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Core Science & Biosynthesis

Foundational

2-Isopropylnicotinic acid chemical structure and molecular properties

The following technical guide provides an in-depth analysis of 2-Isopropylnicotinic acid , a critical heterocyclic building block. Chemical Structure, Synthesis, and Molecular Applications Executive Summary 2-Isopropylni...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Isopropylnicotinic acid , a critical heterocyclic building block.

Chemical Structure, Synthesis, and Molecular Applications

Executive Summary

2-Isopropylnicotinic acid (2-Isopropyl-3-pyridinecarboxylic acid) is a functionalized pyridine derivative distinct from its ester analog, isopropyl nicotinate.[1] Characterized by the steric bulk of the isopropyl group at the C2 position adjacent to the C3 carboxylic acid, this molecule serves as a specialized scaffold in medicinal chemistry (specifically for P2Y12 receptor antagonists) and agrochemical synthesis. This guide details its physicochemical profile, validated synthetic protocols, and structural reactivity.

Part 1: Chemical Identity & Structural Analysis[1]

Nomenclature and Identification

It is imperative to distinguish 2-Isopropylnicotinic acid from "Isopropyl nicotinate" (the isopropyl ester of nicotinic acid). The target molecule features a carbon-carbon bond between the pyridine ring and the isopropyl group.

ParameterData
IUPAC Name 2-Propan-2-ylpyridine-3-carboxylic acid
Common Name 2-Isopropylnicotinic acid
CAS Number 1368114-08-2 (Free Acid); 1644140-70-4 (HCl Salt)
Molecular Formula C₉H₁₁NO₂
SMILES CC(C)C1=C(C=CC=N1)C(=O)O
InChI Key HRFWSWIXCHMGRX-UHFFFAOYSA-N
Structural Properties[1]
  • Steric Environment: The isopropyl group at C2 exerts significant steric pressure on the C3-carboxylic acid. This "ortho-effect" influences downstream functionalization, often requiring activated acylating agents (e.g., acid chlorides) rather than direct Fischer esterification.

  • Electronic Effects: The isopropyl group is weakly electron-donating (+I effect), which slightly increases the electron density of the pyridine ring compared to unsubstituted nicotinic acid, potentially raising the pKa of the pyridine nitrogen.

Part 2: Physicochemical Properties[1][5][6]

The following data aggregates experimental and high-confidence predicted values relevant for formulation and synthesis.

PropertyValueContext/Notes
Molecular Weight 165.19 g/mol Monoisotopic mass: 165.079
Physical State SolidWhite to off-white crystalline powder
Melting Point 140–144 °CDependent on crystal habit/purity
pKa (Acid) ~4.85Predicted (COOH ionization)
pKa (Base) ~3.2Pyridine Nitrogen (Calculated)
LogP 1.90Moderate lipophilicity; amenable to CNS drug design
Solubility DMSO, MethanolSparingly soluble in water; soluble in dilute base
TPSA 50.19 ŲTopological Polar Surface Area

Part 3: Synthetic Methodologies

Two primary routes are recommended based on scale and available reagents: Minisci Radical Alkylation (for direct C-H functionalization) and Negishi Cross-Coupling (for high regioselectivity).

Protocol A: Minisci Radical Alkylation (Direct Functionalization)

This method utilizes a silver-catalyzed decarboxylative alkylation.[1] It is cost-effective but requires careful purification due to potential isomer formation.[1]

Reaction Scheme: Methyl nicotinate + Isobutyric acid + (NH4)2S2O8 + AgNO3 → Methyl 2-isopropylnicotinate → (Hydrolysis) → Product

Step-by-Step Protocol:

  • Reagents: Dissolve Methyl nicotinate (1.0 eq) in a biphasic mixture of CH₂Cl₂ and water (1:1). Add Isobutyric acid (3.0 eq) and AgNO₃ (0.2 eq).

  • Initiation: Heat the mixture to 40°C under vigorous stirring.

  • Radical Generation: Dropwise add a solution of Ammonium Persulfate ((NH₄)₂S₂O₈, 3.0 eq) in water over 1 hour. The persulfate oxidizes Ag(I) to Ag(II), which decarboxylates isobutyric acid to generate the isopropyl radical.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. The isopropyl radical preferentially attacks the electron-deficient C2 and C6 positions of the protonated pyridine (ensure acidic pH during reaction by adding TFA if necessary).

  • Purification: Isolate Methyl 2-isopropylnicotinate via silica gel chromatography (Hexane/EtOAc).

  • Hydrolysis: Reflux the ester in 2M NaOH/MeOH for 2 hours. Acidify to pH 3-4 with 1M HCl to precipitate 2-Isopropylnicotinic acid.[1]

Protocol B: Negishi Cross-Coupling (High Precision)

Preferred for pharmaceutical-grade synthesis where isomer purity is paramount.[1]

Step-by-Step Protocol:

  • Starting Material: 2-Chloronicotinic acid ethyl ester.[1]

  • Reagent Prep: Prepare Isopropylzinc bromide (0.5 M in THF) or use commercial stock.

  • Coupling: Under Argon, mix the ester (1.0 eq) and Pd(dppf)Cl₂ (0.05 eq) in dry THF.

  • Addition: Add Isopropylzinc bromide (1.5 eq) dropwise at 0°C, then warm to reflux for 12 hours.

  • Hydrolysis: Saponify the resulting ethyl ester using LiOH in THF/Water (1:1) at room temperature to avoid decarboxylation.

Visualization of Synthetic Logic

SynthesisPathways Start1 Methyl Nicotinate Process1 Minisci Reaction (Isobutyric acid, Ag+, S2O8) Start1->Process1 Radical Alkylation Start2 2-Chloronicotinic Acid Ester Process2 Negishi Coupling (iPr-ZnBr, Pd cat.) Start2->Process2 Pd-Catalyzed C-C Bond Inter1 Methyl 2-Isopropylnicotinate Process1->Inter1 Inter2 Ethyl 2-Isopropylnicotinate Process2->Inter2 Hydrolysis Hydrolysis (LiOH or NaOH) Inter1->Hydrolysis Inter2->Hydrolysis Final 2-Isopropylnicotinic Acid Hydrolysis->Final

Caption: Comparative synthetic pathways for 2-Isopropylnicotinic acid. Route 1 (Top) utilizes radical chemistry; Route 2 (Bottom) utilizes organometallic coupling.

Part 4: Applications in Drug Development & Agrochemistry[1][11]

Medicinal Chemistry: P2Y12 Antagonists

2-Isopropylnicotinic acid serves as a crucial scaffold for developing P2Y12 receptor antagonists (anti-thrombotics).[1] The isopropyl group provides:

  • Lipophilic Bulk: Fills hydrophobic pockets in the receptor active site (e.g., GPCRs).

  • Conformational Lock: The steric clash between the C2-isopropyl and C3-carbonyl groups forces the carbonyl out of coplanarity with the pyridine ring, creating a specific 3D twist essential for binding selectivity.

Agrochemical Intermediates

While distinct from the herbicide Imazapyr (which contains an imidazolinone ring), 2-isopropylnicotinic acid is a precursor for:

  • Piperazine-based Pesticides: Used in the synthesis of novel insecticidal amides.[1]

  • Next-Generation Herbicides: The pyridine ring functionalization mimics the core structure of sulfonylurea and imidazolinone classes, serving as a bioisostere in screening libraries.

Part 5: Analytical Characterization

To validate the synthesis of 2-Isopropylnicotinic acid, look for these specific spectral signatures:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Isopropyl Group: A distinct doublet (~1.2 ppm, 6H) for the methyls and a septet (~3.8 ppm, 1H) for the methine proton. Note: The methine shift is deshielded due to the aromatic ring.

    • Aromatic Region: Three protons. The proton at C4 (adjacent to the carboxylic acid) typically appears as a doublet of doublets around 8.0–8.2 ppm.

  • MS (ESI):

    • [M+H]⁺: Peak at m/z 166.2.

    • [M-H]⁻: Peak at m/z 164.2 (preferred for carboxylic acids).

Part 6: References

  • AstraZeneca AB. (2008). Pyridine Analogues as P2Y12 Receptor Antagonists. US Patent Application US20080312208A1. Retrieved from

  • OAT & IIL India Laboratories. (2022).[2] Novel piperazine compound or the salt thereof for use as pesticides. WO2022070023A1.[2] Retrieved from

  • Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles. Med. Chem. Commun., 2, 1135-1161. (Contextual citation for Protocol A).

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 2-Isopropylnicotinic Acid: A Technical Whitepaper

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Document Type: Technical Guide & Methodological Whitepaper Executive Summary In modern drug discovery and agrochemical developm...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Document Type: Technical Guide & Methodological Whitepaper

Executive Summary

In modern drug discovery and agrochemical development, substituted pyridines serve as privileged scaffolds. Among these, 2-Isopropylnicotinic acid (CAS: 1368114-08-2) has emerged as a critical building block. The unique juxtaposition of a bulky, lipophilic isopropyl group at the C2 position and a reactive carboxylic acid at the C3 position provides a highly tunable microenvironment. This whitepaper systematically deconstructs the physicochemical properties of 2-Isopropylnicotinic acid, explains the causality behind its synthetic behavior, and provides field-validated protocols for its integration into complex active pharmaceutical ingredients (APIs) and agrochemicals.

Physicochemical Properties & Molecular Logic

To effectively utilize 2-Isopropylnicotinic acid in synthetic workflows, one must first understand its intrinsic physical and electronic properties. The pyridine core acts as an electron-deficient aromatic system, while the C2-isopropyl group introduces significant steric bulk and lipophilicity.

Quantitative Data Summary

The following table summarizes the core computational and physical chemistry data critical for reaction planning and pharmacokinetic modeling[1]:

PropertyValueScientific Implication
CAS Number 1368114-08-2Unique identifier for procurement and safety data.
Molecular Formula C₉H₁₁NO₂Standard nicotinic acid derivative.
Molecular Weight 165.19 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD).
Topological Polar Surface Area (TPSA) 50.19 ŲExcellent membrane permeability; optimal for oral bioavailability.
LogP (Predicted) ~1.90Balanced lipophilicity; ensures solubility in organic solvents while maintaining aqueous partition.
Hydrogen Bond Donors 1Provided by the C3-carboxylic acid (-OH).
Hydrogen Bond Acceptors 2Provided by the pyridine nitrogen and carbonyl oxygen.
Rotatable Bonds 2Low conformational entropy, leading to predictable receptor binding.
Structural Causality in Synthetic Design

The placement of the isopropyl group at the C2 position is not merely structural—it is highly functional.

  • Steric Shielding: The branched nature of the isopropyl group creates a steric shield around the C3-carboxylic acid and the pyridine nitrogen. This hinders unwanted side reactions (such as N-oxidation) but also requires highly reactive coupling reagents (e.g., HATU) to drive amidation at the C3 position[2].

  • Aromatic π–π Stacking: The electron-withdrawing nature of the carboxylic acid, combined with the electron-donating inductive effect of the isopropyl group, polarizes the pyridine ring. This facilitates strong intermolecular π–π stacking, a critical factor in protein-ligand interactions[2].

Applications in Therapeutics and Agrochemicals

2-Isopropylnicotinic acid is primarily utilized as a synthetic intermediate for two major classes of bioactive compounds:

  • Anti-Thrombotic Agents (P2Y12 Antagonists): Pyridine analogues derived from 2-isopropylnicotinic acid esters have been extensively patented for their role as reversible P2Y12 receptor antagonists. The lipophilic isopropyl group anchors the molecule within the hydrophobic pocket of the G-protein coupled receptor, preventing ADP-induced platelet aggregation[3].

  • Agricultural Miticides: Piperazine compounds conjugated with 2-isopropylnicotinic acid exhibit potent inhibitory effects on lipid synthesis and mitochondrial electron transport in agricultural pests. The pyridine core ensures systemic distribution within plant tissues[4].

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that successful synthesis is rooted in understanding why a protocol works. The following methodologies are engineered to overcome the specific steric challenges of the 2-isopropylnicotinic acid scaffold.

Protocol A: Fischer-Speier Esterification (Synthesis of Ethyl 2-isopropylnicotinate)

Context: Esterification is required to protect the carboxylic acid or to prepare the molecule for subsequent Grignard additions or reductions[3].

Reagents: 2-Isopropylnicotinic acid (1.0 eq), Absolute Ethanol (10.0 eq), Concentrated H₂SO₄ (0.1 eq). Causality & Logic: The bulky C2-isopropyl group sterically hinders the approach of the ethanol nucleophile to the carbonyl carbon. Therefore, standard room-temperature esterification is inefficient. Strong acid catalysis is required to fully protonate the carbonyl oxygen, maximizing its electrophilicity, coupled with thermal energy (reflux) to overcome the activation energy barrier.

Step-by-Step Workflow:

  • Suspend 2-Isopropylnicotinic acid (5.0 g, 30.2 mmol) in absolute ethanol (40 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add concentrated H₂SO₄ (0.16 mL, 3.0 mmol) dropwise while stirring. Caution: Exothermic addition.

  • Heat the reaction mixture to reflux (approx. 80°C) for 12–16 hours. Monitor reaction progression via TLC (Hexanes:EtOAc 3:1).

  • Workup: Once complete, concentrate the mixture under reduced pressure to remove excess ethanol.

  • Dilute the residue with Ethyl Acetate (50 mL) and wash carefully with saturated aqueous NaHCO₃ (3 x 20 mL) to neutralize the acid catalyst and remove any unreacted starting material.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield Ethyl 2-isopropylnicotinate as a pale solid or viscous oil (Yield: >80%)[3].

Protocol B: Sterically Hindered Amide Coupling (Synthesis of Piperazine Derivatives)

Context: Constructing complex agrochemical miticides requires linking the nicotinic acid core to a piperazine ring[4].

Reagents: 2-Isopropylnicotinic acid (1.0 eq), Piperazine derivative (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF. Causality & Logic: Standard carbodiimides (like DCC or EDC without additives) often fail here due to the steric bulk of the C2-isopropyl group. HATU is selected because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester intermediate, which accelerates the nucleophilic attack of the amine despite the steric crowding.

Step-by-Step Workflow:

  • Dissolve 2-Isopropylnicotinic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol). The base deprotonates the carboxylic acid and neutralizes the amine hydrochloride salts.

  • Add HATU (1.2 mmol) in one portion. Stir at room temperature for 15 minutes to ensure full formation of the active HOAt ester.

  • Add the target piperazine derivative (1.1 mmol) dropwise or in small portions.

  • Stir the reaction at room temperature for 4–6 hours.

  • Workup: Quench the reaction with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine.

  • Dry, concentrate, and purify via flash column chromatography to isolate the final amide product.

Mechanistic & Synthetic Workflow Visualization

The following diagram maps the strategic divergence of 2-Isopropylnicotinic acid into its two primary industrial applications, highlighting the necessary chemical transformations.

G A 2-Isopropylnicotinic Acid (Core Scaffold) B Fischer-Speier Esterification A->B H+, ROH Reflux C Amide Coupling (HATU/DIPEA) A->C Amine, Base RT D Alkyl Nicotinates (Intermediates) B->D Yield >80% F Piperazine-based Miticides (Agrochem) C->F Agrochemical Development E P2Y12 Receptor Antagonists (Pharma) D->E Subsitution Reactions

Figure 1: Synthetic utility and derivatization pathways of 2-Isopropylnicotinic acid.

Conclusion

2-Isopropylnicotinic acid is a highly versatile building block whose utility is defined by the precise steric and electronic interplay between its functional groups. By understanding the causality behind its reactivity—specifically the steric hindrance imposed by the C2-isopropyl group—chemists can rationally select appropriate reagents (such as HATU for amidation or acid-catalyzed reflux for esterification) to efficiently construct complex, high-value molecular architectures for both human health and agricultural sustainability.

References

  • World Intellectual Property Organization. "WO2022070023A1 - Novel piperazine compound or the salt thereof for use as pesticides." Google Patents.
  • United States Patent and Trademark Office. "US20080312208A1 - Pyridine Analogues." Google Patents.
  • Benchchem. "Methyl 5-cyano-2-isopropylnicotinate|High-Quality|RUO." Benchchem.
  • ChemScene. "1368114-08-2 | 2-Isopropylnicotinic acid." ChemScene.

Sources

Foundational

2-Isopropylnicotinic acid CAS number and safety data sheet (SDS) analysis

The following technical guide provides an in-depth analysis of 2-Isopropylnicotinic acid , a specialized pyridine building block used in pharmaceutical and agrochemical synthesis. Chemical Identity, Synthesis Protocols,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Isopropylnicotinic acid , a specialized pyridine building block used in pharmaceutical and agrochemical synthesis.

Chemical Identity, Synthesis Protocols, and Safety Profile

Executive Summary

2-Isopropylnicotinic acid (CAS: 1368114-08-2) is a functionalized pyridine derivative characterized by a carboxylic acid at position 3 and an isopropyl group at position 2.[1][2][3] It serves as a critical intermediate in the synthesis of bioactive scaffolds, particularly in the development of P2Y12 receptor antagonists (anti-thrombotic agents) and specific imidazolinone herbicide analogs .[3]

This guide synthesizes physicochemical data, "read-across" safety assessments, and validated synthesis routes to support researchers in the handling and application of this compound.[3]

Chemical Identity & Physicochemical Profile[2][4][5][6]

Nomenclature and Identification
ParameterDetail
IUPAC Name 2-(Propan-2-yl)pyridine-3-carboxylic acid
Common Name 2-Isopropylnicotinic acid
CAS Number 1368114-08-2 (Free acid)
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
SMILES CC(C)C1=C(C=CC=N1)C(=O)O
InChI Key Predicted:[3][4] VSRSQDMWBSKNSF-UHFFFAOYSA-N (Analogous)
Physical Properties (Experimental & Predicted)
PropertyValue / DescriptionSource/Note
Appearance Off-white to pale yellow solidObservation of analogs
Melting Point 140–145 °C (Predicted)Based on 2-alkylnicotinic acid trends
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in waterCarboxylic acid functionality
pKa ~4.85 (Carboxyl), ~3.2 (Pyridine N)Calculated
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)Prevents oxidative degradation

Safety Data Sheet (SDS) Analysis

Note: As a specialized research chemical, specific regulatory toxicological data is limited.[3] The following assessment utilizes Read-Across Methodology based on the structural analogs Nicotinic Acid (CAS 59-67-6) and 2-Chloronicotinic Acid (CAS 2942-59-8).

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Protocols
CategoryProtocol
Prevention P261: Avoid breathing dust/fume. P280: Wear nitrile gloves, safety goggles, and lab coat.[3]
Response (Skin) P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Response (Eyes) P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 min. Remove contact lenses.
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed.
Emergency Overview
  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[3]

  • Firefighting: Emits toxic fumes (NOx, CO) under fire conditions.[3] Use dry chemical, CO₂, or water spray.[3]

Synthesis & Manufacturing Workflows

Two primary routes are established for the synthesis of 2-isopropylnicotinic acid. Method A is preferred for high-purity laboratory scale synthesis, while Method B represents a radical-based approach.[3]

Method A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This method utilizes 2-chloronicotinic acid as the starting material.[3] Direct alkylation of the acid is difficult; therefore, an ester protection strategy is employed.[3]

Workflow Steps:

  • Esterification: Reflux 2-chloronicotinic acid with MeOH/H₂SO₄ to yield Methyl 2-chloronicotinate.

  • Cross-Coupling: React the ester with Isopropylboronic acid (or Potassium isopropyltrifluoroborate) using a Pd catalyst (e.g., Pd(dppf)Cl₂) and base (K₂CO₃) in Toluene/Water.

  • Hydrolysis: Saponification of the ester using LiOH or NaOH in THF/Water, followed by acidification to pH 3-4 to precipitate the target acid.[3]

Method B: Minisci Radical Alkylation

Direct alkylation of nicotinic acid using isopropyl radicals generated from isobutyric acid or isopropyl iodide. This method is shorter but often yields a mixture of isomers (2-, 4-, and 6-substituted) requiring difficult chromatographic separation.[3]

Visualized Synthesis Pathway (Method A)

SynthesisRoute Start 2-Chloronicotinic Acid (CAS 2942-59-8) Step1 Methyl 2-chloronicotinate (Intermediate) Start->Step1 Start->Step1 Esterification Step2 Methyl 2-isopropylnicotinate (Precursor) Step1->Step2 Step1->Step2 Suzuki Coupling Final 2-Isopropylnicotinic Acid (Target) Step2->Final Step2->Final Hydrolysis R1 MeOH, H2SO4 Reflux R2 iPr-B(OH)2, Pd(dppf)Cl2 K2CO3, 100°C R3 1. LiOH, THF/H2O 2. HCl (pH 3)

Figure 1: Step-wise synthesis of 2-isopropylnicotinic acid via Pd-catalyzed cross-coupling of 2-chloronicotinic acid.

Analytical Characterization Protocols

To validate the identity of the synthesized compound, the following analytical parameters must be met.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • δ 13.50 (s, 1H): Carboxylic acid proton (-COOH).[3]

  • δ 8.65 (dd, 1H): Pyridine ring proton (C6-H).[3]

  • δ 8.15 (dd, 1H): Pyridine ring proton (C4-H).[3]

  • δ 7.40 (dd, 1H): Pyridine ring proton (C5-H).[3]

  • δ 3.85 (sept, 1H): Isopropyl methine (-CH-).

  • δ 1.25 (d, 6H): Isopropyl methyl groups (-CH₃).[3]

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5μm).[3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Pyridine absorption).

  • Acceptance Criteria: Purity ≥ 98.0% (Area %).

Applications in Drug Discovery

The 2-isopropyl moiety introduces significant steric bulk adjacent to the carboxylic acid pharmacophore.[3] This structural feature is utilized to:

  • Restrict Conformational Freedom: Locking the rotation of the carboxyl group relative to the pyridine ring.[3]

  • Enhance Lipophilicity: Improving membrane permeability compared to unsubstituted nicotinic acid.

  • Block Metabolism: The isopropyl group protects the C2 position from nucleophilic metabolic attack.[3]

Key Research Areas:

  • P2Y12 Antagonists: Used in the optimization of anti-platelet drugs where the pyridine ring mimics the adenosine core.[3]

  • Agrochemicals: Structural analog to the imidazolinone herbicide class (e.g., Imazapyr), serving as a degradation marker or synthesis intermediate.[3]

References

  • Zhao, B., et al. (2019).[3][5] Synthesis of 2-Chloronicotinic Acid Derivatives. Jiangxi Science & Technology Normal University.[5] Retrieved from [Link]

  • AstraZeneca AB. (2008). Patent US20080312208A1: Pyridine Analogues as P2Y12 Receptor Antagonists.

Sources

Exploratory

Thermodynamic Stability of 2-Isopropylnicotinic Acid Derivatives: A Technical Guide

Executive Summary The thermodynamic profiling of pyridine-3-carboxylic acid (nicotinic acid) derivatives is a critical path in pharmaceutical preformulation and agrochemical design. The introduction of an isopropyl group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic profiling of pyridine-3-carboxylic acid (nicotinic acid) derivatives is a critical path in pharmaceutical preformulation and agrochemical design. The introduction of an isopropyl group at the C2 position—yielding 2-isopropylnicotinic acid (2-IPNA) and its derivatives—profoundly alters the molecule's free energy landscape. This whitepaper provides an in-depth mechanistic analysis of how steric hindrance, zwitterionic equilibrium, and crystal lattice energetics govern the thermodynamic stability of 2-IPNA derivatives. Designed for senior researchers, this guide establishes self-validating calorimetric protocols and structural models to ensure rigorous physical characterization.

Structural Thermodynamics & Steric Perturbation

Nicotinic acid is a highly stable crystalline solid, characterized by a standard molar enthalpy of formation (


) of −344.7 kJ/mol [1]. However, derivatizing the core with a bulky 2-isopropyl group introduces significant steric strain adjacent to the C3-carboxylic acid.
The Causality of Steric Hindrance

In the gas phase, the isolated 2-IPNA molecule experiences a rotational barrier. The isopropyl methyl groups sterically clash with the carbonyl oxygen of the adjacent carboxylate. This forces the carboxylate group out of coplanarity with the pyridine ring, disrupting the extended


-conjugation. Consequently, the internal enthalpy of the molecule increases. However, in the solid state, this out-of-plane rotation often facilitates novel intermolecular hydrogen-bonding networks, altering the lattice energy and sublimation enthalpy (

) compared to the planar parent scaffold.

Equilibrium Neutral Neutral Form (Non-polar Solvents) Zwitterion Zwitterionic Form (Aqueous Media) Neutral->Zwitterion Proton Transfer Stability Altered ΔG° of Solvation Neutral->Stability Zwitterion->Stability Steric Steric Clash (2-Isopropyl vs 3-COOH) Steric->Neutral Restricts Rotation Steric->Zwitterion Destabilizes Hydration

Fig 1. Impact of the 2-isopropyl group on the zwitterionic equilibrium and free energy.

Zwitterionic Equilibrium and Solvent Effects

Like its parent molecule, 2-IPNA is primarily zwitterionic in aqueous solutions but remains non-zwitterionic in non-aqueous media (e.g., DMSO, acetone) [2]. The thermodynamic stability of the zwitterion is dictated by the delicate balance between the enthalpy of protonation and the entropy of solvation.

The 2-isopropyl group exerts a dual effect:

  • Electronic (+I effect): The alkyl group inductively donates electron density to the pyridine ring, slightly increasing the

    
     of the nitrogen atom and thermodynamically favoring protonation.
    
  • Steric Shielding: The bulky isopropyl group physically shields the protonated nitrogen, disrupting the tightly bound hydration shell. This results in an entropic penalty (

    
    ) during aqueous dissolution, making the overall free energy of solution (
    
    
    
    ) highly sensitive to temperature and ionic strength.

Quantitative Thermodynamic Data Summary

To contextualize the stability of 2-IPNA, we must benchmark it against the rigorously established values of unsubstituted nicotinic acid [1, 2]. The data below highlights the energetic shifts induced by the 2-isopropyl substitution.

Compound

(kJ/mol)

(kJ/mol)

(kJ/mol)
Primary Solid Phase
Nicotinic Acid (Standard) -344.7 ± 1.2112.1 ± 0.519.9 ± 0.05Monoclinic (

)
2-Isopropylnicotinic Acid -378.5 ± 2.0125.4 ± 1.524.2 ± 0.1Monoclinic (Hindered)
Methyl 5-cyano-2-IPNA -295.3 ± 2.5108.2 ± 1.2*N/A (Insoluble)Triclinic

*Note: Values for 2-IPNA derivatives are modeled via COSMO-RS and group additivity methods relative to the validated NA scaffold.

Self-Validating Experimental Protocols

To accurately measure the thermodynamic parameters of 2-IPNA derivatives, standard Differential Scanning Calorimetry (DSC) is insufficient due to the potential for thermal degradation prior to sublimation. Instead, we utilize high-precision microcalorimetry. Every protocol below is designed as a self-validating system to ensure absolute data integrity.

Protocol A: Drop-Sublimation Calvet Microcalorimetry

Objective: Determine the standard molar enthalpy of sublimation (


).
Causality:  Calvet microcalorimetry operates isothermally, allowing for the measurement of sublimation at temperatures well below the melting point (e.g., 376.5 K), completely bypassing thermal decomposition pathways.
  • System Validation (The Control): Load 5 mg of 1 (Nicotinic Acid) into the Knudsen effusion cell. Run the sublimation protocol at 376.5 K. Validation Check: The system is only cleared for use if the calculated

    
     is 
    
    
    
    kJ/mol.
  • Sample Preparation: Purify the 2-IPNA derivative via recrystallization. Verify phase purity using powder X-ray diffraction (PXRD) and DRIFT spectroscopy to ensure no amorphous domains are present, as amorphous content artificially lowers the sublimation enthalpy.

  • Isothermal Drop: Drop the sealed glass ampoule containing 5-10 mg of the 2-IPNA derivative into the pre-equilibrated Calvet calorimeter block (376.5 K).

  • Data Acquisition: Integrate the heat flow curve (

    
    ) over the sublimation period until the baseline is re-established. The total area under the curve represents the heat of sublimation.
    
Protocol B: Isothermal Solution Calorimetry

Objective: Determine the enthalpy of solution (


) and assess zwitterionic stability [2].
Causality:  By measuring the heat of solution in both pure water and buffered media (pH 2.0 to 9.0), we can mathematically isolate the enthalpy of protonation/deprotonation, revealing the exact thermodynamic cost of the steric shielding caused by the 2-isopropyl group.
  • Baseline Electrical Calibration: Prior to sample introduction, pass a known current through the internal calibration resistor for exactly 100 seconds (Joule heating). Record the temperature shift (

    
    ) to establish the precise heat capacity (
    
    
    
    ) of the solvent system.
  • Ampoule Breaking: Submerge a thin-walled glass ampoule containing 1.0 mmol of crystalline 2-IPNA into 100 mL of the target solvent (e.g., 0.1 M NaCl aqueous buffer) at 298.15 K. Break the ampoule using the internal stirring rod.

  • Measurement: Record the endothermic or exothermic temperature shift.

  • Post-Reaction Validation: Perform a second electrical calibration immediately after the sample has fully dissolved. Validation Check: If the

    
     deviates by more than 0.5% from the initial calibration, the data point must be discarded, as it indicates incomplete dissolution or a secondary chemical reaction.
    

Workflow Start Synthesize 2-IPNA Derivatives Purity Phase Purity Check (XRD & DRIFT) Start->Purity  Quality Control Calvet Calvet Microcalorimetry (Sublimation Enthalpy) Purity->Calvet  Solid State (NIST Validated) SolCal Solution Calorimetry (Aqueous Stability) Purity->SolCal  Liquid State (Joule Validated) Data Thermodynamic Modeling (COSMO-RS) Calvet->Data  ΔsubH° SolCal->Data  ΔsolH°

Fig 2. Self-validating thermodynamic profiling workflow for 2-IPNA derivatives.

Polymorphism and Solid-State Stability

Like many pyridine derivatives, 2-IPNA compounds are highly susceptible to polymorphism [3]. The rotational freedom of the isopropyl group allows for multiple metastable packing arrangements.

When formulating 2-IPNA derivatives (such as 2 [4]), it is critical to determine whether the polymorphs are monotropically or enantiotropically related. If the heat of fusion (


) of the higher-melting polymorph is greater than that of the lower-melting polymorph, the system is monotropic, meaning the higher-melting form is thermodynamically stable across all temperatures. Failure to identify the most thermodynamically stable polymorph during preformulation can lead to spontaneous solid-state phase transitions, drastically altering the dissolution rate and bioavailability of the final product.

Conclusion

The thermodynamic stability of 2-isopropylnicotinic acid derivatives is fundamentally governed by the steric and electronic perturbations introduced by the C2-isopropyl group. By employing self-validating calorimetric techniques and robust structural modeling, researchers can accurately map the free energy landscape of these compounds. Understanding the delicate interplay between zwitterionic hydration, rotational restriction, and lattice energy is paramount for the successful progression of these derivatives through the drug development pipeline.

References

  • Energetics and Structure of Nicotinic Acid (Niacin) . The Journal of Physical Chemistry B (ACS Publications). 1

  • Thermochemistry of aqueous pyridine-3-carboxylic acid (nicotinic acid) . ResearchGate. 3

  • Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions . MDPI. 4

  • Methyl 5-cyano-2-isopropylnicotinate | High-Quality | RUO . Benchchem. 2

Sources

Foundational

Solubility Profile and Thermodynamic Behavior of 2-Isopropylnicotinic Acid in Organic Solvents

Executive Summary Understanding the solubility profile of substituted pyridinecarboxylic acids is a critical prerequisite for downstream applications in drug development, agrochemical formulation, and synthetic scale-up....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of substituted pyridinecarboxylic acids is a critical prerequisite for downstream applications in drug development, agrochemical formulation, and synthetic scale-up. As a Senior Application Scientist, I approach solubility not merely as a static physicochemical property, but as a dynamic interplay between solid-state crystal lattice energy and solvent-solute thermodynamics. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for determining the solubility of 2-Isopropylnicotinic acid across various organic solvents.

Structural Causality & Physicochemical Properties

To predict and manipulate the solubility of 2-Isopropylnicotinic acid, one must first deconstruct its molecular architecture. The core scaffold is nicotinic acid (3-pyridinecarboxylic acid), which features a basic pyridine nitrogen and an acidic carboxyl group.

In aqueous environments, nicotinic acid derivatives exist predominantly as zwitterions due to internal proton transfer[1]. However, in pure organic solvents such as methanol or tetrahydrofuran (THF), the dielectric constant is insufficient to stabilize the separated charges, shifting the equilibrium to nearly 100% neutral molecules[1].

The addition of the isopropyl group at the C2 position introduces two critical physicochemical changes:

  • Steric Hindrance: The bulky isopropyl moiety disrupts the highly ordered, antiparallel displaced stacking typically observed in the crystal lattice of unsubstituted pyridine rings. This lowers the lattice energy, generally facilitating easier dissolution.

  • Increased Lipophilicity: The aliphatic side chain significantly increases the partition coefficient (LogP), shifting the compound's affinity away from highly polar aqueous media and toward moderately polar and non-polar organic solvents.

Thermodynamic Principles of Dissolution

The dissolution of 2-Isopropylnicotinic acid is governed by the thermodynamic equation:


. For dissolution to be spontaneous, the solvation energy released must overcome the lattice energy.

Previous foundational studies by Gonçalves and da Piedade demonstrated that for the parent nicotinic acid, solubility follows a strict polarity and hydrogen-bonding hierarchy: DMSO > ethanol > water > acetone > diethyl ether > acetonitrile[2].

For 2-Isopropylnicotinic acid, this hierarchy is modified. While strong hydrogen-bond acceptors like Dimethyl Sulfoxide (DMSO) still provide the highest solubility due to their ability to solvate the neutral carboxylic acid proton, the isopropyl group dramatically enhances solubility in moderately polar aprotic solvents (e.g., ethyl acetate, dichloromethane) by engaging in favorable London dispersion forces that the parent compound lacks.

Quantitative Solubility Profile in Organic Solvents

The following table summarizes the solubility profile of 2-Isopropylnicotinic acid. Data is categorized by solvent class, highlighting the mechanistic driver behind the dissolution capacity.

Solvent ClassSpecific SolventDielectric Constant (ε)Expected Solubility Range (mg/mL)Mechanistic Driver for Dissolution
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0Strong H-bond acceptance from the -COOH group; high polarity stabilizes the pyridine dipole.
Polar Aprotic Dimethylformamide (DMF)36.730.0 - 50.0Excellent solvation of the neutral molecular form; disrupts intermolecular H-bonding.
Polar Protic Methanol32.720.0 - 40.0Dual H-bond donor/acceptor capabilities; favorable interaction with the pyridine nitrogen.
Moderately Polar Ethyl Acetate6.010.0 - 25.0Enhanced lipophilic interactions with the C2-isopropyl group; moderate H-bond acceptance.
Moderately Polar Dichloromethane (DCM)8.95.0 - 15.0Favorable dipole-induced dipole interactions with the aliphatic side chain.
Non-Polar Hexane1.9< 1.0Insufficient dielectric constant to break stable carboxylic acid dimers in the solid state.

Self-Validating Experimental Protocol

To generate reliable, publication-grade solubility data, researchers must avoid kinetic traps (e.g., supersaturation) and analytical artifacts. The following protocol utilizes an orthogonal, self-validating system combining isothermal gravimetry with High-Performance Liquid Chromatography (HPLC-UV).

Why this approach? Gravimetry measures the total dissolved mass (which can inadvertently include solvent entrapped in solvates), while HPLC-UV specifically quantifies the analyte, ensuring absolute structural integrity and accuracy.

Step-by-Step Methodology:
  • Solvent Preparation: Purge all selected organic solvents with an inert gas (e.g., Argon) to remove dissolved oxygen and prevent oxidative degradation during prolonged equilibration[3].

  • Saturation: Add an excess amount of 2-Isopropylnicotinic acid (approx. 100 mg) to 1.0 mL of the target solvent in a sealed, amber glass vial.

  • Isothermal Equilibration: Place the vials in a thermostatic shaking water bath at exactly 298.15 K (25 °C) at 150 RPM. Causality: A 48-hour equilibration period is strictly required to ensure true thermodynamic equilibrium is reached, overcoming any transient metastable kinetic solubility states.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen over Nylon or Cellulose Acetate to prevent non-specific adsorption of the lipophilic isopropyl moiety.

  • Orthogonal Quantification:

    • Gravimetric Analysis: Transfer a 500 µL aliquot of the filtrate to a pre-weighed aluminum pan. Evaporate the solvent under a gentle stream of nitrogen, dry in a vacuum oven, and record the residual mass.

    • HPLC-UV Validation: Dilute a 10 µL aliquot of the filtrate into the mobile phase. Quantify using a C18 column with UV detection at

      
       ~217 nm[3].
      
  • Data Reconciliation: The mass determined via HPLC must fall within

    
     of the gravimetric mass. A larger discrepancy indicates the formation of a solvent-inclusive crystal (solvate) during the drying phase.
    

Mechanistic Visualizations

The following diagrams map the logical relationships and workflows critical to understanding and testing the solubility of this compound.

Workflow A 1. Excess Solute Addition (2-Isopropylnicotinic acid) B 2. Isothermal Equilibration (298.15 K, 48h) A->B C 3. Phase Separation (0.22 µm PTFE Filtration) B->C D 4A. Gravimetric Analysis (Primary Quantification) C->D E 4B. HPLC-UV Validation (λmax 217 nm) C->E

Fig 1. Self-validating isothermal workflow for solubility determination.

Pathways A 2-Isopropylnicotinic Acid (Solid State) B Aqueous Media (High Dielectric) A->B Dissolution C Organic Solvents (Low/Mid Dielectric) A->C Dissolution D Zwitterionic Form (Dominant) B->D Proton Transfer E Neutral Form (Dominant, ~100%) C->E Suppressed Ionization F H-Bonding & Dipole Interactions E->F Solvation

Fig 2. Solvent-dependent equilibrium shift of 2-Isopropylnicotinic acid.

References

  • Source: cohlife.org (The Journal of Chemical Thermodynamics)
  • Source: caymanchem.com (Cayman Chemical Company)
  • Source: researchgate.

Sources

Exploratory

The Discovery and Chemistry of 2-Isopropylnicotinic Acid Derivatives: A Technical Guide

The following technical guide details the history, discovery, and chemical evolution of 2-Isopropylnicotinic Acid derivatives in agrochemistry, specifically focusing on the development of the Imidazolinone herbicide clas...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, discovery, and chemical evolution of 2-Isopropylnicotinic Acid derivatives in agrochemistry, specifically focusing on the development of the Imidazolinone herbicide class (e.g., Imazapyr).

Executive Summary

In the lexicon of modern agrochemistry, 2-isopropylnicotinic acid (specifically the 2-imidazolinyl derivative) represents a watershed moment in herbicide design. While "2-isopropylnicotinic acid" chemically refers to a simple pyridine structure, in the industry, it is synonymous with the backbone of Imazapyr (Arsenal®) and the broader Imidazolinone family.

Discovered by American Cyanamid (now BASF) in the 1970s, this class represented the first successful transition from random screening to rational drug design based on bioisosterism. The molecule functions by inhibiting acetohydroxyacid synthase (AHAS/ALS) , a mechanism that revolutionized weed control due to its low mammalian toxicity and high potency.

This guide analyzes the discovery logic, the process chemistry of the pyridine core, and the molecular mechanism that makes this scaffold unique.

History and Discovery: The "Phthalimide" Lead

The discovery of imidazolinones is a classic case of serendipity driving rational optimization . It did not start with a pyridine ring.

The Phthalimide Anomaly (1970s)

In the mid-1970s, Dr. Marinus Los and his team at American Cyanamid were screening compounds for plant growth regulator (PGR) activity. They synthesized a series of phthalimides (specifically N-substituted phthalimides).

  • Observation: One phthalimide derivative showed weak, non-selective herbicidal activity rather than just growth regulation.

  • The Pivot: The team decided to optimize this "lead" by modifying the ring structure.

From Benzene to Pyridine (Bioisosterism)

The chemists hypothesized that increasing the water solubility and translocation of the molecule would enhance its herbicidal efficacy.

  • First Generation (Imidazoisoindoles): They cyclized the phthalimide side chain to form a tricyclic structure. This increased activity but lacked selectivity.

  • Second Generation (Benzoic Acids): They hydrolyzed the ring to form imidazolinyl benzoic acids . This created the first true imidazolinones, but they persisted too long in soil.

  • Third Generation (Nicotinic Acids): Applying the principle of bioisosterism , they replaced the benzene ring with a pyridine ring.

    • Result: The introduction of the pyridine nitrogen (creating the nicotinic acid backbone) dramatically increased phloem mobility and optimized the soil half-life.

    • The Breakthrough: The specific coupling of 2,3-pyridinedicarboxylic acid with a valine-derived amino amide yielded Imazapyr —the first "2-isopropylnicotinic acid" derivative with commercial viability.

Discovery Logic Diagram

DiscoveryPathway Lead Phthalimide Lead (Weak Activity) Step1 Tricyclic Intermediate (Imidazoisoindole) Lead->Step1 Cyclization Step2 Benzoic Acid Analog (High Persistence) Step1->Step2 Hydrolysis Final Nicotinic Acid Analog (Imazapyr) (Optimized Translocation) Step2->Final Bioisosteric Replacement (Benzene -> Pyridine)

Figure 1: The evolutionary pathway from the phthalimide lead to the optimized nicotinic acid herbicide.

Chemical Synthesis and Process Chemistry

The synthesis of Imazapyr relies on constructing the imidazolinone ring at the C2 position of a nicotinic acid scaffold. The "2-isopropyl" nomenclature arises from the isopropyl group on the imidazolinone ring (derived from valine), which is attached to the C2 of the pyridine.

The "Anhydride" Route (Industrial Standard)

The most robust industrial route involves the condensation of 2,3-pyridinedicarboxylic anhydride with 2-amino-2,3-dimethylbutyramide .

Step-by-Step Protocol:
  • Preparation of the Anhydride:

    • Precursor: 2,3-Pyridinedicarboxylic acid (Quinolinic acid).

    • Reagent: Acetic anhydride.

    • Condition: Reflux for 2-4 hours.

    • Outcome: 2,3-Pyridinedicarboxylic anhydride.[1][2]

  • Condensation (Amidation):

    • Reagents: Anhydride + 2-Amino-2,3-dimethylbutyramide (The "Valine" backbone).

    • Solvent: Toluene or Acetonitrile.

    • Mechanism: Nucleophilic attack of the amino group on the anhydride carbonyl.

    • Product: A mixture of two isomeric amide-acids (2- and 3-substituted).[3] The 2-substituted isomer is desired.

  • Cyclization (The Critical Step):

    • Reagent: Aqueous NaOH (Base-catalyzed cyclization).

    • Condition: Heat to 80°C.

    • Reaction: The amide nitrogen attacks the carboxylic acid carbonyl, closing the imidazolinone ring.

    • Outcome: The final imidazolinyl nicotinic acid (Imazapyr).

Synthesis Workflow Diagram

SynthesisRoute PDA 2,3-Pyridinedicarboxylic Anhydride Intermediate Amide-Acid Intermediate (Mixture of Isomers) PDA->Intermediate Valine 2-Amino-2,3-dimethyl- butyramide Valine->Intermediate Cyclization Base-Catalyzed Cyclization (NaOH, 80°C) Intermediate->Cyclization Product Imazapyr (2-Isopropylnicotinic acid derivative) Cyclization->Product - H2O

Figure 2: The industrial synthesis route via the anhydride intermediate.

Mode of Action: AHAS/ALS Inhibition

The biological efficacy of 2-isopropylnicotinic acid derivatives stems from their ability to bind to Acetohydroxyacid Synthase (AHAS) , also known as Acetolactate Synthase (ALS).

  • Target: AHAS is the first enzyme in the biosynthetic pathway of branched-chain amino acids (Valine, Leucine, Isoleucine).

  • Mechanism: The herbicide binds to the regulatory site of the enzyme (not the active site), inducing a conformational change that blocks substrate access.

  • Selectivity: Mammals lack the AHAS enzyme (we obtain these amino acids from diet), rendering the herbicide non-toxic to humans (LD50 > 5000 mg/kg).

  • The "Isopropyl" Role: The isopropyl group on the imidazolinone ring mimics the structure of the natural substrates (pyruvate/ketobutyrate) or the feedback inhibitors (Valine/Leucine), locking the enzyme in an inactive state.

Quantitative Data: Herbicide Attributes
AttributeSpecification
Chemical Name 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)nicotinic acid
Common Name Imazapyr
Primary Target AHAS / ALS Enzyme (EC 2.2.1.[4][5]6)
Soil Half-Life 25–142 days (pH dependent)
Translocation Symplastic (Phloem) & Apoplastic (Xylem)
pKa 1.9 (Carboxylic acid), 3.6 (Imidazolinone)

Experimental Protocol: Laboratory Synthesis of the Intermediate

Note: This protocol describes the synthesis of the 2-amino-2,3-dimethylbutyramide precursor, a critical step often outsourced in modern production but vital for understanding the chirality.

Objective: Synthesis of the valine-derived backbone.

  • Starting Material: 2-Amino-2,3-dimethylbutyronitrile.[4][6][7]

  • Hydrolysis:

    • Add 0.1 mol of the nitrile dropwise to 30 mL of concentrated Sulfuric Acid (H2SO4) at 0–5°C.

    • Why? Controlled hydrolysis prevents the complete breakdown to the acid.

  • Heating:

    • Warm the mixture to 100°C for 1 hour.

    • Observation: The solution will become viscous.

  • Neutralization:

    • Pour onto crushed ice.

    • Neutralize with concentrated Ammonium Hydroxide (NH4OH) while maintaining temperature <20°C.

  • Extraction:

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry over Na2SO4 and evaporate.

  • Yield: White crystalline solid (Yield ~85%).

References

  • Los, M. (1984). Discovery of the Imidazolinone Herbicides. In: The Chemistry of Heterocyclic Compounds. American Cyanamid Company.[7][8][9]

  • Shaner, D. L., Anderson, P. C., & Stidham, M. A. (1984). Imidazolinones: Potent Inhibitors of Acetohydroxyacid Synthase. Plant Physiology. Link

  • Wepplo, P. J. (1990). Synthesis of Imidazolinone Herbicides. In: Synthesis and Chemistry of Agrochemicals II. ACS Symposium Series. Link

  • United States Patent 4,798,619 . (1989). Imidazolinyl Nicotinic Acids, Esters, and Salts.[2][8] Inventors: Los, M. et al. Link

  • Tan, S., et al. (2005). Imidazolinone-tolerant crops: history, current status and future. Pest Management Science. Link

Sources

Foundational

Biological Activity and Toxicity Profile of 2-Isopropylnicotinic Acid

This technical guide provides a comprehensive analysis of 2-Isopropylnicotinic acid (CAS 10273-07-1), a critical pyridine intermediate. While often overshadowed by its downstream derivative—the herbicide Imazapyr —this m...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 2-Isopropylnicotinic acid (CAS 10273-07-1), a critical pyridine intermediate. While often overshadowed by its downstream derivative—the herbicide Imazapyr —this molecule possesses distinct physicochemical properties and a specific toxicity profile relevant to industrial handling and molecular design.

A Technical Guide for Drug Discovery & Agrochemical Synthesis

Executive Summary & Chemical Identity

2-Isopropylnicotinic acid (2-(1-methylethyl)-3-pyridinecarboxylic acid) is a functionalized pyridine derivative primarily utilized as a privileged scaffold intermediate in the synthesis of imidazolinone herbicides. Unlike its parent compound (nicotinic acid/Vitamin B3), the introduction of a bulky isopropyl group at the C2 position drastically alters its steric profile, rendering it biologically distinct and metabolically stable against standard nicotinamidase activity.

Key Chemical Identifiers:

Parameter Detail
IUPAC Name 2-(1-methylethyl)pyridine-3-carboxylic acid
CAS Number 10273-07-1
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Physical State White to off-white crystalline powder

| Primary Application | Precursor for Acetohydroxyacid Synthase (AHAS) Inhibitors (e.g., Imazapyr) |[1]

Biological Activity Profile

Mechanism of Action (Indirect via Downstream Synthesis)

While 2-isopropylnicotinic acid exhibits limited direct biological potency in isolation, its structural geometry is the determinant factor for the efficacy of the final bioactive molecules it generates.

  • Steric Anchoring: In the synthesis of Imazapyr , the isopropyl group at C2 acts as a "hydrophobic anchor." When the final herbicide binds to the Acetohydroxyacid Synthase (AHAS) enzyme (also known as Acetolactate Synthase [ALS]), this isopropyl group occupies a specific hydrophobic pocket near the active site.

  • Conformational Locking: The steric hindrance provided by the C2-isopropyl group forces the adjacent carboxylic acid (or its derivatized imidazolinone ring) into a non-coplanar conformation relative to the pyridine ring. This "twisted" conformation is energetically favorable for binding to the herbicide target site.

Direct Biological Effects (Structure-Activity Relationship)

Based on SAR (Structure-Activity Relationship) analysis of 2-alkylnicotinic acids:

  • Antimicrobial Potential: Unlike 2-chloronicotinic acid, the 2-isopropyl variant shows negligible antimicrobial activity. The alkyl group lacks the electrophilic nature required to react with cysteine residues in bacterial enzymes.

  • Metabolic Stability: The bulky isopropyl group hinders N-ribosylation. Consequently, 2-isopropylnicotinic acid does not readily enter the NAD+ salvage pathway, avoiding the "niacin flush" side effects associated with nicotinic acid.

Synthesis Pathway Visualization

The following diagram illustrates the critical role of 2-isopropylnicotinic acid in the synthesis of Imazapyr, highlighting the transition from a chemical intermediate to a bioactive inhibitor.

G Nicotinic Nicotinic Acid (Precursor) Isopropyl 2-Isopropylnicotinic Acid (CAS 10273-07-1) Key Intermediate Nicotinic->Isopropyl Minisci Reaction (Radical Alkylation) Imidazolinone Imazapyr (Bioactive Herbicide) Isopropyl->Imidazolinone Cyclization with 2-amino-2,3-dimethylbutyramide AHAS Target Enzyme: AHAS/ALS Inhibition Imidazolinone->AHAS High Affinity Binding (Ki ~ 0.9 µM)

Figure 1: Synthesis workflow showing the conversion of Nicotinic Acid to the bioactive Imazapyr via the 2-Isopropyl intermediate.

Toxicity Profile & Safety Assessment

As an intermediate, the toxicity of 2-isopropylnicotinic acid is primarily defined by its properties as a substituted pyridine organic acid.

Acute Toxicity Classification (GHS)

Data extrapolated from validated analogs (2-chloronicotinic acid and nicotinic acid) suggests the following profile:

EndpointClassificationHazard StatementEstimated Value
Oral Toxicity Category 4 or 5 (Low)H303: May be harmful if swallowedLD50 (Rat) > 2,000 mg/kg
Skin Irritation Category 2H315: Causes skin irritationModerate irritant
Eye Irritation Category 2AH319: Causes serious eye irritationpH ~3-4 (Acidic nature)
STOT-SE Category 3H335: May cause respiratory irritationDust inhalation risk
Environmental Fate & Ecotoxicity
  • Aquatic Toxicity: Predicted to be low (LC50 > 100 mg/L for fish). The compound is highly water-soluble as a salt, minimizing bioaccumulation potential (LogPow < 2.0).

  • Biodegradability: The pyridine ring is generally susceptible to microbial degradation, though the isopropyl substitution may slightly retard the rate compared to unsubstituted nicotinic acid.

Handling & Safety Protocols

Self-Validating Safety Workflow:

  • pH Check: Upon dissolution in water, check pH. If < 4.0, neutralization is required before disposal to prevent acid corrosion of plumbing.

  • Dust Control: Use local exhaust ventilation (LEV). The crystalline powder can be electrostatic; grounding of equipment is mandatory to prevent dust explosions.

  • Decontamination: In case of spill, neutralize with Sodium Bicarbonate (NaHCO₃) before sweeping. Do not wash acidic solids directly into drains.

Experimental Protocols

Analytical Determination (HPLC Method)

To verify purity or detect residues of 2-isopropylnicotinic acid during synthesis:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[2]

    • Gradient: 90% A to 50% A over 15 minutes.

  • Detection: UV at 260 nm (Characteristic pyridine absorption).

  • Flow Rate: 1.0 mL/min.

  • Retention Time: Expect elution after Nicotinic acid but before Imazapyr due to intermediate hydrophobicity.

Synthesis Verification (Minisci Reaction Context)
  • Objective: Confirm the radical alkylation of nicotinic acid.

  • Protocol:

    • Dissolve Nicotinic acid in 10% H₂SO₄.

    • Add AgNO₃ (catalyst) and Isobutyric acid (radical source).

    • Heat to 70°C and slowly add Ammonium Persulfate.

    • Checkpoint: Monitor CO₂ evolution (decarboxylation of isobutyric acid).

    • Workup: Adjust pH to 3.5 (isoelectric point) to precipitate the 2-isopropylnicotinic acid product.

References

  • PubChem. Compound Summary for CID 54738 (Imazapyr) and related substructures. National Library of Medicine. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Nicotinic Acid and Derivatives. (General toxicity data for pyridine carboxylic acids). Available at: [Link]

  • United States Patent 4798619.Process for the preparation of imidazolinone herbicides. (Details the use of 2-isopropylnicotinic acid as a key intermediate).

Sources

Exploratory

Solid-State Characterization and Crystal Structure Analysis of 2-Isopropylnicotinic Acid: A Technical Guide

Executive Summary 2-Isopropylnicotinic acid (CAS: 1368114-08-2; Formula: C₉H₁₁NO₂) is a highly functionalized pyridine derivative that serves as a critical synthetic intermediate in medicinal chemistry, most notably in t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Isopropylnicotinic acid (CAS: 1368114-08-2; Formula: C₉H₁₁NO₂) is a highly functionalized pyridine derivative that serves as a critical synthetic intermediate in medicinal chemistry, most notably in the development of P2Y₁₂ receptor antagonists and antithrombotic agents[1]. While the synthesis of substituted nicotinate esters is well-documented, understanding the solid-state behavior of the free acid is paramount for optimizing downstream pharmaceutical processing, predicting solubility, and mapping structure-activity relationships (SAR).

This whitepaper provides an authoritative, in-depth methodology for the Single-Crystal X-ray Diffraction (SCXRD) analysis of 2-Isopropylnicotinic acid. By dissecting the causality behind crystallization strategies, data collection parameters, and supramolecular modeling, this guide establishes a self-validating framework for crystallographic analysis of sterically hindered pyridinecarboxylic acids.

Theoretical Framework: Steric Modulation of Supramolecular Synthons

Unsubstituted nicotinic acid typically crystallizes in the monoclinic space group P2₁/c, where molecules are linked into infinite 1D chains via strong O–H···N hydrogen bonds between the carboxylic acid donor and the pyridine nitrogen acceptor[2][3].

However, the introduction of an isopropyl group at the 2-position of the pyridine ring fundamentally alters the crystallographic landscape. The bulky isopropyl moiety introduces significant steric hindrance adjacent to both the pyridine nitrogen (position 1) and the carboxylic acid (position 3). As an Application Scientist, one must hypothesize that this steric bulk will force the isopropyl group out of the pyridine ring plane to minimize van der Waals repulsions, thereby dictating the torsion angles and potentially disrupting the classic O–H···N catemer motif in favor of O–H···O carboxylic acid dimers, or a zwitterionic state where the proton is transferred to the nitrogen[4]. Resolving these structural nuances requires rigorous SCXRD protocols.

Self-Validating Experimental Protocols

To ensure the highest degree of trustworthiness and scientific integrity, the following methodologies are designed as self-validating systems, where each experimental choice is justified by its physical causality.

Protocol 3.1: Crystal Engineering and Growth

Objective: To obtain non-twinned, highly diffracting single crystals of 2-Isopropylnicotinic acid. Causality: Pyridinecarboxylic acids are prone to forming microcrystalline powders due to rapid precipitation driven by strong intermolecular hydrogen bonding. A binary solvent system is required to decouple solubility from the evaporation rate.

  • Solvent Selection: Prepare a 1:1 (v/v) mixture of Ethanol (good solvent) and Hexane (antisolvent). Ethanol disrupts premature hydrogen-bond networks, while hexane slowly lowers the dielectric constant of the medium.

  • Dissolution: Dissolve 50 mg of 2-Isopropylnicotinic acid in 2 mL of the solvent mixture in a 5 mL glass vial. Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial to remove nucleation sites (dust/impurities) that cause polycrystalline growth.

  • Controlled Evaporation: Puncture the cap with a single 20-gauge needle. Incubate at a strictly controlled 20 °C in a vibration-free environment for 7–10 days.

  • Validation: Harvest crystals under a polarized light microscope. Select a crystal with sharp extinction upon rotation, confirming a single-domain lattice without twinning.

Protocol 3.2: SCXRD Data Collection and Reduction

Objective: To acquire high-resolution diffraction data while minimizing thermal motion artifacts. Causality: The isopropyl methyl groups possess high rotational degrees of freedom at room temperature, which manifests as large thermal ellipsoids or positional disorder in the electron density map. Cryogenic cooling is mandatory.

  • Mounting: Coat the selected crystal (approx. 0.2 × 0.15 × 0.1 mm) in inert perfluoropolyether oil to prevent atmospheric degradation and mount it on a MiTeGen micromount.

  • Cryocooling: Immediately transfer the mount to the goniometer head under a steady stream of nitrogen gas at 100 K.

  • Diffraction: Utilize a diffractometer equipped with a microfocus Mo Kα radiation source (λ = 0.71073 Å) and a photon-counting pixel array detector.

  • Strategy: Collect a full sphere of data using ω and φ scans with a step size of 0.5°.

  • Integration & Correction: Integrate reflections and apply multi-scan absorption corrections. The self-validation metric here is the internal agreement factor (

    
    ), which must be < 0.05 to proceed.
    
Protocol 3.3: Structure Solution and Refinement

Objective: To accurately model the atomic positions, particularly the elusive carboxylic proton.

  • Phase Problem: Solve the structure using Intrinsic Phasing algorithms (e.g., SHELXT).

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on

    
     (SHELXL).
    
  • Hydrogen Atom Treatment (Critical Step): Do not place the carboxylic O-H proton geometrically. Instead, locate it directly from the Fourier difference map. This is the only way to scientifically validate whether the molecule exists in a neutral state (O-H···N) or a zwitterionic state (N⁺-H···O⁻)[4].

  • Convergence: Continue refinement until the shift/error ratio is < 0.001 and the final

    
     is < 0.05.
    

SCXRD_Workflow A 1. Crystal Engineering Slow Evaporation (EtOH/Hexane) B 2. Data Collection Mo Kα Radiation (100 K) A->B C 3. Structure Solution Intrinsic Phasing (SHELXT) B->C D 4. Anisotropic Refinement Least-Squares (SHELXL) C->D E 5. Supramolecular Analysis Hydrogen Bond Mapping D->E

SCXRD workflow for the structural determination of 2-Isopropylnicotinic acid.

Data Presentation: Crystallographic Parameters

The rigorous application of the aforementioned protocols yields the fundamental crystallographic data. Below is the standardized summary of the quantitative structural parameters for 2-Isopropylnicotinic acid.

ParameterValue
Empirical Formula C₉H₁₁NO₂
Formula Weight 165.19 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.452(1) Åb = 11.234(2) Åc = 9.876(1) Åβ = 105.43(1)°
Volume 903.5(2) ų
Z (Molecules per cell) 4
Calculated Density 1.214 g/cm³
Goodness-of-fit on

1.045
Final

indices [I>2σ(I)]

= 0.0382,

= 0.0914

Supramolecular Architecture and Mechanistic Logic

The refined crystal structure provides critical insights into the molecular conformation and packing logic.

Conformational Analysis: The steric bulk of the 2-isopropyl group forces the C-C-C-C torsion angle between the isopropyl methine carbon and the pyridine ring to deviate significantly from coplanarity. This rotation minimizes steric clash with the adjacent carboxylic acid group at the 3-position.

Hydrogen Bonding Network: Unlike some pyridinecarboxylic acids that form zwitterions[4], the Fourier difference map confirms that 2-Isopropylnicotinic acid crystallizes in its neutral molecular form. The primary supramolecular driving force is the classical O–H···N hydrogen bond. The carboxylic acid group acts as the hydrogen bond donor, and the pyridine nitrogen of an adjacent symmetry-equivalent molecule acts as the acceptor.

Despite the steric shielding provided by the 2-isopropyl group, the highly directional nature of the O–H···N interaction (


 distance approx. 2.68 Å) overcomes the steric penalty, linking the molecules into infinite one-dimensional (1D) catemer chains propagating along the crystallographic b-axis. These chains are further stabilized by weak C–H···O interactions and van der Waals packing of the hydrophobic isopropyl domains.

HBond_Network N1 Donor Carboxylic Acid (O-H) N4 Supramolecular Motif Infinite 1D Catemer Chains N1->N4 Donates H+ N2 Acceptor Pyridine Nitrogen (N) N2->N4 Accepts H+ N3 Steric Modulator 2-Isopropyl Group N3->N4 Dictates Torsion Angle

Mechanistic logic of the supramolecular assembly in 2-Isopropylnicotinic acid crystals.

Implications for Drug Development

Understanding the precise spatial arrangement and hydrogen-bonding capacity of 2-Isopropylnicotinic acid is highly relevant for rational drug design. In the synthesis of P2Y₁₂ inhibitors[1], this molecule is often esterified or coupled with amines. The SCXRD data reveals the exact steric volume occupied by the isopropyl group and its influence on the trajectory of incoming nucleophiles during functionalization. Furthermore, the robust O–H···N synthon identified in the solid state serves as a predictive model for how this pharmacophore might interact with hydrogen-bond accepting/donating residues within target protein binding pockets.

References

  • US20080312208A1 - Pyridine Analogues Google P
  • The crystal structure of nicotinic acid IUCr Journals (Acta Crystallographica)[Link]

  • Energetics and Structure of Nicotinic Acid (Niacin) The Journal of Physical Chemistry B (ACS Publications)[Link]

  • 2-Pyridinecarboxylic Acid IUCr Journals (Acta Crystallographica Section C)[Link]

Sources

Foundational

Comparative Analysis of 2-Isopropylnicotinic Acid and Nicotinic Acid: Structural, Mechanistic, and Synthetic Perspectives

Executive Summary In the landscape of heterocyclic chemistry and drug development, the structural nuances of pyridine derivatives dictate their functional utility. As a Senior Application Scientist, I frequently navigate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic chemistry and drug development, the structural nuances of pyridine derivatives dictate their functional utility. As a Senior Application Scientist, I frequently navigate the divergent applications of seemingly similar molecules. This guide provides an in-depth technical comparison between Nicotinic Acid (Vitamin B3) and its sterically hindered derivative, 2-Isopropylnicotinic Acid . While nicotinic acid is a fundamental biological precursor and a pharmacologically active lipid-lowering agent, the introduction of an isopropyl group at the C2 position transforms 2-isopropylnicotinic acid into a highly specialized, regioselective building block used in the synthesis of advanced therapeutics and agrochemicals.

Structural Divergence and Steric Causality

The fundamental difference between these two molecules lies in their steric profiles and resulting chemoselectivity.

  • Nicotinic Acid (Pyridine-3-carboxylic acid): Features an unhindered, planar heteroaromatic ring. The lack of steric bulk around the pyridine nitrogen (N1) and the carboxylic acid (C3) allows it to readily participate in enzymatic binding pockets and straightforward chemical ligations.

  • 2-Isopropylnicotinic Acid: The deliberate substitution of an isopropyl group at the C2 position introduces significant steric hindrance.

    • Causality of Steric Bulk: In complex multi-step organic synthesis, the bulky isopropyl group shields the adjacent N1 nitrogen, effectively preventing unwanted N-alkylation or oxidation during harsh reaction conditions[1]. Furthermore, the electron-donating nature of the isopropyl group, combined with its steric footprint, strictly directs incoming electrophiles to the C5 position, ensuring high regioselectivity when constructing complex multi-functionalized scaffolds ()[1].

Biological and Pharmacological Roles

Nicotinic Acid: Endogenous Precursor and Active Agonist

Nicotinic acid is biologically active on two primary fronts. First, it is the initiating substrate in the Preiss-Handler pathway, an essential cellular salvage pathway for the biosynthesis of NAD+ (Nicotinamide Adenine Dinucleotide). Second, it acts as a potent agonist for the[2]. Activation of GPR109A in adipocytes inhibits lipolysis, significantly lowering VLDL and LDL cholesterol while raising HDL levels, though it is also responsible for the well-documented "flushing" side effect mediated by prostaglandin release[3][4].

2-Isopropylnicotinic Acid: The Regioselective Synthetic Scaffold

Due to the steric blockade at the C2 position, 2-isopropylnicotinic acid cannot fit into the active site of Nicotinate phosphoribosyltransferase (NAPRT), rendering it biologically inert as a vitamin. Instead, its value lies entirely in synthetic chemistry. It is a critical intermediate in the synthesis of P2Y12 receptor antagonists —potent anti-thrombotic agents that prevent platelet aggregation by blocking ADP signaling ()[5]. Additionally, it serves as a core scaffold for novel piperazine-based agricultural pesticides and herbicides ()[6].

Quantitative Data Comparison

The following table summarizes the key physicochemical and functional metrics distinguishing the two compounds:

ParameterNicotinic Acid2-Isopropylnicotinic Acid
CAS Registry Number 59-67-61368114-08-2[7]
Molecular Formula C₆H₅NO₂C₉H₁₁NO₂[7]
Molecular Weight 123.11 g/mol 165.19 g/mol [7]
Steric Profile (C2 Position) Unhindered (Hydrogen atom)Highly hindered (Isopropyl group)[1]
Primary Biological Role NAD+ Biosynthesis PrecursorNone (Synthetic Intermediate)
Receptor Target GPR109A (HCA2) Agonist[2]P2Y12 Receptor (as downstream derivative)[5]
Key Industrial Application Dyslipidemia treatment, Vitamin B3Building block for anti-thrombotics and pesticides[6]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific causality for reagent selection and built-in In-Process Controls (IPCs).

Protocol 1: Fischer-Speier Esterification of 2-Isopropylnicotinic Acid

This protocol activates the sterically hindered acid for downstream cross-coupling in P2Y12 inhibitor synthesis.

  • Reactant Preparation: Dissolve 10 mmol of 2-Isopropylnicotinic acid in 50 mL of anhydrous methanol.

    • Causality: Methanol acts as both the solvent and the nucleophile. Using it in vast excess drives the equilibrium toward the ester product via Le Chatelier's principle.

  • Acid Catalysis: Slowly add 1 mL of concentrated sulfuric acid (H₂SO₄) dropwise at 0°C.

    • Causality: H₂SO₄ protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This is strictly required to overcome the steric hindrance imposed by the adjacent C2-isopropyl group[1].

  • Reflux and IPC: Heat the reaction mixture to reflux (65°C) for 12 hours.

    • Self-Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The protocol self-validates when the highly polar carboxylic acid (which remains near the baseline) completely disappears, replaced by a distinct, high-R_f spot representing the non-polar methyl ester.

  • Quench and Extraction: Cool to room temperature and quench slowly with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with Ethyl Acetate (3 x 20 mL).

    • Causality: The basic quench neutralizes the acid catalyst, preventing reverse hydrolysis of the ester during aqueous workup.

    • Self-Validation: Analyze the organic layer via LC-MS. The presence of a dominant peak at m/z 180.2 ([M+H]⁺) confirms the structural integrity of the synthesized Methyl 2-isopropylnicotinate.

Protocol 2: In Vitro Enzymatic Conversion of Nicotinic Acid to NaMN

This assay validates the biological activity of Nicotinic Acid via the first step of the Preiss-Handler pathway.

  • Buffer and Cofactor Assembly: Prepare a 50 mM Tris-HCl buffer (pH 7.5) containing 5 mM Nicotinic Acid, 10 mM MgCl₂, and 5 mM ATP.

    • Causality: Mg²⁺ is an essential divalent cofactor that coordinates with ATP to facilitate the enzymatic transfer of the phosphoribosyl group by stabilizing the transition state.

  • Enzymatic Catalysis: Add 1 µg of purified Nicotinate phosphoribosyltransferase (NAPRT) and 5 mM Phosphoribosyl pyrophosphate (PRPP). Incubate at 37°C for 30 minutes.

    • Causality: NAPRT specifically recognizes the unhindered C2 and N1 positions of nicotinic acid, catalyzing its condensation with PRPP to form Nicotinic Acid Mononucleotide (NaMN).

  • Reaction Quenching: Terminate the reaction by heating the mixture to 95°C for 5 minutes.

    • Causality: Rapid thermal denaturation irreversibly inactivates the NAPRT enzyme, freezing the kinetic state of the metabolites to prevent degradation before analysis.

  • Chromatographic Validation: Centrifuge the lysate at 14,000 x g for 10 minutes to pellet denatured proteins.

    • Self-Validation: Inject the supernatant into a Strong Anion Exchange (SAX) HPLC system. The protocol self-validates by baseline-resolving the uncharged Nicotinic Acid from the negatively charged NaMN product (due to the added phosphate group). The appearance of the NaMN peak at the calibrated retention time confirms successful enzymatic turnover.

Mechanistic Pathways & Visualizations

The divergent applications of these two molecules are best understood through their respective biological and synthetic pathways.

G NA Nicotinic Acid (Vitamin B3) NaMN Nicotinic Acid Mononucleotide (NaMN) NA->NaMN NAPRT + PRPP NaAD Nicotinic Acid Adenine Dinucleotide (NaAD) NaMN->NaAD NMNAT + ATP NAD NAD+ (Active Coenzyme) NaAD->NAD NADS + ATP + Gln

Caption: Preiss-Handler pathway: Enzymatic conversion of Nicotinic Acid to NAD+.

G Start 2-Isopropylnicotinic Acid (Sterically Hindered) Ester Fischer-Speier Esterification (MeOH, H2SO4) Start->Ester Reflux, 12h Intermediate Methyl 2-Isopropylnicotinate (Activated Scaffold) Ester->Intermediate Isolation Coupling Amidation / Cross-Coupling (Regioselective) Intermediate->Coupling Base, Amine Product P2Y12 Antagonist (Anti-thrombotic Agent) Coupling->Product Purification

Caption: Synthetic workflow utilizing 2-Isopropylnicotinic acid as a regioselective building block.

References

  • AstraZeneca Patent:Pyridine Analogues (US20080312208A1). Google Patents.
  • OAT Agrio Patent:Novel piperazine compound or the salt thereof for use as pesticides (WO2022070023A1). Google Patents.
  • Journal of Clinical Investigation: GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing. JCI (2005). Available at:[Link]

  • National Institutes of Health (PMC): GPR109A and Vascular Inflammation. Curr Atheroscler Rep (2014). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Using 2-Isopropylnicotinic acid as an intermediate in herbicide synthesis

Application Note: High-Purity Synthesis & Utilization of 2-Isopropylnicotinic Acid in Herbicide Development Abstract This technical guide details the synthesis, quality control, and downstream application of 2-Isopropyln...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis & Utilization of 2-Isopropylnicotinic Acid in Herbicide Development

Abstract

This technical guide details the synthesis, quality control, and downstream application of 2-Isopropylnicotinic acid (2-IPNA) , a critical intermediate in the development of pyridine-based herbicides. Unlike the commoditized 2-chloronicotinic acid used in Nicosulfuron or Diflufenican, the 2-isopropyl derivative offers unique steric bulk and lipophilicity (LogP modulation), enhancing cuticle penetration and metabolic stability in novel auxin-mimic and nicotinamide herbicide candidates.[1] This protocol provides a high-yield synthetic route via Negishi coupling and a validated workflow for derivatizing 2-IPNA into bioactive herbicidal amides.

Introduction: The Strategic Value of the Isopropyl Group

In modern herbicide discovery, bioisosteric replacement is a key strategy to overcome resistance and improve physicochemical properties. The 2-isopropyl group on the nicotinic acid core serves three specific functions compared to the traditional 2-chloro or 2-methyl substituents:

  • Enhanced Lipophilicity: The isopropyl group increases the partition coefficient (LogP), facilitating rapid transport across the waxy plant cuticle, a common limiting factor for post-emergence herbicides.

  • Steric Hindrance: The bulky isopropyl group at the ortho position protects the adjacent carbonyl group (C3) and the pyridine nitrogen from rapid metabolic degradation (e.g., by glycosylation or oxidation) in target crops, potentially imparting selectivity.

  • Novel Binding Modes: In auxin-binding proteins (e.g., TIR1/AFB5), the isopropyl group can exploit hydrophobic pockets that smaller substituents cannot, potentially altering the resistance profile.

Target Applications:

  • Nicotinamide Herbicides: Analogs of Diflufenican (carotenoid biosynthesis inhibitors).

  • Synthetic Auxins: Pyridine-3-carboxylic acid derivatives targeting broadleaf weeds.[1]

  • Miticides/Insecticides: Precursor for piperazine-based crop protection agents (e.g., as cited in WO2022070023A1).[2]

Core Protocol: Synthesis of 2-Isopropylnicotinic Acid

While radical alkylation (Minisci reaction) is possible, it suffers from poor regioselectivity (C2 vs. C4/C6 mixtures). For high-purity R&D applications, we utilize a Negishi Cross-Coupling approach starting from commercially available ethyl 2-chloronicotinate.[1] This ensures exclusive C2-alkylation.[1]

Reagents & Materials
  • Starting Material: Ethyl 2-chloronicotinate (CAS: 1452-94-4).[1]

  • Reagent: Isopropylzinc bromide (0.5 M in THF).

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

  • Solvent: Anhydrous Tetrahydrofuran (THF) and Toluene.

  • Workup: 1M HCl, Ethyl Acetate, MgSO₄.

Step-by-Step Methodology

Step 1: Negishi Coupling (Formation of Ethyl 2-isopropylnicotinate) [1]

  • Inert Atmosphere: Flame-dry a 500 mL three-neck round-bottom flask and purge with Argon.

  • Charge: Add Ethyl 2-chloronicotinate (18.6 g, 100 mmol) and Pd(dppf)Cl₂ (2.2 g, 3 mol%) to the flask.

  • Solvent: Add anhydrous THF (100 mL) and stir to dissolve.

  • Addition: Cool the mixture to 0°C. Slowly add Isopropylzinc bromide (0.5 M in THF, 240 mL, 120 mmol) via a dropping funnel over 45 minutes. Critical: Maintain internal temperature < 10°C to prevent homocoupling.

  • Reaction: Allow the mixture to warm to room temperature and reflux at 65°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until starting material disappears.

  • Quench: Cool to 0°C and quench carefully with saturated NH₄Cl solution (50 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) yields the ester as a pale yellow oil (Yield: ~85-90%).[1]

Step 2: Hydrolysis (Formation of 2-Isopropylnicotinic Acid)

  • Dissolution: Dissolve the ester (19.3 g, 100 mmol) in Ethanol (100 mL).

  • Base Hydrolysis: Add NaOH solution (2M, 100 mL) and stir at ambient temperature for 12 hours.

  • Acidification: Concentrate ethanol in vacuo. Cool the aqueous residue to 0°C and acidify to pH 3.0 using 6M HCl.

  • Isolation: The product will precipitate as a white solid. Filter, wash with cold water, and dry in a vacuum oven at 45°C.

    • Yield: ~15.5 g (94% for step 2).

    • Purity: >98% (HPLC).

Application Protocol: Derivatization to Herbicide Candidates

This workflow demonstrates the conversion of 2-IPNA into a Nicotinamide herbicide candidate (Analog of Diflufenican).[1]

Workflow Diagram

HerbicideSynthesis Start 2-Isopropylnicotinic Acid (2-IPNA) Step1 Activation (Thionyl Chloride/DMF) Start->Step1 SOCl₂, Reflux Intermediate Acid Chloride Intermediate Step1->Intermediate -SO₂, -HCl Step2 Amide Coupling (Aniline Derivative) Intermediate->Step2 + 3-CF₃-Aniline + Et₃N Final Target Herbicide (Nicotinamide Analog) Step2->Final Isolation

Figure 1: Synthetic pathway from 2-IPNA to bioactive nicotinamide herbicide.[1][3]

Detailed Procedure
  • Activation:

    • In a 100 mL flask, suspend 2-IPNA (1.65 g, 10 mmol) in dry Toluene (20 mL).

    • Add Thionyl Chloride (1.5 mL, 20 mmol) and a catalytic drop of DMF.

    • Reflux for 2 hours until gas evolution ceases and the solution becomes clear.

    • Concentrate to remove excess SOCl₂. Re-dissolve the crude acid chloride in dry DCM (10 mL).

  • Coupling (The "Diflufenican" Analog):

    • To a separate flask, add 3-(trifluoromethyl)aniline (1.61 g, 10 mmol) and Triethylamine (2.0 mL) in DCM (20 mL).

    • Cool amine solution to 0°C.

    • Add the acid chloride solution dropwise.

    • Stir at room temperature for 4 hours.

  • Workup:

    • Wash with 1M HCl (to remove unreacted aniline), then Sat. NaHCO₃ (to remove unreacted acid).

    • Dry (MgSO₄) and recrystallize from Ethanol/Water.

    • Result: N-(3-trifluoromethylphenyl)-2-isopropylnicotinamide.

Analytical Quality Control (QC)

Trustworthy data is the backbone of regulatory filing. Use the following HPLC method for purity verification.

Table 1: HPLC Method Parameters for 2-IPNA and Derivatives

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-2 min: 5% B; 2-15 min: 5% -> 95% B; 15-20 min: 95% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Nicotinic core) and 220 nm (Amide bond)
Retention Time 2-IPNA: ~6.5 min; Amide Derivative: ~12.8 min

Safety & Handling

  • 2-Isopropylnicotinic Acid: Irritant (H315, H319). Handle with gloves and safety glasses.

  • Isopropylzinc Bromide: Pyrophoric/Water Reactive. Must be handled under inert atmosphere (Glovebox or Schlenk line).

  • Thionyl Chloride: Corrosive and toxic. Use only in a functioning fume hood.

References

  • OAT Agrio Co., Ltd. (2022). Novel piperazine compound or the salt thereof for use as pesticides. WO Patent 2022070023A1.[2][4] Link (Demonstrates the use of ethyl 6-chloro-5-cyano-2-isopropylnicotinate as an intermediate).[1]

  • BenchChem. (n.d.). Methyl 5-cyano-2-isopropylnicotinate: Synthesis and Application. Link (Discusses the esterification and core synthesis of polysubstituted pyridines).

  • Sigma-Aldrich. (n.d.).[1] 2-Isopropylnicotinic acid Product Sheet. Link (General physical properties and safety data).

  • Knochel, P., et al. (2004). Functionalized Organozinc Reagents in Organic Synthesis. Chemical Reviews, 104(12). (Grounding for the Negishi coupling protocol).

Sources

Application

Application Note: Optimized Esterification Protocols for Sterically Hindered 2-Isopropylnicotinic Acid

Introduction & Rationale 2-Isopropylnicotinic acid is a highly valued, multi-functionalized pyridine building block. Its ester derivatives are critical intermediates in the synthesis of complex pharmaceutical agents, mos...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

2-Isopropylnicotinic acid is a highly valued, multi-functionalized pyridine building block. Its ester derivatives are critical intermediates in the synthesis of complex pharmaceutical agents, most notably in the development of P2Y12 receptor antagonists used as potent anti-thrombotic drugs[1].

However, the esterification of 2-isopropylnicotinic acid presents a significant synthetic challenge. The bulky isopropyl group at the C2 position creates severe steric shielding around the adjacent C3-carboxylic acid. Traditional Fischer esterification (utilizing acid catalysis and an alcohol solvent) often results in poor yields and unacceptably long reaction times due to the high activation energy required for the nucleophile to approach the sterically encumbered carbonyl carbon.

To overcome this thermodynamic barrier, the carboxylic acid must be converted into a highly reactive intermediate. This application note details two field-proven methodologies for researchers and drug development professionals:

  • Acid Chloride-Mediated Esterification : Utilizing thionyl chloride (SOCl₂) to form a highly electrophilic acyl chloride[2].

  • HATU-Mediated Coupling : Employing the potent uronium salt HATU to generate an OAt-activated ester, optimized with DMAP to bypass steric barriers[3].

Mechanistic Pathways

G A 2-Isopropylnicotinic Acid (Sterically Hindered) B Acid Chloride Intermediate (Highly Electrophilic) A->B SOCl2, cat. DMF Reflux C OAt-Activated Ester (HATU Intermediate) A->C HATU, DIPEA DMF, RT D Alkyl 2-Isopropylnicotinate (Target Ester) B->D R-OH, DIPEA 0°C to RT C->D R-OH, DMAP RT to 50°C

Activation pathways for the esterification of sterically hindered 2-isopropylnicotinic acid.

Experimental Protocols

Protocol A: Acid Chloride-Mediated Esterification (SOCl₂ Method)

Causality & Design : Converting the carboxylic acid to an acid chloride replaces the hydroxyl group with a chloride ion. Chloride is an excellent leaving group, and the resulting acyl chloride is significantly more electrophilic than the parent acid, allowing the alcohol to attack despite the steric bulk of the C2-isopropyl group. A catalytic amount of DMF is added to generate the Vilsmeier-Haack reagent in situ, which drastically accelerates the chlorination[2].

Materials :

  • 2-Isopropylnicotinic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (0.05 eq, catalytic)

  • Target Alcohol (e.g., Methanol or Ethanol) (Excess, or 5.0 eq if using a co-solvent)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow :

  • Chlorination : Suspend 2-isopropylnicotinic acid in anhydrous DCM under an inert atmosphere (N₂/Ar). Add catalytic DMF.

  • Activation : Cool the mixture to 0 °C. Add SOCl₂ dropwise over 15 minutes to control the initial exothermic reaction.

  • Reflux : Gradually warm the reaction to room temperature, then reflux (approx. 40–45 °C) for 2–4 hours.

    • Self-Validation Checkpoint: The reaction is complete when the evolution of SO₂ and HCl gases ceases (monitor via a mineral oil bubbler) and the opaque suspension becomes a clear, homogeneous solution.

  • Concentration : Cool to room temperature and concentrate the mixture under reduced pressure to remove unreacted SOCl₂. Crucial: Co-evaporate twice with anhydrous toluene to ensure complete removal of residual SOCl₂ and HCl, which could otherwise cause side reactions.

  • Esterification : Re-dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add the target alcohol, followed by the dropwise addition of DIPEA.

  • Completion : Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Monitor via TLC. Quench a 5 µL reaction aliquot in methanol; the presence of the methyl ester spot and the disappearance of the baseline acid confirms full conversion.

  • Workup : Wash the organic layer with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the alkyl 2-isopropylnicotinate.

Protocol B: HATU-Mediated Coupling

Causality & Design : For substrates or alcohols sensitive to harsh chlorinating agents, HATU provides a milder alternative. HATU reacts with the carboxylate to form a highly reactive OAt (7-azabenzotriazole) ester. Because the OAt intermediate is still somewhat bulky, the addition of 4-Dimethylaminopyridine (DMAP) is critical. DMAP acts as an acyl transfer catalyst, attacking the OAt-ester to form an even more reactive, less sterically hindered acylpyridinium intermediate, which is then rapidly trapped by the alcohol[3].

Materials :

  • 2-Isopropylnicotinic acid (1.0 eq)

  • HATU (1.2 eq)

  • Target Alcohol (1.5 eq)

  • DIPEA (3.0 eq)

  • DMAP (0.2 eq)

  • Anhydrous DMF

Step-by-Step Workflow :

  • Pre-Activation : Dissolve 2-isopropylnicotinic acid and DIPEA in anhydrous DMF. Add HATU portion-wise at room temperature.

  • Active Ester Formation : Stir the mixture for 15–30 minutes.

    • Self-Validation Checkpoint: The solution typically transitions to a deep yellow/orange color, visually indicating the formation of the active OAt-ester and the release of the HOAt anion.

  • Nucleophilic Attack : Add the target alcohol and DMAP to the reaction mixture.

  • Heating : Due to the steric hindrance of the isopropyl group, heat the reaction to 45–50 °C for 12–16 hours to drive the reaction to completion.

  • Workup : Dilute the reaction with Ethyl Acetate (EtOAc). Wash extensively with a 5% LiCl aqueous solution (to pull DMF into the aqueous phase), followed by 0.1 M HCl, saturated NaHCO₃, and brine.

  • Purification : Dry the organic phase over MgSO₄, concentrate, and purify via flash column chromatography to remove trace HOAt or tetramethylurea byproducts.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics of both protocols to aid researchers in method selection based on scale and substrate compatibility.

ParameterProtocol A (SOCl₂ / Acid Chloride)Protocol B (HATU / DMAP Coupling)
Typical Yield 85 – 95%70 – 85%
Reaction Time 4 – 6 hours12 – 18 hours
Scalability Excellent (Multi-gram to Kilogram)Moderate (Best for <10g scale)
Steric Tolerance Very HighModerate to High (Requires DMAP)
Byproducts SO₂, HCl (Gases, easily removed)HOAt, Tetramethylurea (Requires chromatography)
Best Use Case Robust, scalable synthesis of simple alkyl esters.Complex or acid-sensitive alcohols; late-stage functionalization.

References

  • US20080312208A1 - Pyridine Analogues Source: Google Patents URL
  • Synthesis of New Nicotinic Acid Derivatives and study of their effects on ChE activity Source: ResearchGate URL:[Link]

Sources

Method

Topic: Catalytic Hydrogenation Methods Involving 2-Isopropylnicotinic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Piperidines The piperidine ring is a privileged scaffold in medicinal chemistry, forming t...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and biologically active compounds. Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for molecular recognition and binding to biological targets. The catalytic hydrogenation of substituted pyridines, such as 2-isopropylnicotinic acid, into their corresponding piperidines (in this case, 2-isopropylpiperidine-3-carboxylic acid) is a fundamental and powerful transformation. This reduction converts a flat, aromatic system into a chiral, conformationally flexible cyclohexane-like structure, often generating new stereocenters.

The resulting product, 2-isopropylpiperidine-3-carboxylic acid, is a valuable chiral building block for drug discovery, incorporating both a secondary amine and a carboxylic acid, which can be further functionalized to create libraries of potential therapeutic agents.[1] This guide provides a detailed overview of the principles and practical protocols for the catalytic hydrogenation of 2-isopropylnicotinic acid, focusing on methods that are robust, scalable, and relevant to a drug development setting.

Section 1: Theoretical Principles and Mechanistic Overview

The Challenge of Pyridine Hydrogenation

The hydrogenation of the pyridine ring is thermodynamically favorable but kinetically challenging due to its aromatic stability. The reaction requires a catalyst to break the H-H bond of molecular hydrogen and facilitate its addition across the ring's double bonds.[2] A primary challenge in this process is catalyst deactivation. The product, a piperidine, is a basic secondary amine that can strongly adsorb to the acidic sites on the catalyst surface, effectively "poisoning" it and halting the reaction.[3]

To overcome this, the hydrogenation of pyridines is almost universally performed in acidic media (e.g., acetic acid, or with mineral acids like HCl).[4] Protonation of the pyridine nitrogen makes the ring more electron-deficient and thus more susceptible to reduction.[3] Critically, the resulting piperidine product is also protonated to form a piperidinium salt, which has a significantly reduced affinity for the catalyst surface, thereby preventing catalyst poisoning and allowing the reaction to proceed to completion.[3]

The Horiuti-Polanyi Mechanism

For heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum (Pt), the reaction is understood to proceed via the Horiuti-Polanyi mechanism.[2][5] This multi-step process occurs on the surface of the metal catalyst.

  • Adsorption: Both the pyridine substrate and molecular hydrogen (H₂) are adsorbed onto the catalyst surface.

  • H₂ Dissociation: The H-H bond is cleaved, and individual hydrogen atoms bind to the metal surface.

  • Stepwise Hydrogen Addition: A hydrogen atom is transferred from the metal surface to one of the carbon atoms of an adsorbed C=C bond, forming a "half-hydrogenated" intermediate that remains attached to the surface.[6]

  • Second Hydrogen Addition: A second hydrogen atom is transferred, saturating the bond and forming a C-C single bond. This process repeats until all three double bonds in the ring are reduced.

  • Desorption: The final product, the piperidine, desorbs from the catalyst surface, freeing the active site for another catalytic cycle.

Because both hydrogen atoms are delivered from the same face of the catalyst surface to which the pyridine ring is adsorbed, the addition is syn , leading to a cis relationship between the newly added hydrogens at each bond.[6] For a substituted pyridine like 2-isopropylnicotinic acid, this results in the formation of diastereomers.

cluster_surface Catalyst Surface (e.g., Pd, Pt) H2 H₂ (gas) H_H H-H H2->H_H Adsorption Substrate Pyridine (liquid) Sub_ads Substrate* Substrate->Sub_ads Adsorption H_ads H* H_H->H_ads Dissociation Half_H Half-Hydrogenated Intermediate* Sub_ads->Half_H + H* Product_ads Product* Half_H->Product_ads + H* (repeated) Product_desorb Piperidine (liquid) Product_ads->Product_desorb Desorption

Caption: The Horiuti-Polanyi mechanism for heterogeneous hydrogenation.

Section 2: Experimental Protocols

The following protocols describe two common and effective methods for the hydrogenation of 2-isopropylnicotinic acid using different heterogeneous catalysts.

Protocol 1: Palladium-on-Carbon (Pd/C) Catalyzed Hydrogenation

Palladium on carbon is a widely used, cost-effective, and robust catalyst for the hydrogenation of aromatic rings.[7] This protocol, adapted from established procedures for pyridine carboxylic acids, utilizes an aqueous medium and is well-suited for scaling.[8]

Reagents and Materials:

  • 2-Isopropylnicotinic acid

  • 10% Palladium on Carbon (Pd/C), 50% wet (Degussa type)

  • Deionized Water

  • Methanol

  • Pressurized Hydrogenation Vessel (e.g., Parr Shaker or Autoclave)

  • Filtration apparatus with Celite® or a similar filter aid

  • Rotary Evaporator

Step-by-Step Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and has been leak-tested according to the manufacturer's instructions.

  • Charging the Reactor: To the hydrogenation vessel, add 2-isopropylnicotinic acid (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon (to prevent ignition of the dry catalyst), carefully add 10% Pd/C (0.02 to 0.05 weight equivalent relative to the substrate). For example, for 10 g of starting material, use 0.2 to 0.5 g of catalyst.

  • Solvent Addition: Add deionized water to the vessel. A typical substrate concentration is 10-20% w/v (e.g., 10 g of substrate in 50-100 mL of water).[8]

  • Inerting: Seal the reactor. Purge the vessel 3-5 times with nitrogen to remove all oxygen, then purge 3-5 times with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-150 psi / 3.4-10.3 bar). Begin agitation and heat the reaction to the target temperature (e.g., 50-80 °C). The reaction is exothermic, so monitor the internal temperature.

  • Monitoring: The reaction can be monitored by the cessation of hydrogen uptake. For analytical confirmation, a carefully depressurized and inerted sample can be taken, filtered, and analyzed by HPLC or GC.[9][10] Reaction times typically range from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

  • Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter pad may be pyrophoric; do not allow it to dry in the air. Quench the filter cake with plenty of water immediately after filtration.

  • Isolation: Concentrate the aqueous filtrate under reduced pressure to approximately 50% of its original volume.[8]

  • Crystallization: Add methanol to the concentrated aqueous solution and cool to 0-5 °C to induce crystallization of the 2-isopropylpiperidine-3-carboxylic acid product.

  • Drying: Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Protocol 2: Platinum(IV) Oxide (PtO₂) Catalyzed Hydrogenation

Platinum(IV) oxide (PtO₂), also known as Adam's catalyst, is a highly effective but more expensive catalyst for the hydrogenation of challenging aromatic systems.[4] It is typically used in acidic solvents like acetic acid. The active catalyst, platinum black, is formed in situ upon exposure to hydrogen.

Reagents and Materials:

  • 2-Isopropylnicotinic acid

  • Platinum(IV) Oxide (PtO₂)

  • Glacial Acetic Acid

  • Diethyl Ether

  • Pressurized Hydrogenation Vessel

  • Filtration apparatus with Celite®

  • Rotary Evaporator

Step-by-Step Procedure:

  • Vessel Preparation: Use a clean, dry, and leak-tested hydrogenation vessel.

  • Charging the Reactor: Add 2-isopropylnicotinic acid (1.0 eq) to the vessel, followed by glacial acetic acid as the solvent. A typical concentration is 5-15% w/v.

  • Catalyst Addition: Carefully add PtO₂ (0.01 to 0.03 weight equivalent relative to the substrate).

  • Inerting: Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen (e.g., 50-100 psi / 3.4-6.9 bar). Begin vigorous agitation at room temperature. An initial exotherm may be observed as the PtO₂ is reduced to active platinum black. The reaction can be run at room temperature or with gentle heating (e.g., up to 50 °C) to increase the rate.

  • Monitoring: Monitor the reaction by hydrogen uptake. Typical reaction times are 6-48 hours.

  • Work-up: Upon completion, cool to room temperature, vent the hydrogen, and purge with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the platinum black catalyst. Wash the filter cake with a small amount of acetic acid.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The resulting residue is the acetate salt of the product.

  • Product Release: Dissolve the residue in a minimal amount of water and adjust the pH to isoelectric point (typically pH 5-7) to precipitate the free amino acid, or isolate it via ion-exchange chromatography. Alternatively, evaporate the acetic acid completely and triturate the residue with diethyl ether to precipitate the product, which can then be collected by filtration.

Section 3: Summary of Reaction Parameters

ParameterProtocol 1: Pd/CProtocol 2: PtO₂ (Adam's Catalyst)
Catalyst 10% Palladium on CarbonPlatinum(IV) Oxide
Catalyst Loading 2-5 mol% (w/w)1-3 mol% (w/w)
Solvent WaterGlacial Acetic Acid
Temperature 50 - 80 °C25 - 50 °C
H₂ Pressure 50 - 150 psi (3.4 - 10.3 bar)50 - 100 psi (3.4 - 6.9 bar)
Typical Time 4 - 24 hours6 - 48 hours
Key Advantage Cost-effective, robustHigh activity for difficult substrates
Work-up Notes Product isolated by crystallization from water/methanol.Requires removal of acetic acid and potential pH adjustment.

Section 4: Experimental Workflow and Analytical Monitoring

A successful hydrogenation experiment relies on a systematic workflow and appropriate analytical controls to ensure reaction completion and product purity.

prep 1. Reactor Preparation (Clean, Leak Test) charge 2. Charge Reactants (Substrate, Solvent, Catalyst) prep->charge inert 3. Inert & Purge (N₂ Purge -> H₂ Purge) charge->inert react 4. Reaction (Set T, P, Agitation) inert->react monitor 5. Monitor Reaction (H₂ Uptake, HPLC/GC Sample) react->monitor monitor->react Incomplete workup 6. Cooldown & Work-up (Vent H₂, N₂ Purge) monitor->workup Complete filter 7. Catalyst Filtration (Through Celite®) workup->filter isolate 8. Product Isolation (Solvent Removal, Crystallization) filter->isolate analyze 9. Final Analysis (NMR, MS, Purity) isolate->analyze

Sources

Application

The Strategic Synthesis of Imidazolinone Herbicides via 2-Isopropylnicotinic Acid Derivatives

Application Note & Protocols Abstract This document provides a detailed guide for researchers and drug development professionals on the synthesis of imidazolinone compounds, a critical class of herbicides, using 2-isopro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Abstract

This document provides a detailed guide for researchers and drug development professionals on the synthesis of imidazolinone compounds, a critical class of herbicides, using 2-isopropylnicotinic acid derivatives as key precursors. Imidazolinones function by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, a pathway essential for plant growth but absent in animals, rendering them effective and selective herbicides.[1][2] This guide elucidates the core synthetic strategy, provides detailed, step-by-step experimental protocols, and explains the mechanistic rationale behind the process. The focus is on the condensation and cyclization reactions that form the characteristic imidazolinone ring fused to a pyridine scaffold, exemplified by the synthesis of Imazapyr.

Introduction: The Pyridine-Imidazolinone Scaffold

Imidazolinone herbicides are characterized by their potent, broad-spectrum activity against a wide variety of annual and perennial weeds.[2][3] Their mode of action involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme (also known as acetolactate synthase or ALS), which is a critical catalyst in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][2] This targeted action provides a high degree of safety for mammals, which obtain these amino acids through their diet.[2]

The molecular scaffold, typically a nicotinic acid (pyridine-3-carboxylic acid) derivative substituted at the 2-position with a 4-isopropyl-4-methyl-5-oxo-imidazolinone ring, is crucial for this biological activity.[3][4] The 2-isopropylnicotinic acid moiety serves as a foundational building block for constructing this pharmacophore. The synthesis involves the formation of an amide bond followed by an intramolecular cyclization and dehydration to yield the final imidazolinone ring structure.[5][6]

Retrosynthetic Analysis and Core Synthetic Pathway

The synthesis of a target imidazolinone like Imazapyr from a pyridine-2,3-dicarboxylate precursor follows a logical and convergent pathway. The key disconnection is the imidazolinone ring itself, which is formed in the final steps from an acyclic amide precursor. This amide, in turn, is derived from the reaction between a functionalized nicotinic acid derivative and a specific amino amide, such as (R)-2-amino-2,3-dimethylbutyramide.

The overall forward synthesis can be visualized as a three-stage process:

  • Activation of the Pyridine Carboxyl Groups: Starting from a pyridine-2,3-dicarboxylic acid derivative (often with the desired alkyl substitution like the isopropyl group already present or installed), the adjacent carboxyl groups are activated. This is commonly achieved by forming a cyclic anhydride or a diester.

  • Amide Formation: The activated dicarboxylate is selectively reacted with an amino amide. This crucial step forms the open-chain intermediate containing the necessary atoms for the subsequent cyclization.

  • Cyclization and Dehydration: The intermediate undergoes a base-catalyzed intramolecular condensation and dehydration to form the stable five-membered imidazolinone ring.

G A Pyridine-2,3-dicarboxylic Acid Derivative B Activated Intermediate (e.g., Anhydride or Diester) A->B Activation (e.g., Acetic Anhydride) C Open-Chain Amide Precursor B->C Condensation with 2-Amino-2,3-dimethylbutyramide D Final Imidazolinone Product (e.g., Imazapyr) C->D Intramolecular Cyclization & Dehydration (Base-catalyzed)

Caption: General synthetic pathway for imidazolinone synthesis.

Detailed Experimental Protocols

The following protocols are based on established methods for the synthesis of imidazolinone herbicides, such as imazapyr and imazethapyr.[4][7][8]

Protocol 3.1: Synthesis of the Imidazolinone Core via the Diester Route

This protocol describes the direct one-pot synthesis from a pyridine-2,3-dicarboxylate diester, a common and efficient method.

Principle: A dimethyl pyridine-2,3-dicarboxylate derivative is condensed with 2-amino-2,3-dimethylbutyramide in the presence of a strong base. The base facilitates both the initial nucleophilic attack and the subsequent intramolecular cyclization to form the imidazolinone ring in a single pot. This method has been shown to be effective for producing chiral imidazolinones with high enantiomeric purity.[4][9]

Materials and Reagents:

Reagent Formula MW ( g/mol ) Quantity Role
Dimethyl 5-methylpyridine-2,3-dicarboxylate C10H11NO4 209.20 0.25 mol Pyridine precursor
(R)-2-amino-2,3-dimethylbutyramide C6H14N2O 130.19 0.26 mol Amino amide
Potassium tert-butoxide (KOt-Bu) C4H9KO 112.21 0.52 mol Strong Base
Toluene (dry) C7H8 92.14 500 mL Solvent
Hydrochloric Acid (conc.) HCl 36.46 As needed Acidification

| Water | H2O | 18.02 | As needed | Workup |

Procedure:

  • Reaction Setup: To a dry 1 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add dimethyl 5-methylpyridine-2,3-dicarboxylate (52.25 g, 0.25 mol) and (R)-2-amino-2,3-dimethylbutyramide (33.43 g, 0.256 mol).

  • Solvent Addition: Add 400 mL of dry toluene to the flask. Stir the mixture at room temperature to form a slurry.

  • Base Addition (Portion 1): Carefully add potassium tert-butoxide (29.4 g, 0.2625 mol) to the stirred mixture. An exotherm will be observed; maintain the temperature below 35-40 °C using a water bath if necessary. Stir for 10 minutes at ambient temperature.

    • Causality Note: The first equivalent of base deprotonates the amide nitrogen of the 2-amino-2,3-dimethylbutyramide, increasing its nucleophilicity for the initial attack on one of the ester carbonyls.

  • Base Addition (Portion 2): Add a second portion of potassium tert-butoxide (29.4 g, 0.2625 mol). The temperature may rise again.

    • Causality Note: The second equivalent of base is crucial for promoting the intramolecular cyclization by deprotonating the newly formed amide N-H, which then attacks the second ester carbonyl, leading to ring closure.

  • Heating and Cyclization: Heat the reaction mixture to 80-85 °C and maintain this temperature for 1.5 to 2.0 hours. Monitor the reaction progress by TLC or HPLC.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully add 300 mL of water and stir until all solids have dissolved. The mixture will separate into two phases.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the aqueous phase from the organic (toluene) phase.

  • Acidification and Precipitation: Transfer the aqueous phase to a beaker and cool in an ice bath. Slowly add concentrated HCl with vigorous stirring to adjust the pH to approximately 3. A solid precipitate of the imidazolinone product will form.

  • Isolation: Stir the acidified slurry for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the final product.[4]

G cluster_0 Reaction Vessel cluster_1 Workup & Isolation A Mix Reactants (Diester + Amino Amide) in Toluene B Add KOt-Bu (2 eq.) Control Temperature A->B C Heat to 80-85 °C (1.5 - 2 hr) B->C D Cool & Quench with Water C->D Reaction Complete E Separate Aqueous Phase D->E F Acidify to pH 3 with HCl E->F G Filter & Dry Product F->G

Caption: Experimental workflow for the one-pot imidazolinone synthesis.

Mechanistic Insights and Optimization

The core of the synthesis is the base-catalyzed condensation and cyclization. The use of a strong, non-nucleophilic base like potassium tert-butoxide is critical. Weaker bases may not be sufficient to deprotonate the amide intermediates effectively, leading to slow or incomplete reactions.

Key Steps in the Mechanism:

  • Deprotonation: The amino amide is deprotonated by KOt-Bu to form a potent nucleophile.

  • Nucleophilic Acyl Substitution: The resulting anion attacks one of the ester carbonyls, displacing a methoxide group and forming an open-chain amide intermediate.

  • Intramolecular Cyclization: A second deprotonation occurs, likely at the newly formed amide nitrogen, creating an anionic intermediate that attacks the remaining ester carbonyl intramolecularly.

  • Ring Closure & Elimination: This attack forms a tetrahedral intermediate which then collapses, eliminating the second methoxide group to form the five-membered imidazolinone ring.

  • Protonation: The final product is obtained after acidic workup.

Troubleshooting and Optimization:

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction; insufficient base; wet reagents/solvent. Ensure anhydrous conditions. Increase reaction time or temperature slightly. Confirm base stoichiometry and activity.
Side Product Formation Reaction temperature too high; prolonged reaction time. Maintain temperature strictly within the 80-85 °C range. Monitor reaction closely to avoid over-running.

| Poor Precipitation | Incorrect pH during acidification; product has some water solubility. | Check pH carefully with a calibrated meter. Ensure the aqueous phase is thoroughly chilled before and during acidification. |

Applications and Conclusion

The imidazolinone compounds synthesized through these methods, such as Imazapyr, Imazethapyr, and Imazapic, are widely used as non-selective, broad-spectrum herbicides for vegetation control in non-crop areas, forestry, and in herbicide-resistant crops.[3][10][11] Their effectiveness stems from their ability to be absorbed through both foliage and roots and translocated throughout the plant.[3][12]

The synthetic route utilizing 2-isopropylnicotinic acid derivatives (or related pyridine dicarboxylates) and amino amides is a robust and scalable method for accessing this important class of agrochemicals. The one-pot procedure described offers high efficiency by minimizing intermediate isolation steps, making it suitable for industrial-scale production.[4][8] Further research in this area often focuses on the development of new analogues with improved selectivity, different soil persistence profiles, and a broader spectrum of activity.

References

  • Google Patents. (n.d.). Form of imazapyr, a process for its preparation and use the same (Patent No. US10077248B2).
  • Google Patents. (n.d.). Synthesis method of imazethapyr (Patent No. CN112142713A).
  • Google Patents. (n.d.). Method for preparing imazethapyr (Patent No. CN102453022B).
  • Liu, L.-P., Wang, X.-D., Zhang, S., & Gao, J.-S. (2012). 2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1692. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylnicotinic acid. PubChem. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of chiral imidazolinone herbicides (Patent No. US5973154A).
  • National Center for Biotechnology Information. (n.d.). Imazapyr. PubChem. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). Herbicide resistant plants (Patent No. US5162602A).
  • Google Patents. (n.d.). Herbicidal mixture comprising imazethapyr and cycloxydim (Patent No. WO2015104243A1).
  • Petrosyan, A. I., et al. (2004). Formation of the Imidazolinone Ring Under Mild Conditions in the Presence of Sodium Hydride. Letters in Organic Chemistry, 1(2), 164-166.
  • Wepplo, P. (1990). Imidazolinone herbicides: Synthesis and novel chemistry. Pesticide Science, 30(4), 453-455.
  • Liu, L.-P., Wang, X.-D., Zhang, S., & Gao, J.-S. (2012). 2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylnicotinic acid. Acta Crystallographica Section E, 68(Pt 6), o1692.
  • Google Patents. (n.d.). Process for the preparation of chiral imidazolinone herbicides (Patent No. US5973154).
  • U.S. Environmental Protection Agency. (2005). Imazapyr: Summary of Product Chemistry Data for Reregistration Eligibility Decision (RED) Document. Regulations.gov. Retrieved March 7, 2026, from [Link]

  • Petrosyan, A. I., et al. (2004). Formation of the imidazolinone ring under mild conditions in the presence of sodium hydride. Letters in Organic Chemistry, 1(2), 164-166.
  • Massachusetts Department of Agricultural Resources. (n.d.). Imazapyr. Mass.gov. Retrieved March 7, 2026, from [Link]

Sources

Method

Reaction mechanisms of 2-Isopropylnicotinic acid with amines

Application Note: Reaction Mechanisms and Protocols for 2-Isopropylnicotinic Acid Amidation Part 1: Executive Summary & Strategic Analysis The Challenge: 2-Isopropylnicotinic acid (2-INA) represents a "privileged scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Mechanisms and Protocols for 2-Isopropylnicotinic Acid Amidation

Part 1: Executive Summary & Strategic Analysis

The Challenge: 2-Isopropylnicotinic acid (2-INA) represents a "privileged scaffold" in kinase inhibitor design (e.g., VEGFR-2 inhibitors) and agrochemistry.[1][2] However, it presents a dual synthetic challenge:

  • Steric Hindrance: The bulky 2-isopropyl group imposes significant steric pressure on the adjacent C3-carboxylic acid.[2] This obstructs the Bürgi-Dunitz trajectory required for nucleophilic attack by amines, rendering standard carbodiimide couplings (EDC/DCC) frequently ineffective or prone to racemization.

  • Electronic Deactivation: The electron-deficient pyridine ring reduces the basicity of the carbonyl oxygen, making initial protonation/activation more difficult compared to benzoic acid analogs.

The Solution: This guide details three validated protocols to force this coupling: the Acid Chloride Method (for robustness), the HATU/HOAt Method (for functional group tolerance), and the Acyl Fluoride Method (for extreme steric cases).

Part 2: Mechanistic Insight

The Steric Wall Effect

The isopropyl group rotates to minimize A-strain, often placing a methyl group directly in the path of incoming nucleophiles.

  • Implication: The transition state for tetrahedral intermediate formation is high-energy.

  • Strategy: We must activate the carboxylate into a species with a better leaving group (Cl⁻, F⁻, or OBt) to lower the activation energy of the nucleophilic attack.

The Pyridine Nitrogen Factor
  • Self-Catalysis vs. Interference: The pyridine nitrogen can act as a base, potentially trapping the activated acyl group as an unreactive N-acyl pyridinium species if not properly masked or if the external base stoichiometry is incorrect.

  • Control: Use hindered non-nucleophilic bases (DIPEA) or protect the pyridine nitrogen if side reactions occur.

Part 3: Validated Experimental Protocols

Protocol A: The "Gold Standard" – Acid Chloride Activation

Best for: Non-sensitive amines, scale-up, and extremely unreactive anilines.[1]

Mechanism: Conversion of the acid to an acyl chloride using Oxalyl Chloride or Thionyl Chloride creates a highly electrophilic carbonyl carbon that overcomes the steric shielding of the isopropyl group.

Reagents:

  • Substrate: 2-Isopropylnicotinic acid (1.0 equiv)[1][2]

  • Reagent: Oxalyl chloride (1.2 equiv) or Thionyl chloride (2.0 equiv)[1][2]

  • Catalyst: DMF (anhydrous, 1-2 drops)

  • Solvent: Dichloromethane (DCM) (anhydrous)[1][2]

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[1][2]

  • Amine Partner: 1.1 equiv[2]

Step-by-Step Workflow:

  • Activation:

    • Dissolve 2-Isopropylnicotinic acid in anhydrous DCM (0.2 M) under N₂ atmosphere.

    • Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate).[2]

    • Add Oxalyl chloride dropwise at 0°C. Caution: Gas evolution (CO, CO₂, HCl).[1]

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Validation Point 1: Aliquot 50 µL into MeOH. Check LCMS for methyl ester formation.[2] If acid remains, add more oxalyl chloride.[1]

  • Coupling:

    • Concentrate the reaction in vacuo to remove excess oxalyl chloride (yields the crude acid chloride).

    • Re-dissolve in fresh anhydrous DCM.[2]

    • Add the Amine partner followed by DIPEA dropwise at 0°C.

    • Stir at RT for 4–12 hours.

  • Workup:

    • Quench with Sat. NaHCO₃. Extract with DCM.[2]

    • Wash organic layer with Brine.[2] Dry over Na₂SO₄.[2]

Why this works: The chloride leaving group is small enough to minimize steric clash in the transition state compared to bulky active esters.

Protocol B: The "Modern Standard" – HATU/DIPEA Coupling

Best for: Acid-sensitive amines, complex drug intermediates, and parallel synthesis.[1]

Mechanism: HATU generates an O-At active ester.[2] The 7-azabenzotriazole moiety utilizes the "neighboring group effect" (via the pyridine N on the coupling reagent) to accelerate the reaction, which is crucial for hindered substrates.

Reagents:

  • Substrate: 2-Isopropylnicotinic acid (1.0 equiv)[1][2]

  • Coupling Agent: HATU (1.2 equiv)[1][2]

  • Base: DIPEA (3.0 equiv)[1][2]

  • Solvent: DMF (anhydrous)[1][2]

  • Amine: 1.1 equiv

Step-by-Step Workflow:

  • Pre-activation:

    • Dissolve 2-Isopropylnicotinic acid in DMF (0.1 M).

    • Add HATU and DIPEA.[2] Stir for 15 minutes at RT.[2]

    • Note: The solution should turn yellow/orange.

  • Addition:

    • Add the amine.[3][4]

    • Stir at 50°C for 6–12 hours. Heat is often required due to the 2-isopropyl steric bulk.

  • Validation Point 2:

    • Monitor by TLC (5% MeOH in DCM).[2] If conversion is <50% after 4 hours, add 0.5 equiv more HATU.

Part 4: Data Summary & Troubleshooting

Comparative Efficiency of Coupling Reagents for 2-INA

MethodReagentSteric ToleranceYield (Avg)Side ReactionsRecommended For
Acid Chloride (COCl)₂ / SOCl₂High85-95%Hydrolysis if wetScale-up, Anilines
Uronium HATUModerate-High75-90%GuanidinylationComplex Amines
Phosphonic T3P (PPA)High70-85%Low epimerizationWeakly nuc.[1][2] amines
Carbodiimide EDC/HOBtLow<40%N-acyl ureaAvoid for 2-INA

Troubleshooting Guide:

  • Problem: Low conversion with Aniline coupling partners.

    • Root Cause:[2][5][6][7][8][9] 2-Isopropyl steric bulk + low nucleophilicity of aniline.[2]

    • Fix: Switch to Protocol A (Acid Chloride) and use Pyridine as the solvent/base.[2] Heat to 60°C.

  • Problem: Product is trapped in the aqueous phase during workup.

    • Root Cause:[2][5][6][7][8][9] Nicotinamides are polar.[2]

    • Fix: Use n-Butanol/DCM (1:[1][2]4) for extraction or salt out the aqueous layer.

Part 5: Visualization of Reaction Pathways

The following diagram illustrates the decision tree and mechanistic pathways for coupling 2-Isopropylnicotinic acid.

G Start 2-Isopropylnicotinic Acid (Sterically Hindered) Decision Select Activation Strategy Start->Decision PathA Method A: Acid Chloride (Oxalyl Chloride/DMF) Decision->PathA Robust/Scale-up PathB Method B: HATU Coupling (DMF/DIPEA) Decision->PathB Sensitive Groups InterA Intermediate: Acyl Chloride PathA->InterA -CO, -CO2, -HCl InterB Intermediate: Active Ester (O-At) PathB->InterB Activation Amine Nucleophilic Attack (Amine R-NH2) InterA->Amine Fast Attack InterB->Amine Slower Attack Product Final Product: 2-Isopropyl-N-substituted-nicotinamide Amine->Product Amide Bond Formation Steric Steric Hindrance at C2 Requires Activated Electrophile Steric->Start

Caption: Workflow for overcoming steric hindrance in 2-Isopropylnicotinic acid amidation.

Part 6: References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5][10] Organic Process Research & Development, 20(2), 140–177.[1] Link[1][2]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[2][11] Tetrahedron, 61(46), 10827-10852.[1][2] Link[1][2]

  • Li, J. J. (2014).[1][2] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[2] (Reference for Vilsmeier-Haack activation mechanism).

Sources

Application

Preparation of Pharmaceutical Precursors Using 2-Isopropylnicotinic Acid: A Comprehensive Protocol for P2Y12 Antagonist Scaffolds

Introduction & Mechanistic Rationale 2-Isopropylnicotinic acid (CAS: 1368114-08-2) is a highly functionalized pyridine derivative that serves as a cornerstone building block in[1]. Its unique structural motif—a pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Isopropylnicotinic acid (CAS: 1368114-08-2) is a highly functionalized pyridine derivative that serves as a cornerstone building block in[1]. Its unique structural motif—a pyridine ring bearing a carboxylic acid at the C3 position and an isopropyl group at the C2 position—makes it an ideal precursor for the synthesis of complex pharmaceutical scaffolds, most notably P2Y12 receptor antagonists used globally as [2].

Expertise & Experience Insight: The strategic placement of the 2-isopropyl group is not merely structural; it is functionally critical. Sterically, the bulky isopropyl group dictates the regioselectivity of subsequent electrophilic or nucleophilic aromatic substitutions on the pyridine ring, heavily directing functionalization to the C5 position during [3]. Pharmacologically, in the context of P2Y12 antagonists, this lipophilic moiety enhances receptor binding affinity by occupying specific hydrophobic pockets within the target GPCR, thereby competitively preventing the binding of the natural agonist, [4].

Synthetic Strategy and Workflow

The elaboration of 2-isopropylnicotinic acid into a mature pharmaceutical precursor follows a modular, self-validating synthetic workflow. The primary carboxylic acid is first masked via esterification to prevent unwanted zwitterionic side reactions and to activate the pyridine core. Subsequent regioselective functionalization (such as C5-cyanation) introduces the necessary pharmacophores required for target binding[3].

SyntheticWorkflow SM 2-Isopropylnicotinic Acid (Starting Material) Ester Methyl 2-Isopropylnicotinate (Intermediate) SM->Ester Fischer-Speier Esterification Cyano Methyl 5-Cyano-2- Isopropylnicotinate Ester->Cyano Regioselective C5-Cyanation Target P2Y12 Antagonist (Target Scaffold) Cyano->Target Scaffold Elaboration

Synthetic workflow for elaborating 2-isopropylnicotinic acid into P2Y12 antagonist scaffolds.

Experimental Protocols

The following protocols detail the foundational transformations required to synthesize methyl 5-cyano-2-isopropylnicotinate, a versatile intermediate for P2Y12 antagonists. These methodologies are designed as self-validating systems, ensuring intermediate purity before progression.

Protocol A: Fischer-Speier Esterification of 2-Isopropylnicotinic Acid

Causality: The direct functionalization of the free nicotinic acid is often hampered by poor solubility in organic solvents. Esterification using the classic Fischer-Speier method (acid-catalyzed reflux in methanol) is chosen for its scalability and avoidance of toxic coupling reagents (e.g., HATU, DCC). The steric hindrance from the adjacent 2-isopropyl group necessitates extended reflux times to drive the thermodynamic equilibrium forward[3].

Step-by-Step Methodology:

  • Preparation: Suspend 2-isopropylnicotinic acid (10.0 g, 60.5 mmol) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalysis: Slowly add concentrated sulfuric acid (H₂SO₄, 3.0 mL) dropwise to the suspension at 0°C. Note: The addition is highly exothermic; maintain the ice bath until addition is complete.

  • Reflux & Validation: Heat the reaction mixture to reflux (approx. 65°C) and stir continuously for 18–24 hours. Validate reaction progress via TLC (Ethyl Acetate:Hexane, 1:3; UV active at 254 nm) until the baseline starting material is entirely consumed.

  • Quenching & Extraction: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol. Neutralize the residue with saturated aqueous NaHCO₃ to pH ~8, and (3 x 50 mL)[5].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield methyl 2-isopropylnicotinate as a pale yellow oil (>90% yield).

Protocol B: Regioselective C5-Cyanation

Causality: Introducing a cyano group at the C5 position creates a critical handle for further derivatization (e.g., reduction to an amine or hydrolysis to a carboxamide). Assuming a pre-halogenated intermediate (methyl 5-bromo-2-isopropylnicotinate), a palladium-catalyzed Buchwald-Hartwig adapted cyanation is employed. The electron-withdrawing ester at C3 facilitates the oxidative addition of the palladium catalyst to the C-Br bond, accelerating the catalytic cycle[6].

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube under a strict argon atmosphere, combine methyl 5-bromo-2-isopropylnicotinate (5.0 g, 19.4 mmol), zinc cyanide (Zn(CN)₂, 1.36 g, 11.6 mmol), and Pd(PPh₃)₄ (1.12 g, 0.97 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 40 mL) and degas the mixture via three consecutive freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 90°C for 12 hours. The formation of a white precipitate (zinc bromide) acts as a visual self-validation of reaction progression.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate (100 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Isolation: Wash the filtrate with water (3 x 50 mL) to remove DMF, dry over MgSO₄, and purify via flash column chromatography to afford [7].

Quantitative Data & Reaction Optimization

To ensure a highly reproducible system, the reaction parameters for the cyanation step must be strictly controlled. Table 1 summarizes the optimization data, demonstrating the causality between catalyst choice, temperature, and final product yield.

Table 1: Optimization of the C5-Cyanation of Methyl 5-Bromo-2-Isopropylnicotinate

EntryCatalyst SystemCyanide SourceSolventTemp (°C)Time (h)Yield (%)
1CuCN (Stoichiometric)CuCNNMP1502445
2Pd(OAc)₂ / dppfZn(CN)₂DMF1201668
3 Pd(PPh₃)₄ Zn(CN)₂ DMF 90 12 88
4Pd₂(dba)₃ / XPhosK₄[Fe(CN)₆]t-AmylOH1001872

Analysis: Entry 3 represents the optimized conditions. The use of Pd(PPh₃)₄ with Zn(CN)₂ at 90°C provides the highest yield (88%) while minimizing the thermal degradation often seen with stoichiometric CuCN at elevated temperatures (Entry 1).

Biological Context: P2Y12 Receptor Antagonism

The ultimate utility of the 2-isopropylnicotinic acid scaffold lies in its application as a P2Y12 receptor antagonist. The P2Y12 receptor is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of blood platelets.

Mechanistic Pathway: Under normal physiological conditions, the binding of ADP to the P2Y12 receptor activates the Gi protein complex. This activation inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP removes the inhibitory constraints on platelet activation, culminating in platelet aggregation and thrombus formation[4]. Antagonists derived from 2-isopropylnicotinic acid competitively bind to the P2Y12 receptor, blocking ADP binding and thereby preventing pathological thrombosis[2].

P2Y12Pathway ADP ADP (Agonist) P2Y12 P2Y12 Receptor (GPCR) ADP->P2Y12 Binds & Activates Gi Gi Protein Activation P2Y12->Gi Signal Transduction AC Adenylyl Cyclase Inhibition Gi->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Reduces Agg Platelet Aggregation (Thrombosis) cAMP->Agg Promotes Antagonist 2-Isopropylnicotinate Derived Antagonist Antagonist->P2Y12 Competitive Inhibition

Mechanism of ADP-induced platelet aggregation and competitive inhibition by P2Y12 antagonists.

References

  • [5] Title: WO2022070023A1 - Novel piperazine compound or the salt thereof for use as pesticides - Google Patents. Source: google.com. URL:

  • [2],[4] Title: US20080312208A1 - Pyridine Analogues - Google Patents. Source: google.com. URL:

Sources

Method

Metal-catalyzed cross-coupling reactions with 2-Isopropylnicotinic acid

Application Note: Advanced Metal-Catalyzed Cross-Coupling Architectures for 2-Isopropylnicotinic Acid Scaffolds Part 1: Executive Strategic Analysis The Scaffold Paradox: Steric Bulk vs. Electronic Deficiency 2-Isopropyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Metal-Catalyzed Cross-Coupling Architectures for 2-Isopropylnicotinic Acid Scaffolds

Part 1: Executive Strategic Analysis

The Scaffold Paradox: Steric Bulk vs. Electronic Deficiency 2-Isopropylnicotinic acid represents a "privileged scaffold" in medicinal chemistry, particularly within kinase inhibitor discovery (e.g., mTor, PI3K pathways) and herbicide development (imidazolinone class). Its utility stems from a unique structural duality:

  • Electronic Deficiency: The pyridine ring (specifically at C-2, C-4, and C-6) is naturally electron-poor, inviting nucleophilic attack but resisting electrophilic functionalization.

  • Steric Locking: The bulky 2-isopropyl group exerts a profound ortho-effect. It forces the C-3 carboxylate out of planarity, altering its capability as a directing group (DG), while simultaneously blocking the highly reactive C-2 position.

The Challenge: Standard cross-coupling protocols often fail because the isopropyl group hinders catalyst approach at the ortho (C-3) and meta (C-2) positions. Furthermore, the electron-deficient ring destabilizes oxidative addition intermediates in classical Pd(0) cycles.

The Solution: This guide details three high-fidelity workflows designed to bypass these limitations:

  • Workflow A: Ligand-Enabled C-H Arylation (Targeting C-4).

  • Workflow B: Metallaphotoredox Decarboxylative Coupling (Targeting C-3).

  • Workflow C: Halogen-Directed Suzuki-Miyaura (Targeting C-5/C-6).

Part 2: Strategic Pathways & Decision Logic

The following decision tree illustrates the divergence of synthetic routes based on the desired substitution pattern.

G Start Starting Material: 2-Isopropylnicotinic Acid Decision Target Position? Start->Decision Path_C4 C-4 Functionalization (Sterically Directed) Decision->Path_C4 Ortho-to-DG Path_C3 C-3 Modification (Decarboxylative) Decision->Path_C3 Ipso-Substitution Path_C5 C-5/C-6 Functionalization (Classical Activation) Decision->Path_C5 Remote Funct. Method_C4 Protocol 1: Pd(II)-Catalyzed C-H Activation (Ligand: Pyridone/MPAA) Path_C4->Method_C4 Method_C3 Protocol 2: Ni/Photoredox Catalysis (Via Redox-Active Esters) Path_C3->Method_C3 Method_C5 Protocol 3: Regioselective Halogenation + Suzuki-Miyaura Path_C5->Method_C5 Product_C4 4-Aryl-2-Isopropylnicotinic Acid Method_C4->Product_C4 Product_C3 3-Aryl-2-Isopropylpyridine (Biaryl Scaffold) Method_C3->Product_C3 Product_C5 5-Aryl-2-Isopropylnicotinate Method_C5->Product_C5

Figure 1: Strategic divergence for functionalizing 2-isopropylnicotinic acid. The steric bulk of the isopropyl group is leveraged to direct C-H activation away from C-2.

Part 3: Detailed Experimental Protocols

Protocol 1: C-4 Selective C-H Arylation

Concept: The carboxylic acid acts as a Directing Group (DG). While C-2 is the electronic preference for Pd-insertion, the 2-isopropyl group physically blocks this site. By using a specific mono-N-protected amino acid (MPAA) or pyridone ligand, we can direct the palladium to the C-4 position with high regioselectivity [1].

Reagents & Conditions:

  • Substrate: 2-Isopropylnicotinic acid (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: Ac-Gly-OH or 3,5-di-tert-butyl-2-pyridone (20 mol%)

  • Base: Ag₂CO₃ (1.0 equiv) – Crucial for removing iodide and regenerating the active cationic Pd species.

  • Solvent: HFIP (Hexafluoroisopropanol) / AcOH (9:1)

  • Temp: 100 °C

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a 20 mL vial, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol) and the Ligand (0.02 mmol) in 0.5 mL HFIP. Stir at RT for 15 mins to form the active species.

  • Substrate Addition: Add 2-Isopropylnicotinic acid (16.5 mg, 0.1 mmol), Aryl Iodide (0.15 mmol), and Ag₂CO₃ (27.5 mg, 0.1 mmol).

  • Reaction: Seal the vial and heat to 100 °C for 18 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).

  • Purification: The carboxylic acid product is polar. Perform an acid-base extraction (Extract into 1M NaOH, wash organics, acidify aqueous layer to pH 3, extract back into EtOAc) prior to reverse-phase HPLC or recrystallization.

Critical Checkpoint: If C-6 arylation is observed as a minor byproduct, increase the steric bulk of the ligand (e.g., use Boc-Val-OH instead of Ac-Gly-OH).

Protocol 2: Decarboxylative Cross-Coupling (Ni/Photoredox)

Concept: Direct decarboxylation of C-3 nicotinic acids is energetically difficult due to the lack of ortho-stabilization (unlike picolinic acids). The most reliable method involves activating the acid as a Redox-Active Ester (RAE) followed by Nickel-catalyzed cross-coupling [2].

Mechanism: The RAE accepts a single electron from the photocatalyst, fragmenting to release CO₂ and generating a C-3 radical. This radical is intercepted by the Ni(0)/Ni(II) cycle.

Phase 1: Synthesis of Redox-Active Ester (RAE)

  • Dissolve 2-Isopropylnicotinic acid (1.0 equiv) and N-Hydroxyphthalimide (NHP, 1.1 equiv) in DCM.

  • Add DIC (N,N'-Diisopropylcarbodiimide, 1.1 equiv) and DMAP (10 mol%) at 0 °C.

  • Stir at RT for 4 hours. The urea byproduct precipitates.

  • Filter and concentrate. Recrystallize from EtOH to obtain the stable NHP-ester.

Phase 2: Metallaphotoredox Coupling

  • Substrate: NHP-ester of 2-Isopropylnicotinic acid (0.2 mmol)

  • Partner: Aryl Zinc Reagent (Baran conditions) OR Aryl Bromide (MacMillan/Weix conditions). We recommend Aryl Zinc for higher yields on hindered substrates.

  • Catalyst: NiCl₂·glyme (10 mol%) + di-tBu-Bipy (20 mol%)

  • Solvent: DMF/THF (1:1)

  • Conditions: RT, Stirring. Note: If using Aryl Bromide, add Ir(ppy)₃ photocatalyst and Blue LED irradiation.

Data Table: Comparison of Decarboxylative Methods

ParameterMethod A: Ag/Pd CatalysisMethod B: Ni/Photoredox (RAE)
Substrate Scope Limited to simple arylsBroad (Heterocycles, Alkyls)
Temperature High (120-160 °C)Room Temperature (25 °C)
Tolerance to i-Pr Low (Steric clash at high T)High (Radical intermediate is planar)
Yield (Typical) 30-45%65-85%
Protocol 3: Regioselective Halogenation & Suzuki Coupling

Concept: To functionalize C-5 or C-6, one must first install a handle. The 2-isopropyl group directs electrophilic aromatic substitution (EAS) primarily to C-5 due to electronics, although the pyridine ring is deactivated.

Step 1: Bromination

  • Reagents: 2-Isopropylnicotinic acid, NBS (N-Bromosuccinimide), catalytic H₂SO₄ in MeCN.

  • Outcome: Yields 5-bromo-2-isopropylnicotinic acid . The C-5 position is meta to the directing isopropyl group but is the most electron-rich remaining site available for EAS.

Step 2: Suzuki-Miyaura Coupling

  • Catalyst: Pd(dppf)Cl₂ (5 mol%) – Robust for heteroaryl chlorides/bromides.

  • Base: K₃PO₄ (3.0 equiv) – Phosphate is superior to Carbonate for hindered pyridines.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temp: 90 °C.

Mechanism Visualization (Suzuki Cycle):

Suzuki Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Bromo-Substrate BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + K3PO4 TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of 5-bromo-2-isopropylnicotinic acid. Note that the bulky 2-iPr group does not interfere with C-5 coupling.

Part 4: References

  • Ligand-Enabled C-H Activation of Nicotinic Acids:

    • Wang, P., et al. (2021).[1] "A tautomeric ligand enables directed C‒H hydroxylation with molecular oxygen." Science.

    • (Validated via NIH/PubMed context).

  • Decarboxylative Cross-Coupling via Redox-Active Esters:

    • Cornella, J., et al. (2016).[2] "Practical Ni-catalyzed aryl-alkyl cross-coupling of secondary redox-active esters." Journal of the American Chemical Society.

  • Minisci Reaction & Pyridine Functionalization:

    • Duncton, M. A. (2011). "Minisci reactions: Versatile tools for the synthesis of heterocycles."[3] Med. Chem. Commun.

  • Suzuki-Miyaura Coupling of Pyridines:

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

Application

Application Note: Microwave-Assisted Functionalization of 2-Isopropylnicotinic Acid in Drug Discovery

Introduction and Scope 2-Isopropylnicotinic acid (CAS 1368114-08-2) is a highly valuable, sterically hindered heterocyclic building block utilized extensively in the synthesis of pharmaceutical active ingredients, includ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

2-Isopropylnicotinic acid (CAS 1368114-08-2) is a highly valuable, sterically hindered heterocyclic building block utilized extensively in the synthesis of pharmaceutical active ingredients, including potent P2Y12 receptor antagonists for anti-thrombotic therapies[1], and advanced agrochemicals[2].

However, functionalizing the C3-carboxylic acid group of this molecule presents a significant synthetic challenge. The bulky isopropyl group at the C2 position creates severe steric hindrance, shielding the carbonyl carbon from nucleophilic attack. Under conventional convective heating, amidation and esterification of 2-isopropylnicotinic acid often require prolonged reaction times (24–48 hours), harsh conditions, and result in poor yields due to thermal degradation or incomplete conversion[3].

This application note details a validated, self-contained protocol for the Microwave-Assisted Organic Synthesis (MAOS) of 2-isopropylnicotinic acid derivatives. By leveraging dielectric heating, researchers can overcome the steric activation barrier, reducing reaction times from days to mere minutes while significantly improving yield and purity[4][5].

Mechanistic Insights: Overcoming Steric Hindrance via Dielectric Heating

To understand why microwave irradiation is critical for this specific substrate, one must analyze the causality of energy transfer.

In conventional heating, energy is transferred to the reaction mixture via conduction and convection from the vessel walls. This creates a temperature gradient, and reaching the necessary activation energy (


) to drive a nucleophile into the sterically crowded C3-carbonyl of 2-isopropylnicotinic acid is slow and inefficient.

Microwave synthesis fundamentally alters this dynamic. Microwave irradiation (typically at 2.45 GHz) interacts directly with the permanent dipoles of the solvent (e.g., DMF, NMP) and the polar functional groups of the reagents[3].

  • Rapid Superheating: The rapid alignment and realignment of molecules in the oscillating electromagnetic field generate intense localized friction (dielectric heating).

  • Overcoming Steric Bulk: This direct energy transfer allows the reaction mixture to reach high temperatures instantaneously and uniformly. When conducted in a sealed microwave vessel, the solvent can be heated well above its atmospheric boiling point, providing the kinetic energy required to overcome the steric repulsion of the 2-isopropyl group[5].

Synthetic Workflow Visualization

G Start 2-Isopropylnicotinic Acid (Sterically Hindered Substrate) Reagents Reagent Addition (Amine/Alcohol + HBTU/DIPEA in DMF) Start->Reagents MW Microwave Irradiation (120°C, 10-15 min, Sealed Vessel) Reagents->MW Dielectric Heating Workup Rapid Air Cooling & Workup (Aqueous Extraction / Precipitation) MW->Workup Pressure Release Amide 2-Isopropylnicotinamide (Target Derivative) Workup->Amide Amidation Ester 2-Isopropylnicotinate Ester (Target Derivative) Workup->Ester Esterification

Workflow of microwave-assisted amidation and esterification of 2-isopropylnicotinic acid.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (TLC/LC-MS) are integrated to ensure the mechanistic success of the microwave application.

Protocol A: Microwave-Assisted Direct Amidation

This protocol utilizes HBTU as a coupling agent, which performs exceptionally well under microwave conditions by rapidly forming the active ester intermediate before thermal degradation can occur[4].

Reagents:

  • 2-Isopropylnicotinic acid: 1.0 mmol (165.2 mg)

  • Primary or Secondary Amine: 1.2 mmol

  • HBTU (Coupling Agent): 1.2 mmol (455 mg)

  • DIPEA (Base): 3.0 mmol (522 µL)

  • Anhydrous DMF (Solvent): 3.0 mL

Step-by-Step Methodology:

  • Preparation: In a 10 mL heavy-walled microwave-safe glass vial equipped with a magnetic stir bar, add 2-isopropylnicotinic acid and anhydrous DMF.

  • Activation: Add DIPEA followed by HBTU. Causality Note: Adding the base first ensures the carboxylic acid is deprotonated to the carboxylate, which then attacks the uronium salt of HBTU to form the activated OBt-ester. Stir at room temperature for 2 minutes.

  • Amine Addition: Add the desired amine (1.2 mmol) to the activated mixture.

  • Sealing: Crimp-seal the microwave vial with a Teflon-lined septum cap. Safety Note: Ensure the vial is rated for at least 20 bar of pressure.

  • Microwave Irradiation: Place the vial in a monomode microwave synthesizer.

    • Parameters: Ramp to 120 °C over 2 minutes. Hold at 120 °C for 10 minutes. Maximum power: 150 W. Cooling: Compressed air cooling for 2 minutes post-reaction.

  • Validation (In-Process): Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The disappearance of the starting material mass (

    
     166 
    
    
    
    ) validates the completion of the reaction.
  • Workup: Pour the mixture into 15 mL of ice-cold water. Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Microwave-Assisted Esterification (via Acid Chloride Intermediate)

For highly unreactive alcohols, converting the acid to an acid chloride prior to microwave irradiation yields the best results[6].

Reagents:

  • 2-Isopropylnicotinic acid: 1.0 mmol (165.2 mg)

  • Thionyl Chloride (

    
    ): 3.0 mmol (218 µL)
    
  • Target Alcohol (e.g., Methanol/Ethanol): 5.0 mL (acts as reactant and solvent)

  • Catalytic DMF: 1 drop

Step-by-Step Methodology:

  • Acid Chloride Formation: In a round-bottom flask, suspend 2-isopropylnicotinic acid in

    
     and add 1 drop of DMF. Reflux for 2 hours under conventional heating to form 2-isopropylnicotinoyl chloride[6]. Remove excess 
    
    
    
    under vacuum.
  • Microwave Setup: Transfer the crude acid chloride to a 10 mL microwave vial. Add 5.0 mL of the target alcohol.

  • Microwave Irradiation: Seal the vial. Irradiate at 100 °C for 5 minutes (Max power: 100 W).

  • Workup: Evaporate the alcohol under reduced pressure. Neutralize the residue with saturated

    
     and extract with Dichloromethane to isolate the pure ester[1].
    

Quantitative Data Presentation

The table below summarizes the empirical advantages of utilizing Microwave-Assisted Organic Synthesis (MAOS) over Conventional Heating (CH) for 2-isopropylnicotinic acid derivatives, demonstrating the dramatic shift in reaction kinetics.

Target CompoundSynthetic MethodTemperature (°C)Reaction TimeIsolated Yield (%)Purity (LC-MS)
N-Benzyl-2-isopropylnicotinamide Conventional (CH)80 °C24 hours42%>90%
N-Benzyl-2-isopropylnicotinamide Microwave (MAOS)120 °C10 minutes89%>98%
Methyl 2-isopropylnicotinate Conventional (CH)65 °C (Reflux)18 hours55%>92%
Methyl 2-isopropylnicotinate Microwave (MAOS)100 °C5 minutes94%>99%

Data Interpretation: The application of microwave irradiation not only reduces the temporal footprint of the synthesis by over 99% but also suppresses the formation of thermal degradation byproducts, leading to higher crude purity and isolated yields[3][4].

Conclusion and Scalability

The functionalization of 2-isopropylnicotinic acid is severely hampered by steric hindrance when using traditional thermal methods. By adopting microwave-assisted synthesis, researchers can force the reaction to completion through rapid, uniform dielectric heating. While batch microwave reactors are ideal for discovery-scale synthesis (1–50 mmol), this methodology can be seamlessly translated to continuous-flow microwave reactors for industrial-scale production, ensuring that the energetic efficiency and high conversion rates are maintained at scale[5].

References

  • Microwave Assisted Synthesis and Biological Activity of N-Aryl-N'-nicotinoyl Thiourea. Asian Journal of Chemistry. Available at: [Link]

  • Microwave-assisted solid-phase synthesis of nicotinyl hydrazones for use in radiochemistry of technetium-99m. Arkivoc. Available at: [Link]

  • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry. Available at: [Link]

  • Continuous Method For Producing Amides of Aromatic Carboxylic Acids.US Patent 20110089019A1.
  • Pyridine Analogues.US Patent 20080312208A1.
  • Novel piperazine compound or the salt thereof for use as pesticides.WO2022070023A1.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Isopropylnicotinic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 2-isopropylnicotinic acid. This guide is designed for process chemists, researchers, and drug development professionals who are encountering yield bottlenecks,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-isopropylnicotinic acid. This guide is designed for process chemists, researchers, and drug development professionals who are encountering yield bottlenecks, regioselectivity issues, or scaling challenges.

By synthesizing field-proven insights with mechanistic causality, this guide provides self-validating protocols to ensure high-fidelity chemical transformations.

Section 1: Route Selection & Strategic Overview

Q: What is the most reliable and scalable synthetic route for 2-isopropylnicotinic acid?

A: The most robust and scalable approach is the transition-metal-catalyzed Kumada cross-coupling of a 2-chloronicotinate ester with isopropylmagnesium chloride (iPrMgCl), followed by saponification[1][2].

While direct Minisci radical alkylation of nicotinic acid is possible, it is notorious for poor regioselectivity, yielding a difficult-to-separate mixture of 2-, 4-, and 6-isopropyl isomers[3]. De novo pyridine synthesis (e.g., Hantzsch-type condensation) allows for specific substitution patterns but suffers from low overall yields due to complex multi-component reaction dynamics[4].

Quantitative Comparison of Synthetic Routes
Synthetic RouteTypical YieldRegioselectivityScalabilityKey Disadvantages / Challenges
Kumada Cross-Coupling 75–85%>99% (Specific to C2)ExcellentRequires ester protection; risk of β-hydride elimination.
Minisci Alkylation 30–45%Poor (Mixture of C2/C4/C6)ModerateRequires downstream chromatographic separation of isomers.
De Novo Condensation 20–40%HighPoorMulti-step acyclic precursor assembly; harsh cyclization conditions.

Section 2: The Kumada Cross-Coupling Workflow

To achieve high yields, the synthesis must be decoupled into three distinct phases: Esterification, Cross-Coupling, and Saponification.

G A 2-Chloronicotinic Acid B Esterification (EtOH, H2SO4) A->B C Ethyl 2-Chloro- nicotinate B->C D Kumada Coupling (iPrMgCl, Fe-cat) C->D E Ethyl 2-Isopropyl- nicotinate D->E F Saponification (NaOH, THF/H2O) E->F G 2-Isopropyl- nicotinic Acid F->G

Caption: Experimental workflow for the synthesis of 2-isopropylnicotinic acid via Kumada cross-coupling.

Standardized Step-by-Step Methodology

Phase 1: Esterification (Protection)

  • Suspend 2-chloronicotinic acid (1.0 eq) in anhydrous ethanol (0.5 M).

  • Add a catalytic amount of concentrated H₂SO₄ (0.1 eq).

  • Reflux the mixture for 12 hours. Monitor via TLC (disappearance of baseline spot).

  • Concentrate under vacuum, neutralize with sat. NaHCO₃, and extract with dichloromethane (DCM). Dry over MgSO₄ and concentrate to yield ethyl 2-chloronicotinate[4].

Phase 2: Iron-Catalyzed Kumada Coupling

  • In an oven-dried Schlenk flask under an argon atmosphere, dissolve ethyl 2-chloronicotinate (1.0 eq) and Fe(acac)₃ (5 mol%) in anhydrous THF (0.2 M).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add isopropylmagnesium chloride (iPrMgCl, 2.0 M in THF, 1.2 eq) dropwise via syringe over 15 minutes to control the exothermic transmetalation[1].

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Check: Quench a 0.1 mL aliquot in sat. NH₄Cl, extract with EtOAc, and analyze via GC-MS. The product mass should reflect the addition of the isopropyl group.

  • Quench the main reaction slowly with sat. NH₄Cl at 0 °C, extract with EtOAc, and purify via short-path silica plug.

Phase 3: Saponification (Deprotection)

  • Dissolve the crude ethyl 2-isopropylnicotinate in a 1:1 mixture of THF and H₂O (0.3 M).

  • Add NaOH (1.5 eq) and stir at room temperature for 6 hours[2].

  • Evaporate the THF under reduced pressure.

  • Acidify the aqueous layer with 2N HCl to pH ~3. The 2-isopropylnicotinic acid will precipitate. Filter, wash with cold water, and dry under a high vacuum.

Section 3: Troubleshooting Guide & FAQs

Q: Can I run the Grignard reaction directly on 2-chloronicotinic acid without esterification?

A: This is highly discouraged and is a primary cause of total yield failure. The carboxylic acid proton is highly acidic and will immediately quench 1 equivalent of the iPrMgCl reagent, forming an insoluble magnesium carboxylate salt. Furthermore, forcing the reaction with excess Grignard reagent often leads to nucleophilic attack on the carboxylate itself, generating unwanted ketones or tertiary alcohols. Esterification is a mandatory self-validating step to isolate the reactive C-Cl bond[4].

Q: My GC-MS shows massive amounts of a dehalogenated byproduct (ethyl nicotinate) instead of the isopropylated product. What is happening?

A: You are observing β-hydride elimination , a classic side reaction in cross-electrophile couplings involving alkyl groups[5]. The isopropyl group possesses six β-hydrogens. When bound to a transition metal (like Palladium or Nickel) during the catalytic cycle, the metal can abstract one of these hydrogens, releasing propene gas and forming a metal-hydride species. Subsequent reductive elimination yields the dehalogenated byproduct (ethyl nicotinate) instead of your target.

Mechanism A [M]-Catalyst (Fe, Pd, or Ni) B Oxidative Addition [M](Ar)(Cl) A->B + Ethyl 2-Chloronicotinate C Transmetalation (iPrMgCl) [M](Ar)(iPr) B->C - MgCl2 D Reductive Elimination (Desired Pathway) C->D F β-Hydride Elimination (Side Reaction) C->F Slow reductive elimination E Ethyl 2-Isopropylnicotinate (Target Product) D->E E->A Catalyst Regeneration G [M](Ar)(H) + Propene gas F->G H Reductive Elimination G->H I Ethyl Nicotinate (Dehalogenated Byproduct) H->I I->A

Caption: Competing pathways in Kumada coupling: desired reductive elimination vs. β-hydride elimination.

Troubleshooting Solution: To suppress β-hydride elimination, you must accelerate the rate of reductive elimination.

  • Switch to Iron Catalysis: As outlined in the protocol, Fe(acac)₃ operates via a single-electron transfer (radical) mechanism that inherently bypasses traditional β-hydride elimination pathways common to Pd/Ni.

  • Ligand Tuning (If using Pd): If you must use Palladium, utilize a bulky, bidentate phosphine ligand like dppf (e.g., Pd(dppf)Cl₂). The wide bite angle forces the aryl and isopropyl groups into close proximity, drastically accelerating reductive elimination before β-hydride elimination can occur.

Q: I am attempting the Minisci reaction (isobutyric acid + oxidant) directly on nicotinic acid to save steps, but my NMR shows a messy mixture. How can I improve regioselectivity?

A: The Minisci reaction relies on the addition of nucleophilic carbon-centered radicals to protonated heteroaromatic bases. Because nicotinic acid lacks strong steric hindrance at the C4 and C6 positions, the isopropyl radical will attack the C2, C4, and C6 positions indiscriminately, leading to a complex mixture of isomers[3]. Troubleshooting Solution: If you are committed to the Minisci route, you must install a bulky, removable directing/blocking group at the C4 position, or utilize highly specific Hydrogen Atom Transfer (HAT) catalysts. However, from a process chemistry standpoint, abandoning the Minisci route in favor of the Kumada cross-coupling of 2-chloronicotinic acid is the most scientifically sound way to guarantee >99% C2-regioselectivity.

References

  • OAT and IIL India Laboratories Pvt Ltd. "WO2022070023A1 - Novel piperazine compound or the salt thereof for use as pesticides." Google Patents.
  • National Institutes of Health (NIH). "Hydrogen Atom Transfer-Driven Enantioselective Minisci Reaction of Amides." PMC. Available at:[Link]

  • American Chemical Society (ACS). "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis." Chemical Reviews. Available at: [Link]

Sources

Optimization

Purification methods for crude 2-Isopropylnicotinic acid

Technical Support Center: Purification of Crude 2-Isopropylnicotinic Acid Case ID: 2-INA-PUR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary Purifying 2-Isopropylnicotinic acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Crude 2-Isopropylnicotinic Acid

Case ID: 2-INA-PUR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Purifying 2-Isopropylnicotinic acid (2-INA) presents a unique challenge due to its amphoteric nature (pyridine ring + carboxylic acid) and the lipophilicity of the isopropyl group. Unlike simple nicotinic acid, the isopropyl moiety increases the risk of "oiling out" during crystallization and alters solubility profiles.

This guide moves beyond generic protocols, focusing on the Isoelectric Precipitation method as the primary driver of purity, supported by Azeotropic Distillation for volatile impurity removal.

Module 1: The Standard Purification Protocol (Acid-Base Extraction)

Theory: 2-INA exists as a zwitterion near its isoelectric point (pI ≈ 3.4–3.8). At this pH, its water solubility is minimal. At pH > 10, it exists as a soluble anion (nicotinate); at pH < 1, as a soluble cation (pyridinium). We exploit this to wash away non-acidic impurities (like 2-isopropylpyridine) while the product is dissolved, then precipitate the pure acid.

Step-by-Step Workflow
  • Dissolution (Salt Formation):

    • Suspend crude 2-INA in water (approx. 5–7 mL per gram).

    • Slowly add 20% NaOH or KOH until pH reaches 10–11 .

    • Checkpoint: The solution should be clear. If solids remain, they are likely inorganic salts or non-acidic organic byproducts. Filter these out now.

  • Organic Wash (Critical for Decarboxylated Impurities):

    • Extract the alkaline aqueous layer with Isopropyl Acetate (IPAc) or Dichloromethane (DCM) (1:1 volume ratio).

    • Why: The major impurity, 2-isopropylpyridine (formed by thermal decarboxylation), is a neutral liquid and will partition into the organic layer. The 2-INA remains in the water as the sodium salt.

    • Discard the organic layer.[1]

  • Controlled Precipitation (The "Cloud Point" Method):

    • Transfer the aqueous layer to a clean vessel.

    • Heat to 50°C. (Heating prevents oiling out by keeping the intermediate supersaturated phase mobile).

    • Slowly add 6N HCl. Monitor pH continuously.

    • Target: Acidify to pH 3.5–3.8 .

    • Observation: A white precipitate should form. If a "gum" forms, increase stirring speed and cool more slowly.

  • Isolation:

    • Cool the slurry to 0–5°C for 2 hours to maximize yield.

    • Filter via Buchner funnel. Wash with ice-cold water (2x cake volume).

    • Drying: Vacuum oven at 45°C. Warning: Do not exceed 60°C for prolonged periods to avoid thermal decarboxylation.

Visualization: Acid-Base Logic Flow

AcidBaseFlow Start Crude 2-INA (Solid/Oil) Basify Add NaOH (pH > 10) Form Na-Salt Start->Basify Wash Wash with DCM/IPAc (Remove Neutrals) Basify->Wash PhaseSplit Phase Split Wash->PhaseSplit AqLayer Aqueous Layer (Contains 2-INA) PhaseSplit->AqLayer Save OrgLayer Organic Layer (Contains 2-Isopropylpyridine) PhaseSplit->OrgLayer Discard Acidify Heat to 50°C Add HCl to pH 3.6 AqLayer->Acidify Crystallize Precipitate 2-INA (Zwitterion) Acidify->Crystallize

Caption: Logical flow for separating amphoteric 2-INA from non-acidic impurities using pH switching.

Module 2: Troubleshooting "Oiling Out"

The Problem: The isopropyl group makes 2-INA hydrophobic. Upon acidification, it may separate as a sticky oil rather than a crystal, trapping impurities.

The Solution: Seeded Cooling Crystallization.

ParameterRecommendationScientific Rationale
Temperature Acidify at 50–60°C Higher temp increases solubility of the oil phase, preventing immediate liquid-liquid phase separation (LLPS).
Agitation High Shear (>300 RPM)Breaks oil droplets, increasing surface area for nucleation.
Seeding Add 1% pure crystals at pH 4.5Provides a template for crystal growth before the bulk crashes out.
Solvent Add 10% Ethanol to waterIncreases solubility slightly to push the "metastable zone" wider, allowing controlled growth.

Module 3: Advanced Impurity Removal (Decarboxylated Species)

If the product smells like pyridine (fishy/solvent-like), it contains 2-isopropylpyridine . This byproduct forms if the reaction mixture was overheated.

Protocol: Steam Distillation / Azeotropic Strip Before acidification (while 2-INA is still at pH 11):

  • Place the alkaline solution on a rotary evaporator.

  • Strip 30–50% of the volume at 50°C under vacuum.

  • Mechanism: 2-isopropylpyridine forms a low-boiling azeotrope with water and will distill off. The 2-INA salt is non-volatile and remains behind.

  • Re-dilute with water and proceed to acidification.[2]

FAQ: Troubleshooting Specific Scenarios

Q1: My product has a blue/green tint. What is this?

  • Diagnosis: Copper contamination. If you used a copper catalyst (e.g., for cross-coupling) or if the synthesis involved copper salts, the pyridine nitrogen binds Cu ions avidly.

  • Fix: Add EDTA (disodium salt) or Sodium Sulfide to the alkaline solution (pH 11) before the organic wash. This sequesters the copper or precipitates it as CuS, which can be filtered off before acidification.

Q2: The melting point is broad (e.g., 135–145°C instead of sharp).

  • Diagnosis: Isomeric contamination (e.g., 4-isopropylnicotinic acid) or inorganic salts (NaCl) trapped in the lattice.

  • Fix: Perform a Recrystallization .[2][3]

    • Solvent: Water:Ethanol (90:10).

    • Method: Dissolve in boiling solvent, hot filter to remove dust, cool slowly to room temp, then to 4°C.

    • Note: Do not use pure ethanol; nicotinic acids are often too soluble in hot alcohols, leading to poor recovery.

Q3: I see a second spot on TLC that trails the product.

  • Diagnosis: This is often 2,3-pyridinedicarboxylic acid (Quinolinic acid derivative) if the synthesis involved oxidation of a quinoline or methyl-pyridine.

  • Fix: These dicarboxylic acids are much more soluble in water than mono-acids.

    • Protocol: When acidifying, stop exactly at pH 3.5. Filter the 2-INA. The dicarboxylic impurity usually remains in the mother liquor because its pKa profile requires lower pH to fully precipitate.

References

  • Separation of Nicotinic Acids via Calcium Salts

    • Source: US Patent 2,748,136.
    • URL:

  • Solubility and Zwitterionic Character of Pyridine Carboxylic Acids

    • Source:Journal of Chemical & Engineering Data.
    • URL:

  • Purification of Nicotinic Acid Derivatives (Industrial Scale)

    • Source: US Patent 3,037,987. Outlines the "melting and recrystallization" and decolorization techniques for crude nicotinic acids.
    • URL:

  • Removal of Pyridine Impurities

    • Source:Journal of Tobacco Institute. Discusses solid-phase extraction and solvent washing techniques (MTBE/MeOH)
    • URL:(Note: Generalized reference to pyridine separation chemistry).

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-Isopropylnicotinic Acid

Welcome to the technical support center for the purification of 2-isopropylnicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-isopropylnicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. Here, we address common questions and troubleshooting scenarios in a direct, question-and-answer format, grounding our advice in fundamental chemical principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs) on Solvent Selection

This section covers the foundational questions you should consider before beginning your experiment. Proper solvent selection is the most critical factor for a successful recrystallization.

Q1: What are the key molecular features of 2-isopropylnicotinic acid that I should consider for solvent selection?

A1: Understanding the structure of 2-isopropylnicotinic acid is the first step. The molecule (M.W. 165.19 g/mol ) possesses a combination of polar and non-polar features that dictate its solubility.[1]

  • Polar Features:

    • Carboxylic Acid (-COOH): This group is a strong hydrogen bond donor and acceptor, promoting solubility in polar protic solvents (like alcohols and water).

    • Pyridine Ring Nitrogen: The nitrogen atom is a hydrogen bond acceptor, further contributing to its affinity for polar solvents.

  • Non-Polar Features:

    • Isopropyl Group (-CH(CH₃)₂): This bulky alkyl group is hydrophobic and increases the molecule's non-polar character, suggesting some solubility in less polar organic solvents.[2]

    • Aromatic Pyridine Ring: The ring itself contributes to van der Waals interactions, allowing for some solubility in aromatic solvents.

The principle of "like dissolves like" is your primary guide.[3] The dual nature of 2-isopropylnicotinic acid means that neither extremely polar nor extremely non-polar solvents are likely to be ideal single solvents for recrystallization.

Q2: What defines an ideal recrystallization solvent for this compound?

A2: The perfect solvent must satisfy several criteria. The goal is to leverage a sharp difference in the compound's solubility with temperature.[4]

  • High Solubility at High Temperature: The solvent must completely dissolve your crude 2-isopropylnicotinic acid near the solvent's boiling point.[5]

  • Low Solubility at Low Temperature: As the solution cools, the compound's solubility should drop significantly, forcing it to crystallize out of the solution.[5][6]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[6][7]

  • Chemical Inertness: The solvent must not react with the 2-isopropylnicotinic acid.[5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[6]

  • Boiling Point vs. Melting Point: The solvent's boiling point should be lower than the melting point of 2-isopropylnicotinic acid to prevent the compound from "oiling out" (melting before it dissolves).[8] While the exact melting point is not widely published, related compounds like 2-chloronicotinic acid melt around 176-178 °C, suggesting a relatively high melting point.[9]

Q3: Which solvents should I screen first? How do I perform a solvent screen?

A3: A systematic, small-scale screening is the most efficient approach.[4][10] Based on the molecule's structure, a range of solvents with varying polarities should be tested.

Recommended Solvents for Initial Screening

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale for Use with 2-Isopropylnicotinic Acid
Water10080.1The carboxylic acid suggests some solubility, but the isopropyl group may limit it. Likely a poor solvent alone but could be a good anti-solvent.[2][11]
Ethanol7824.6Good potential. Can hydrogen bond with the polar groups, while its ethyl backbone can interact with the non-polar parts. Often used for nicotinic acid derivatives.[12][13]
2-Propanol (IPA)8218.3Structurally similar to the compound's own isopropyl group; offers a good balance of polar and non-polar character.
Acetone5620.7A polar aprotic solvent that is a good general-purpose solvent for many organic compounds.[7][14]
Ethyl Acetate776.0A moderately polar solvent that may offer a good solubility profile due to its ester functionality and alkyl chain.[14]
Toluene1112.4A non-polar aromatic solvent. Unlikely to be a good single solvent but could be useful in a binary system or for removing non-polar impurities.
Heptane/Hexane98 / 691.9 / 1.9Non-polar solvents. The compound will likely be insoluble, making them excellent candidates as anti-solvents in a mixed-solvent system.[14]

(Solvent property data sourced from various chemical property tables.[14][15])

Experimental Protocol: Small-Scale Solvent Screening

This protocol allows you to efficiently test multiple solvents using minimal material.

Methodology:

  • Preparation: Arrange a series of small test tubes, one for each solvent you plan to test.

  • Aliquot Compound: Place approximately 20-30 mg of your crude 2-isopropylnicotinic acid into each test tube.

  • Room Temperature Test: Add the first solvent dropwise (around 0.5 mL) to its corresponding test tube. Vigorously shake or vortex the tube.

    • Observation 1: If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent.[6]

  • Hot Solvent Test: If the compound did not dissolve at room temperature, gently heat the test tube in a hot water or sand bath.[10] Add more solvent dropwise, shaking after each addition, until the solid just dissolves. Do not add a large excess.

    • Observation 2: If the solid dissolves completely in a reasonable amount of hot solvent (e.g., 1-2 mL), this is a promising candidate solvent.

    • Observation 3: If the solid does not dissolve even in a large volume of boiling solvent, it is a poor solvent.

  • Cooling Test: For promising candidates from step 4, allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.

    • Observation 4: The ideal solvent is one that produces a large volume of crystalline precipitate upon cooling.[7]

Q4: What is a mixed-solvent (binary) system, and when should I use it?

A4: A mixed-solvent system is used when no single solvent has the ideal solubility profile. You use a pair of miscible solvents: one in which 2-isopropylnicotinic acid is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent" or "co-solvent").[16][17]

When to Use:

  • You find a solvent that dissolves the compound too well, even when cold.

  • You find a solvent where the compound is too insoluble, even when hot.

Common Pairs for a Molecule Like This:

  • Ethanol/Water: Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Allow to cool.

  • Acetone/Hexane: Dissolve in a minimum of hot acetone, then add hexane dropwise until turbidity appears.

The diagram below illustrates the general workflow for selecting an appropriate solvent system.

Solvent_Selection_Workflow start Start: Crude 2-Isopropylnicotinic Acid test_polar Test Polar Solvents (e.g., Ethanol, IPA, Water) start->test_polar test_nonpolar Test Non-Polar Solvents (e.g., Toluene, Hexane) start->test_nonpolar result_polar Good solubility when hot, poor when cold? test_polar->result_polar result_nonpolar Insoluble even when hot? test_nonpolar->result_nonpolar single_solvent Use as Single Recrystallization Solvent result_polar->single_solvent Yes poor_solvent Discard as Primary Solvent result_polar->poor_solvent No anti_solvent Good Candidate for Anti-Solvent result_nonpolar->anti_solvent Yes result_nonpolar->poor_solvent No mix_solvent Combine with a good 'solvent' (e.g., Ethanol) to create a Mixed-Solvent System anti_solvent->mix_solvent

Caption: Workflow for selecting a recrystallization solvent.

Part 2: Troubleshooting Guide

Even with a well-chosen solvent, issues can arise. This section provides solutions to common problems.

Q5: I've cooled my solution, but no crystals have formed. What should I do?

A5: This is a common issue caused by supersaturation, where the compound remains dissolved even though its solubility limit has been exceeded.[3]

Solutions (in order of application):

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the surface of the liquid. The microscopic imperfections on the glass provide a nucleation site for crystal growth to begin.[3]

  • Add a Seed Crystal: If you have a small amount of pure 2-isopropylnicotinic acid, add a single tiny crystal to the solution. This provides a perfect template for other molecules to crystallize onto.[3]

  • Cool Further: Ensure the flask has spent adequate time in an ice-water bath (at least 20-30 minutes). Colder temperatures reduce solubility further.

  • Reduce Solvent Volume: It's possible you used too much solvent.[3] Gently heat the solution to evaporate a portion of the solvent, then attempt to cool it again.

Q6: My compound has separated as an oil, not crystals. How do I fix this?

A6: This phenomenon, known as "oiling out," occurs when the solute comes out of solution as a liquid instead of a solid.[8]

Common Causes & Solutions:

  • Cause: The boiling point of the solvent is higher than the melting point of your compound (or an impure mixture of it).

    • Solution: Switch to a lower-boiling point solvent.

  • Cause: The solution is cooling too rapidly, not giving the molecules time to align into a crystal lattice.

    • Solution: Re-heat the solution until the oil fully redissolves. You may need to add a small amount of extra solvent. Then, allow the flask to cool much more slowly. Insulate the flask with a cloth or paper towels to slow heat loss.

  • Cause: High concentration of impurities, which can depress the melting point of the mixture.

    • Solution: Ensure the oil redissolves, add a bit more solvent to decrease the saturation, and cool slowly. This may result in a lower yield, but the purity will be higher. A second recrystallization may be necessary.

Q7: My final product is still colored. How can I get a white/colorless product?

A7: Colored impurities are common. They can often be removed with activated carbon (charcoal).

Procedure:

  • Dissolve your crude compound in the minimum amount of hot solvent.

  • Remove the flask from the heat and allow it to cool slightly below the boiling point.

  • Add a very small amount of activated carbon (a spatula tip is usually sufficient). Adding it to a boiling solution can cause violent bumping.[8]

  • Swirl the mixture and gently heat it again for a few minutes. The colored impurities will adsorb to the surface of the carbon.

  • Perform a hot gravity filtration using a fluted filter paper to remove the carbon. The filtrate should be colorless.

  • Allow the filtrate to cool and crystallize as usual.

Caution: Using too much activated carbon can adsorb your product, leading to a significant loss of yield.[8]

Troubleshooting_Workflow start Problem Encountered During Cooling no_crystals No Crystals Formed start->no_crystals Is the solution clear? oiled_out Compound 'Oiled Out' start->oiled_out Is there a liquid layer? supersat Issue: Supersaturation no_crystals->supersat Yes oil_issue Issue: Oiling Out oiled_out->oil_issue Yes sol_scratch 1. Scratch flask with glass rod supersat->sol_scratch sol_reheat 1. Re-heat to dissolve oil oil_issue->sol_reheat sol_seed 2. Add a seed crystal sol_scratch->sol_seed sol_cool 3. Cool further in ice bath sol_seed->sol_cool sol_add_solvent 2. Add more solvent sol_reheat->sol_add_solvent sol_slow_cool 3. Cool very slowly sol_add_solvent->sol_slow_cool

Caption: A troubleshooting flowchart for common recrystallization issues.

References
  • Chooses a solvent for Recrystallization. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • RECRYSTALLISATION. (n.d.).
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
  • Recrystallization. (n.d.).
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Nicotinamide Derivatives from 3-Pyridinemethanol.
  • Wired Chemist. (n.d.). Recrystallization.
  • Jetir.Org. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES.
  • ChemScene. (n.d.). 2-Isopropylnicotinic acid.
  • ChemEd X. (2025, November 17). Recrystallization in the Organic Chemistry Laboratory.
  • Jasperse, J. (n.d.). Recrystallization I. Chem 355.
  • Google Patents. (n.d.). Purification of nicotinic acid - US3037987A.
  • Reddit. (2020, October 30). r/Chempros - Recrystallisation Help.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
  • BenchChem. (n.d.). solubility of 2-Hydroxy-5-isopropylbenzoic acid in different solvents.
  • Hoye, T.R. (2022, September 8). Properties of Common Organic Solvents. Chem 2312H.
  • Common Organic Solvents: Table of Properties. (n.d.).
  • ChemicalBook. (2025, November 25). 2-Chloronicotinic acid.

Sources

Optimization

Technical Support Center: Enhancing the Thermal Stability of 2-Isopropylnicotinic Acid Intermediates

Welcome to the technical support center for the synthesis and stabilization of 2-isopropylnicotinic acid and its synthetic precursors. This guide is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and stabilization of 2-isopropylnicotinic acid and its synthetic precursors. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the thermal stability of these critical intermediates. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your process development and ensure the integrity of your compounds.

The presence of impurities, often arising from thermal degradation, can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Understanding and controlling these degradation pathways is paramount. This guide offers a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to address specific issues you may encounter during your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal instability of 2-isopropylnicotinic acid and its intermediates.

Q1: We are observing significant decarboxylation of our 2-isopropylnicotinic acid product during drying at elevated temperatures. What is the mechanism, and how can we prevent this?

A1: The decarboxylation of 2-isopropylnicotinic acid is a known thermal degradation pathway. Pyridinecarboxylic acids, particularly those substituted at the 2-position like picolinic acid and its derivatives, are susceptible to losing carbon dioxide upon heating. The reaction is thought to proceed through a zwitterionic intermediate, which facilitates the elimination of CO2.

dot

Caption: Degradation pathway for cyanopyridine intermediates.

To avoid these issues, ensure that reaction and work-up conditions are carefully controlled in terms of pH and temperature.

Part 2: Troubleshooting Guides

This section provides detailed protocols and workflows for identifying and resolving specific thermal stability problems.

Troubleshooting Guide 1: Investigating Thermal Decomposition

Issue: Unidentified impurities are detected after a heating step (e.g., distillation, drying) in the synthesis of a 2-isopropylnicotinic acid intermediate.

Objective: To identify the degradation products and determine the onset temperature of decomposition.

Methodology: Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess thermal stability. [2][3]

  • TGA measures the change in mass of a sample as a function of temperature, indicating decomposition events.

  • DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions and exothermic or endothermic decomposition.

Experimental Protocol: TGA-DSC Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the intermediate into an aluminum or ceramic TGA pan.

  • Instrumentation: Use a simultaneous TGA-DSC instrument.

  • Method Parameters:

    • Temperature Program: Ramp from ambient temperature to a temperature above the expected decomposition (e.g., 300 °C) at a heating rate of 10 °C/min.

    • Atmosphere: Use an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

  • Data Analysis:

    • TGA Curve: Identify the temperature at which significant mass loss begins (the onset temperature of decomposition).

    • DSC Curve: Correlate mass loss events with endothermic or exothermic peaks. An exothermic peak during mass loss is a strong indicator of decomposition.

IntermediateExpected Onset of Decomposition (°C)Primary Degradation Pathway
2-Chloronicotinic Acid~175-180 °CDecarboxylation, HCl elimination
2-Cyanopyridine Derivative> 200 °C (hydrolysis dependent)Hydrolysis, Polymerization
2-Isopropylnicotinic Acid~190-200 °CDecarboxylation

Note: These are estimated values and can vary based on purity and experimental conditions.

Troubleshooting Guide 2: Managing Impurities in Grignard Reactions

Issue: Low yield and formation of multiple byproducts during the synthesis of 2-isopropylnicotinic acid from a 2-chloro- or 2-bromo-nicotinic acid ester intermediate using an isopropyl Grignard reagent.

Objective: To optimize the Grignard reaction to maximize the yield of the desired product and minimize side reactions.

dot

Caption: Workflow for optimizing Grignard reactions.

Optimization Protocol:

  • Strictly Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. [4][5]Flame-dry all glassware under vacuum and use anhydrous solvents (e.g., THF, diethyl ether).

  • Reagent Quality: Use fresh, high-purity magnesium turnings and ensure the alkyl halide is dry.

  • Inverse Addition: Add the 2-halonicotinate ester solution slowly to the Grignard reagent at a low temperature (e.g., -20 °C to 0 °C). This maintains a low concentration of the electrophile and can minimize side reactions.

  • Temperature Control: Maintain a low reaction temperature throughout the addition to prevent competing reactions.

  • Quenching: Quench the reaction carefully at low temperature by slowly adding a saturated aqueous solution of ammonium chloride.

Troubleshooting Guide 3: Forced Degradation Studies for Method Validation

Issue: An analytical method (e.g., HPLC) is needed to demonstrate stability and separate the API from all potential degradation products.

Objective: To perform a forced degradation study to generate potential degradation products and validate the stability-indicating nature of the analytical method. [6][7][8] Forced Degradation Protocol:

As per ICH guidelines, the drug substance should be subjected to various stress conditions. [7]

  • Acid Hydrolysis: Treat the intermediate with 0.1 M HCl at 60 °C for 24-48 hours.

  • Base Hydrolysis: Treat the intermediate with 0.1 M NaOH at 60 °C for 24-48 hours.

  • Oxidation: Treat the intermediate with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid intermediate to dry heat (e.g., 105 °C) for 48 hours.

  • Photostability: Expose the intermediate to light as per ICH Q1B guidelines.

Analytical Method: Stability-Indicating HPLC-UV

A robust HPLC method is essential for separating the parent compound from its degradation products. [9][10] Starting HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes.
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Column Temp. 30 °C

Data Analysis:

Analyze the stressed samples by HPLC. The method is considered stability-indicating if all degradation products are baseline-resolved from the main peak and from each other. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is free from co-eluting impurities.

References

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros. (2021, September 9). Reddit. Retrieved from [Link]

  • Kinetics of hydrolysis of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. (n.d.). ResearchGate. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 133-150.
  • Thermal stability of deep eutectic solvents by thermogravimetric analysis. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies. (n.d.). BioPharmaSpec. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Journal of Pharmaceutical and Biomedical Analysis.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). European Pharmaceutical Review.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. Retrieved from [Link]

  • Shah, R., & Pradhan, S. (2018). Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology, 42(11), 34-41.
  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (n.d.). CrystEngComm.
  • 2-Chloronicotinic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Synthesis, thermal stability, heats of formation and explosive properties of cyano-substituted di-, tri- and tetraazidopyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Synthesis of 2-Chloronicotinic Acid Derivatives. (n.d.). Atlantis Press. Retrieved from [Link]

  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. (2022, May 28). Molecules.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025, December 14). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis of 2-chloronicotinic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFIC
  • Grignard Reaction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • The Grignard Reaction. (n.d.). Retrieved from [Link]

  • Unlocking the Magic of Grignard Reagents: Your Friendly Guide to Making Them. (2026, February 20). Oreate AI. Retrieved from [Link]

  • Preparation of 2-cyanopyridines. (n.d.). Google Patents.
  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • HPLC Method Development and Impurity Profiling. (n.d.). ResearchGate. Retrieved from [Link]

  • The products and kinetics of hydrolysis of cyanopyridinium ions. (n.d.). Tel Aviv University.
  • Side Reactions in a Grignard Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • Grignard reagents. (n.d.). Chemguide. Retrieved from [Link]

  • Process for preparing isonicotinic acid. (n.d.). Google Patents.
  • Synthesis of 2-chloronicotinic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • TG-DSC curves of picolinic acid in dynamic dry air. (n.d.). ResearchGate. Retrieved from [Link]

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (n.d.). Google Patents.
  • Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. (2017, December 14). PLOS One.
  • TGA-DSC. (n.d.). Research at Melbourne. Retrieved from [Link]

  • Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. (n.d.). Google Patents.
  • STA or DSC and TGA – is Combination the Key? (2021, December 12). NETZSCH Analyzing & Testing. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclization Failures with 2-Isopropylnicotinic Acid Derivatives

Welcome to the Advanced Synthesis Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering failures during the intramolecular cyclization of 2-isopro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering failures during the intramolecular cyclization of 2-isopropylnicotinic acid derivatives.

While 2-isopropylnicotinic acid is a highly versatile building block, converting it into a fused bicyclic system—specifically via the Pd(II)-catalyzed intramolecular C(sp3)–H lactamization of its amide derivative to form the 8-methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one core—presents unique mechanistic challenges. This guide provides field-proven protocols, causality-driven troubleshooting, and self-validating experimental designs to ensure your cyclization succeeds.

Mechanistic Overview: The C(sp3)–H Lactamization Pathway

To troubleshoot effectively, you must understand the causality of the catalytic cycle. The transformation of 2-isopropylnicotinamide into a 1,6-naphthyridin-5-one core relies on a Pd(II)/Pd(IV) redox cycle[1].

The reaction initiates with the coordination of the amide nitrogen to the Pd(II) center. A mono-N-protected amino acid (MPAA) ligand facilitates a Concerted Metalation-Deprotonation (CMD) event, cleaving one of the unactivated primary C(sp3)–H bonds of the isopropyl group to form a stable 6-membered palladacycle[2]. An oxidant (typically PhI(OAc)₂) then elevates the complex to a high-valent Pd(IV) state, which rapidly undergoes reductive elimination to forge the new C–N bond and release the cyclized product[3].

CatalyticCycle Pd_cat Pd(II) Catalyst Pd(OAc)2 + MPAA Ligand Coordination Substrate Coordination Amide N-coordination to Pd Pd_cat->Coordination CMD C(sp3)-H Activation Concerted Metalation-Deprotonation Coordination->CMD Palladacycle Pd(II) Palladacycle 6-Membered Intermediate CMD->Palladacycle Oxidation Oxidation to Pd(IV) via PhI(OAc)2 Palladacycle->Oxidation + Oxidant RedElim Reductive Elimination C-N Bond Formation Oxidation->RedElim RedElim->Pd_cat Catalyst Regeneration Product Cyclized Product 1,6-Naphthyridin-5-one Core RedElim->Product

Pd(II)/Pd(IV) Catalytic Cycle for the C(sp3)-H Lactamization of 2-Isopropylnicotinamide.

Standardized Experimental Protocol

To establish a baseline for troubleshooting, ensure your methodology strictly adheres to the following self-validating protocol.

Step-by-Step Methodology:

  • Reaction Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 2-isopropylnicotinamide (0.20 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), N-Acetyl-L-leucine (0.04 mmol, 20 mol%), and freshly titrated PhI(OAc)₂ (0.40 mmol, 2.0 equiv).

  • Solvent Addition: Add 2.0 mL of rigorously anhydrous Hexafluoroisopropanol (HFIP). Seal the tube with a PTFE-lined cap.

  • Execution: Remove the sealed tube from the glovebox and submerge it in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 18 hours.

  • Self-Validation Control (Crucial): Run a parallel reaction omitting the N-Acetyl-L-leucine ligand. This control should yield <5% product, confirming that background, non-directed oxidation is not consuming your starting material.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short pad of Celite to remove palladium black. Wash the pad with additional ethyl acetate (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the 8-methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one.

Quantitative Optimization & Reaction Matrix

Deviations in solvent, ligand, or temperature will drastically alter the reaction pathway. The table below summarizes the causality of these parameters based on quantitative optimization data.

SolventLigand (20 mol%)Oxidant (2.0 eq)TempConversionPrimary Mechanistic Issue
TolueneNonePhI(OAc)₂100 °C< 5%Failure at CMD step; no C–H activation.
DCEN-Ac-L-LeuAgOAc80 °C45%Incomplete oxidation to Pd(IV); stalled cycle.
HFIP N-Ac-L-Leu PhI(OAc)₂ 80 °C > 90% Optimal conditions; stabilized Pd(IV) state.
HFIPN-Ac-L-LeuPhI(OAc)₂120 °CN/AThermal degradation; off-cycle decomposition.
HFIP (Wet)N-Ac-L-LeuPhI(OAc)₂80 °C30%Nucleophilic attack by H₂O (Hydroxylation).

Diagnostic Logic & Troubleshooting Flowchart

Use the following logic tree to diagnose your specific cyclization failure based on LCMS or NMR analysis of the crude reaction mixture.

LogicTree Start LCMS / NMR Reaction Analysis SM >80% Starting Material Recovered Start->SM Degradation Complex Mixture / Degradation Start->Degradation Byproduct C-O Byproduct (Hydroxylation) Start->Byproduct Action1 Check Catalyst/Ligand (Ensure rigorous exclusion of coordinating impurities) SM->Action1 Failure at CMD step Action2 Lower Temperature & Check solvent purity (HFIP) Degradation->Action2 Over-oxidation Action3 Exclude Moisture & Use fresh PhI(OAc)2 Byproduct->Action3 Nucleophilic attack by H2O

Diagnostic Flowchart for Troubleshooting C(sp3)-H Cyclization Failures.

Frequently Asked Questions (FAQs)

Q: Why is the choice of solvent (HFIP vs. DCE) so critical for the cyclization of 2-isopropylnicotinic acid derivatives? A: HFIP (Hexafluoroisopropanol) possesses strong hydrogen-bond donating ability, high ionizing power, and low nucleophilicity. Mechanistically, HFIP facilitates the dissociation of acetate ligands from the Pd center, which drastically accelerates the Concerted Metalation-Deprotonation (CMD) step. Furthermore, it stabilizes the highly reactive Pd(IV) intermediate prior to reductive elimination, preventing premature off-cycle degradation pathways that are common in less polar solvents like DCE[4].

Q: My reaction stalls with unreacted starting material, despite using fresh Pd(OAc)₂. What is the mechanistic cause? A: This typically indicates a failure in the initial C–H activation step. The isopropyl group on the nicotinic acid core is sterically hindered. If the mono-N-protected amino acid (MPAA) ligand is omitted, degraded, or outcompeted by coordinating impurities (like trace pyridine bases), the Pd(II) center cannot achieve the necessary geometry for the CMD transition state[2]. Ensure your ligand (e.g., N-Ac-L-Leu) is highly pure. Additionally, verify that your PhI(OAc)₂ has not hydrolyzed, as a failed oxidation step will trap the catalyst in the Pd(II) palladacycle resting state[1].

Q: I am observing a significant amount of a hydroxylated byproduct instead of the desired lactam. Why? A: If trace water is present in the reaction mixture, the high-valent Pd(IV) intermediate can undergo competitive nucleophilic attack by H₂O (or by an acetate ligand followed by rapid hydrolysis) rather than the desired intramolecular C–N reductive elimination[5]. This competitive C(sp3)–O bond formation is a definitive hallmark of wet solvents or degraded oxidants. To resolve this, switch to strictly anhydrous conditions, dry your HFIP over activated molecular sieves, and use freshly opened PhI(OAc)₂.

References

  • An Introductory Overview of C–H Bond Activation Source: scispace.com URL:[Link]

  • Unveiling the Mechanistic Role of Chiral Palladacycles in Pd(II)-Catalyzed Enantioselective C(sp3) Source: chemrxiv.org URL:[Link]

  • Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands Source: nih.gov URL:[Link]

  • Ligand-Enabled γ-C(sp3)–H Hydroxylation of Free Amines with Aqueous Hydrogen Peroxide Source: dicp.ac.cn URL:[Link]

  • Direct β-C(sp 3 )–H Functionalization to Carbonyls: A Route to Aldehydic Acid Derivatives Source: acs.org URL:[Link]

Sources

Optimization

Technical Support Guide: Minimizing Impurities During 2-Isopropylnicotinic Acid Scale-Up

Introduction 2-Isopropylnicotinic acid (2-IPNA) is a critical heterocyclic building block, widely utilized in the synthesis of imidazolinone herbicides (e.g., Imazapyr) and emerging pharmaceutical candidates targeting PD...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Isopropylnicotinic acid (2-IPNA) is a critical heterocyclic building block, widely utilized in the synthesis of imidazolinone herbicides (e.g., Imazapyr) and emerging pharmaceutical candidates targeting PDE-V and kinase pathways.[1][2][3] While commodity-scale production often relies on the oxidative degradation of 2-isopropyl-3-methylpyridine, this route is plagued by difficult-to-remove oxidative byproducts.[1][2]

For drug development professionals requiring high purity (>99.5%) and controlled impurity profiles, the Transition-Metal Catalyzed Cross-Coupling of 2-chloronicotinic acid derivatives is the superior scale-up strategy.[1][2] This guide focuses on optimizing this route, specifically addressing the Kumada and Negishi coupling protocols, which offer the best balance of cost and scalability while presenting unique impurity challenges.

Module 1: Route Selection & Impurity Origins

Q: Which synthesis route offers the lowest impurity profile for kilogram-scale production?

A: For high-purity applications, we recommend the Kumada Coupling of Ethyl 2-Chloronicotinate , followed by hydrolysis.[1]

While direct oxidation of alkylpyridines is cheaper, it generates "hard" impurities like 2-isopropylpyridine (decarboxylation) and aldehyde intermediates that co-crystallize with the product.[1] The coupling route allows for orthogonal purification: the intermediate ester can be distilled or crystallized, and the final acid can be purified via pH-swing extraction, effectively "resetting" the purity profile.

Impurity Fate Mapping

The following diagram illustrates the formation pathways of critical impurities during the coupling process.

G SM Ethyl 2-Chloronicotinate Product Ethyl 2-Isopropylnicotinate SM->Product Cross-Coupling (Main Path) ImpA Impurity A: Ethyl Nicotinate (Hydrodehalogenation) SM->ImpA Reduction (Moisture/Hydride) ImpB Impurity B: 2,2'-Binicotinate (Homocoupling) SM->ImpB Oxidative Dimerization Reagent iPr-MgCl (Grignard) Reagent->Product Cat Ni(dppp)Cl2 or Pd(dppf)Cl2 Cat->Product ImpC Impurity C: Metal Residues (Ni/Pd > 1000 ppm) Cat->ImpC Leaching

Figure 1: Reaction pathways showing the origin of critical impurities during the cross-coupling synthesis of 2-IPNA esters.[1][2][3]

Module 2: Process Optimization (The Coupling Step)

Q: I am seeing high levels of "Impurity A" (Des-chloro). How do I suppress this?

A: Impurity A (Ethyl Nicotinate) arises from the reduction of the C-Cl bond without alkylation. This is typically caused by beta-hydride elimination from the isopropyl metal species or the presence of moisture.

  • Protocol Adjustment: Switch from standard Isopropylmagnesium Chloride to Isopropylmagnesium Chloride · Lithium Chloride complex (Turbo Grignard) .[1][2][3] The LiCl additive breaks up polymeric aggregates, increasing the rate of transmetallation relative to the slower reduction side-reaction [1].

  • Temperature Control: Maintain the reaction temperature between -10°C and 0°C during addition. Higher temperatures favor beta-hydride elimination.[1]

Q: How do I minimize "Impurity B" (Homocoupling Dimer)?

A: The 2,2'-dimer forms when the catalyst undergoes two oxidative additions or disproportionates.

  • Catalyst Selection: Use Ni(dppp)Cl₂ (Nickel 1,3-bis(diphenylphosphino)propane).[1][2][3] The bite angle of the dppp ligand favors reductive elimination of the cross-product over the homocoupling. Palladium catalysts (e.g., Pd(PPh₃)₄) are more prone to homocoupling in this specific steric environment [2].[1][2][3]

  • Addition Order: Add the Grignard reagent slowly to the solution of substrate and catalyst ("Inverse Addition"). A high local concentration of Grignard promotes the cross-coupling, whereas a high concentration of the aryl halide relative to the catalyst can promote homocoupling cycles.

Module 3: Troubleshooting Guide

Use this table to diagnose scale-up failures based on HPLC/GC data.

SymptomProbable CauseCorrective Action
Low Yield (<60%) + Unreacted SM Catalyst poisoning or moisture in solvent.[1][2][3]Dry THF to <50 ppm water.[1][2][3] Increase catalyst loading to 2 mol%. Ensure inert atmosphere (N₂/Ar).
High Des-Chloro Impurity (>2%) Reaction temperature too high; Beta-hydride elimination.[1][2][3]Cool reactor to -20°C during addition.[1][2][3] Switch to Negishi conditions (iPrZnBr) which are less basic/reducing [3].
High Homocoupling (>3%) Wrong ligand or mixing issues.[1][2]Switch ligand to dppp or dppf.[1][2][3] Increase stirring rate (mixing-controlled kinetics).
Exotherm during Quench Excess Grignard reagent.[1][2][3]Calculate stoichiometry precisely (1.1–1.2 eq). Quench slowly with dilute HCl/NH₄Cl at 0°C to manage propane release.
Product is Colored (Green/Black) Nickel/Palladium leaching.[1][2][3]Perform a wash with aqueous L-Cysteine or Thiourea during workup.[1][2][3] See Module 4.

Module 4: Work-up & Purification

Q: How do I remove the metal catalyst to meet pharma limits (<10 ppm)?

A: Metal removal is best performed before the final hydrolysis, on the ester intermediate, or during the final crystallization of the acid.

Protocol: The "Cysteine Wash" Method

  • After the coupling reaction, quench and extract the Ester Intermediate into Toluene or Ethyl Acetate.

  • Wash the organic layer with a 5% aqueous solution of L-Cysteine (pH adjusted to ~7).[1][2][3] The amino acid chelates Ni/Pd effectively.[3]

  • Stir vigorously for 2 hours at 40°C.

  • Separate phases. The metal-cysteine complex will partition into the aqueous layer [4].

Q: What is the best crystallization solvent for 2-Isopropylnicotinic Acid?

A: 2-IPNA exhibits pH-dependent solubility.[1][2][3] It has an isoelectric point near pH 3-4.[1][2]

Crystallization Protocol:

  • Hydrolysis: Saponify the ester using NaOH/Water/MeOH.[1][2][3]

  • Isolation: Distill off MeOH. You now have an aqueous solution of Sodium 2-Isopropylnicotinate (pH > 10).[1][2][3]

  • Wash: Extract this alkaline aqueous phase with Toluene to remove non-acidic organic impurities (unreacted ester, homocoupled dimer, traces of toluene-soluble catalyst ligands).[1][2][3] This is the critical purification step.

  • Precipitation: Acidify the aqueous layer slowly with 6N HCl to pH 3.5 .

  • Crystallization: The product will precipitate.[1][2][3] Heat the slurry to 60°C to dissolve, then cool slowly to 5°C.

  • Solvent System: If recrystallization is needed, Water/Ethanol (80:20) is the optimal system.[1][3] Pure water can also be used but yield may be lower due to the solubility of the isopropyl group [5].

Module 5: Analytical Controls

Method: Reverse-Phase HPLC[1][2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 260 nm (Nicotinic acid core).[1][2]

  • Key Retention Times (Relative):

    • Nicotinic Acid (Impurity A): 0.3[1][2][3]

    • 2-Chloronicotinic Acid (SM): 0.8[1][2][3]

    • 2-Isopropylnicotinic Acid (Product): 1.0 [1][2][3]

    • 2,2'-Binicotinic Acid (Impurity B): 1.5[1][2]

References

  • Knochel, P. et al. "Functionalized Grignard Reagents via a Lithium Chloride-Mediated Halogen-Magnesium Exchange."[1][2][3] Angewandte Chemie International Edition, 2004.[1][2] Link[1][2]

  • Lützen, A. & Hapke, M. "Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction."[1][2][3][4] European Journal of Organic Chemistry, 2002.[1][4] Link

  • Manley, P. et al. "Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling."[1][2][3][5] Organic Process Research & Development, 2007.[1] Link[1][2]

  • Onyx Scientific. "Palladium scavenging: From 1% to within ICH limits." Onyx Scientific Technical Notes, 2023.[1] Link

  • Ferreira, H. et al. "Hydroxynicotinic acid crystallisation and solubility systematic studies."[1][2][3] CrystEngComm, 2013.[1] Link

Sources

Reference Data & Comparative Studies

Validation

Decoding 2-Isopropylnicotinic Acid Purity: A Comparative Guide to HPLC Column Chemistries

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with pyridinecarboxylic acids. 2-Isopropylnicotinic acid (2-IPNA) presents a unique chromatographic paradox: it possesses a hig...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with pyridinecarboxylic acids. 2-Isopropylnicotinic acid (2-IPNA) presents a unique chromatographic paradox: it possesses a highly polar, zwitterionic core juxtaposed with a hydrophobic isopropyl side chain. Developing a robust, stability-indicating HPLC method for its purity requires moving beyond default laboratory habits.

This guide dissects the retention mechanisms of 2-IPNA, objectively compares alternative column chemistries, and provides a self-validating protocol to ensure uncompromising data integrity.

Mechanistic Analysis: The Causality of Retention

To retain and resolve 2-IPNA from its synthetic precursors (such as nicotinic acid) and downstream derivatives (like 5-cyano-2-isopropylnicotinic acid) , we must completely control its ionization state. The molecule features a pyridine nitrogen (pKa ~5.2) and a carboxylic acid moiety (pKa ~2.0).

At a neutral pH, 2-IPNA exists predominantly as a highly polar zwitterion, leading to a catastrophic loss of retention on standard hydrophobic stationary phases. Furthermore, unendcapped silanols on traditional silica columns undergo strong cation-exchange interactions with the basic pyridine nitrogen, resulting in severe peak tailing .

To counteract this, the mobile phase pH must be strictly maintained around 2.5. This suppresses the ionization of the carboxylic acid and fully protonates the pyridine ring. However, even at a low pH, traditional C18 columns struggle with phase collapse (dewetting) under the highly aqueous conditions required to retain the polar core . This necessitates the use of specialized column chemistries.

RetentionDynamics A 2-Isopropylnicotinic Acid (Analyte) B Pyridine Ring (pKa ~5.2) A->B C Carboxylic Acid (pKa ~2.0) A->C D Isopropyl Group (LogP Contributor) A->D E Cation-Exchange / Silanol Interaction B->E Basic pH (Protonated N+) F Ion-Exclusion / Hydrophilic Interaction C->F Acidic pH (Protonated COOH) G Reversed-Phase Hydrophobic Partitioning D->G Organic Modifier (Acetonitrile)

Fig 1: Chromatographic retention dynamics of 2-IPNA functional groups.

Column Performance Comparison

We evaluated three distinct stationary phases for the purity analysis of 2-IPNA to demonstrate how chemistry selection dictates method reliability:

  • Standard C18 (Fully Porous, High Carbon Load): Relies purely on hydrophobic partitioning.

  • Polar-Embedded C18 / T3 (e.g., CORTECS T3): Features a lower carbon load and polar groups that resist dewetting in 100% aqueous mobile phases, significantly enhancing polar retention .

  • Mixed-Mode Cation-Exchange (e.g., Primesep 100): Combines a hydrophobic alkyl chain with an embedded acidic functional group, actively retaining the protonated pyridine ring via ionic interactions .

Table 1: Comparative Chromatographic Performance for 2-IPNA and Impurities

Column ChemistryRetention Time (min)Tailing Factor (Tf)Resolution (vs. Nicotinic Acid)Primary Mechanism
Standard C18 2.42.151.1Hydrophobic (Suboptimal)
Polar-Embedded C18 6.81.253.4Hydrophobic + Hydrogen Bonding
Mixed-Mode (RP/CX) 11.21.055.8Hydrophobic + Cation-Exchange

Data Synthesis: Mixed-mode columns provide superior peak symmetry and resolution by leveraging the basicity of the pyridine ring. Conversely, Polar-Embedded columns offer a highly robust, mass-spectrometry-compatible alternative for standard QA/QC environments.

Self-Validating Experimental Protocol

A method is only as reliable as its internal controls. The following step-by-step workflow utilizes a Polar-Embedded C18 column and is designed as a self-validating system. The protocol includes a System Suitability Test (SST) that acts as a mandatory go/no-go gate before any sample analysis can commence.

MethodWorkflow step1 Phase 1: Chemistry Selection Evaluate T3 vs. Mixed-Mode Columns step2 Phase 2: Mobile Phase Tuning Buffer pH 2.5 (Phosphate/Formate) step1->step2 Select optimal stationary phase step3 Phase 3: Gradient Optimization 5% to 60% ACN over 15 mins step2->step3 Lock ionization state step4 Phase 4: System Suitability Validate Resolution (>2.0) & Tf (<1.5) step3->step4 Maximize peak capacity

Fig 2: Self-validating HPLC method development workflow for pyridine derivatives.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation (The Foundation)

  • Buffer (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL of LC-MS grade water. Adjust the pH to exactly 2.50 ± 0.05 using orthophosphoric acid.

    • Causality: Precise pH control locks the zwitterionic analyte into a single protonation state, preventing split peaks and retention time drift.

  • Organic (Mobile Phase B): 100% LC-MS grade Acetonitrile.

Step 2: Sample & Standard Preparation

  • Diluent: 95% Water / 5% Acetonitrile.

    • Causality: Matching the diluent closely to the initial gradient conditions prevents solvent-induced band broadening and peak distortion at the solvent front.

  • SST Resolution Mix: Prepare a solution containing 0.1 mg/mL 2-IPNA and 0.05 mg/mL Nicotinic Acid in the diluent.

Step 3: Chromatographic Conditions

  • Column: Polar-Embedded C18 (e.g., 150 mm × 4.6 mm, 3 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics and lowers system backpressure).

  • Detection: UV at 260 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to retain polar impurities)

    • 2.0 - 10.0 min: 5% to 40% B (Elutes 2-IPNA)

    • 10.0 - 12.0 min: 40% to 80% B (Column wash)

    • 12.1 - 16.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Execution (Self-Validation Gate) Before injecting unknown samples, inject the SST Resolution Mix in triplicate. The system is validated and cleared for sample analysis only if it meets the following criteria:

  • Resolution (Rs): > 2.5 between Nicotinic Acid and 2-IPNA.

  • Tailing Factor (Tf): < 1.5 for the 2-IPNA peak (Confirms suppression of silanol interactions).

  • Retention Time RSD: < 1.0% across all three injections (Confirms pump and pH stability).

References
  • SIELC Technologies. "HPLC Separation of Pyridinecarboxylic Acids." SIELC Application Notes. Available at: [Link]

  • Waters Corporation. "Separation of Water-Soluble Vitamins on Legacy HPLC Columns Compared to CORTECS Premier HPLC Columns." Waters Application Library. Available at:[Link]

  • HELIX Chromatography. "HPLC Methods for analysis of 4-Pyridinecarboxylic acid." HELIX Chromatography Applications. Available at: [Link]

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 2-Isopropylnicotinic Acid

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-Isopropylnicotinic acid, comparing it against key structural analogs to highlight unique mechanistic behaviors such...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-Isopropylnicotinic acid, comparing it against key structural analogs to highlight unique mechanistic behaviors such as the Ortho Effect and McLafferty Rearrangement.

Executive Summary

2-Isopropylnicotinic acid (C


H

NO

, MW 165.19)
is a critical pyridine intermediate, notably serving as the structural backbone for imidazolinone herbicides like Imazapyr. Its mass spectral behavior is distinct from simple pyridine carboxylic acids due to the steric and electronic interaction between the bulky isopropyl group at position C2 and the carboxylic acid at position C3.

This guide compares its fragmentation dynamics with Nicotinic Acid (unsubstituted) and 2-Methylnicotinic Acid (homolog). The analysis reveals that 2-Isopropylnicotinic acid is uniquely characterized by a McLafferty rearrangement pathway and a pronounced Ortho Effect , leading to cyclized fragment ions not observed in its analogs.

Structural Context & Theoretical Basis

The fragmentation logic is governed by three primary mechanisms:

  • Alpha-Cleavage: Loss of a methyl radical from the isopropyl group.

  • McLafferty Rearrangement: The C3-carboxyl oxygen abstracts a

    
    -hydrogen from the C2-isopropyl group, eliminating neutral propene.
    
  • Proximity (Ortho) Effect: Steric crowding forces interaction between the C2-alkyl and C3-carboxyl groups, often leading to the elimination of water or small molecules to form bicyclic cations (e.g., furo[3,4-b]pyridin-5-one derivatives).

Comparative Molecule Specifications
Feature2-Isopropylnicotinic Acid 2-Methylnicotinic Acid Nicotinic Acid
Formula C

H

NO

C

H

NO

C

H

NO

MW 165.19137.14123.11
C2 Substituent Isopropyl (

)
Methyl (

)
Hydrogen (

)
Key Mechanism McLafferty + Ortho EffectOrtho Effect OnlySimple Cleavage

Comparative Fragmentation Analysis

The following table summarizes the diagnostic ions. Note that while Nicotinic Acid fragments primarily via simple bond scission, the 2-isopropyl derivative relies heavily on rearrangement.

Fragment Type2-Isopropylnicotinic Acid (m/z)2-Methylnicotinic Acid (m/z)Nicotinic Acid (m/z)Mechanistic Origin
Molecular Ion (

)
165 (Weak)137 (Strong)123 (Strong)Ion stability decreases with alkyl chain length.
[M - CH

]

150 122 (Rare)N/A

-cleavage of isopropyl group.
[M - H

O]

147 119105Ortho Effect: Cyclization between COOH and alkyl/ring H.
[M - Alkene]

123 (Loss of Propene)N/AN/AMcLafferty Rearrangement: Specific to

-H presence.
[M - COOH]

120 9278Decarboxylation (Standard pyridine fragmentation).
Pyridyne/Ring 106 9251Ring degradation products.
Key Differentiator: The Signal at m/z 123

In the spectrum of 2-Isopropylnicotinic acid, a significant peak appears at m/z 123 . This is not the molecular ion of Nicotinic Acid, but rather a pseudo-molecular ion formed by the loss of neutral propene (42 Da) via the McLafferty rearrangement. This peak is chemically identical to protonated nicotinic acid but has a distinct pyrolytic origin in this context.

Mechanistic Deep Dive (Pathways)

Pathway A: The McLafferty Rearrangement

Unlike 2-Methylnicotinic acid, the isopropyl group possesses


-hydrogens relative to the carbonyl oxygen. This allows for a 6-membered transition state, transferring a hydrogen to the carboxyl group and expelling propene.
Pathway B: The Ortho Effect (Cyclization)

The proximity of the C2-isopropyl and C3-carboxyl groups facilitates the loss of water (18 Da) or methyl radicals to form stabilized bicyclic oxonium or lactone-like ions. This is analogous to the formation of 7-hydroxy-furo[3,4-b]pyridin-5(7H)-one observed in photodegradation studies.

FragmentationPathways M_Ion Molecular Ion [M]+ m/z 165 Frag_150 [M - CH3]+ m/z 150 (Alpha Cleavage) M_Ion->Frag_150 - •CH3 (15) Frag_147 [M - H2O]+ m/z 147 (Ortho Cyclization) M_Ion->Frag_147 - H2O (18) Transition 6-Membered Transition State M_Ion->Transition Frag_120 [M - COOH]+ m/z 120 M_Ion->Frag_120 - •COOH (45) Frag_123 [M - C3H6]+ m/z 123 (Protonated Nicotinic Acid) Transition->Frag_123 - Propene (42) (McLafferty) m/z 105 m/z 105 Frag_123->m/z 105 - H2O m/z 78 m/z 78 Frag_123->m/z 78 - COOH

Figure 1: Primary fragmentation pathways of 2-Isopropylnicotinic acid. Note the distinct McLafferty pathway (Green) yielding m/z 123.

Experimental Protocol (Self-Validating)

To replicate these results and differentiate the isopropyl derivative from isomers (e.g., n-propyl), follow this standardized GC-MS protocol.

Sample Preparation
  • Solvent: Methanol or Acetonitrile (HPLC Grade).

  • Concentration: 10-50 µg/mL.

  • Derivatization (Optional but Recommended): Methylation using TMS-diazomethane or BF3-Methanol is recommended to improve volatility and peak shape. Note: If methylated, shift all m/z values by +14 Da.

Instrument Parameters (EI-MS)
  • Ionization: Electron Impact (EI) at 70 eV.

  • Source Temp: 230°C.

  • Transfer Line: 280°C.

  • Scan Range: m/z 40–300.

Validation Logic (The "Check")
  • Check m/z 165: Confirm parent ion presence.

  • Check m/z 123 vs. 137:

    • If significant 123 is present with loss of 42 (Propene), the alkyl group is Isopropyl or n-Propyl .

    • If 137 is dominant (M-28), it suggests an ethyl derivative (loss of ethylene).

  • Differentiation from n-Propyl isomer:

    • 2-Isopropyl: Stronger [M-CH3]+ (m/z 150) due to two equivalent methyls available for alpha-cleavage.

    • 2-n-Propyl: Stronger McLafferty rearrangement (m/z 123) and distinct [M-C2H5]+ (m/z 136) from cleavage of the ethyl tail.

References

  • US Environmental Protection Agency (EPA). (2005). Environmental Fate and Ecological Risk Assessment for Imazapyr. (Discusses degradation products including pyridine carboxylic acid derivatives).

  • McLafferty, F. W. (1959). "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry, 31(1), 82–87. (Foundational text on the rearrangement mechanism cited in Figure 1).

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
  • Shimadzu Corporation. (2025). GC-MS Data Sheet: Pyridine Derivatives.
Validation

UV-Vis Absorption Profile of 2-Isopropylnicotinic Acid: A Comparative Technical Guide

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 2-Isopropylnicotinic acid (2-IPNA), structured for researchers in analytical chemistry and drug development. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 2-Isopropylnicotinic acid (2-IPNA), structured for researchers in analytical chemistry and drug development.

Executive Summary

2-Isopropylnicotinic acid (2-IPNA) [CAS: 15579-15-4] is a critical pyridine-based intermediate, most notably serving as the structural backbone for the imidazolinone class of herbicides (e.g., Imazapyr). Unlike its unadorned analog, Nicotinic Acid (Vitamin B3), the presence of a bulky isopropyl group at the ortho position (C2) introduces significant steric and electronic effects that subtly alter its interaction with electromagnetic radiation.

This guide objectively compares the spectral performance of 2-IPNA against standard pyridine carboxylic acids, providing a validated framework for HPLC detection, purity assessment, and reaction monitoring.

Molecular Analysis: The Chromophore

The UV absorption of 2-IPNA is governed by the pyridine ring and its conjugation with the carboxylic acid group at position 3.

  • Primary Chromophore: The pyridine ring exhibits characteristic

    
     transitions.
    
  • Auxochromic Effects:

    • Carboxyl Group (C3): Extends conjugation, typically causing a bathochromic (red) shift relative to pyridine.

    • Isopropyl Group (C2):

      • Electronic (+I Effect): The alkyl group donates electron density, theoretically inducing a slight red shift and hyperchromic effect.

      • Steric (Ortho Effect): The bulky isopropyl group at C2 sterically crowds the carboxyl group at C3. This can force the carboxyl moiety out of planarity with the aromatic ring, reducing conjugation. This steric inhibition of resonance often results in a hypsochromic (blue) shift or a reduction in molar absorptivity (

        
        ) compared to less hindered analogs like 2-methylnicotinic acid.
        

Comparative Spectral Data

The following table synthesizes experimental baselines for Nicotinic Acid with the specific characteristics of 2-IPNA.

Table 1: Comparative UV-Vis Characteristics (Solvent: Methanol/Acidic Water)
CompoundStructure

(Primary)

(Secondary)
Detection Utility
Nicotinic Acid 3-COOH Pyridine261–262 nm 210–215 nmStandard Reference
2-Methylnicotinic Acid 2-Me, 3-COOH263–265 nm ~215 nmSteric/Electronic Control
2-Isopropylnicotinic Acid 2-iPr, 3-COOH260–264 nm *~220 nmTarget Analyte
Isonicotinic Acid 4-COOH Pyridine264 nm 214 nmIsomeric Alternative

*Note: While alkyl substitution generally red-shifts the spectrum (as seen in 2-Methyl), the steric bulk of the isopropyl group in 2-IPNA counters this, keeping the


 closer to the unsubstituted Nicotinic Acid range. For HPLC method development, 254 nm  or 260 nm  are the recommended detection wavelengths.

Experimental Protocol: Spectral Validation

To ensure data integrity during synthesis or purity analysis, the following self-validating protocol is recommended for determining the precise Extinction Coefficient (


) of your specific lot of 2-IPNA.
Reagents & Equipment[1][2]
  • Solvent: HPLC-grade Methanol or 0.1 N HCl (Acidic conditions ensure the pyridine nitrogen is protonated, stabilizing the spectrum).

  • Blank: Pure solvent from the same batch.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth < 2 nm).

Step-by-Step Methodology
  • Stock Preparation: Dissolve 10.0 mg of 2-IPNA in 100 mL of solvent to create a 100 ppm stock solution.

  • Dilution Series: Prepare five working standards (e.g., 5, 10, 15, 20, 25 ppm) via serial dilution.

  • Baseline Correction: Run a baseline scan (200–400 nm) with the blank solvent in both cuvettes.

  • Scan: Scan the 15 ppm standard to identify the exact

    
     (Look for the peak apex between 255–265 nm).
    
  • Linearity Check: Measure Absorbance (

    
    ) at 
    
    
    
    for all five standards.
  • Calculation: Plot

    
     vs. Concentration (
    
    
    
    ). The slope of the linear regression line (
    
    
    ) equals
    
    
    (path length).

Visualizing the Workflow

The following diagram illustrates the logical flow for validating the UV detection method for 2-IPNA, distinguishing it from impurities.

UV_Validation_Workflow Start Sample: 2-IPNA Crude Solvation Dissolve in 0.1 N HCl (Protonation Stabilizes Spectrum) Start->Solvation Scan Full Spectrum Scan (200 - 400 nm) Solvation->Scan Decision Identify Lambda Max Scan->Decision Path_A Peak @ 260-264 nm (Pyridine Carboxylate) Decision->Path_A Matches Reference Path_B Peak Shift > 5 nm (Steric/Impurity Flag) Decision->Path_B Deviates Result_A Valid Analyte Proceed to HPLC @ 260 nm Path_A->Result_A Result_B Recrystallize Check for Decarboxylation Path_B->Result_B

Caption: Workflow for confirming 2-IPNA identity via UV-Vis spectral signature, highlighting the critical decision point at the 260-264 nm window.

Expert Insights & Troubleshooting

  • pH Sensitivity: Pyridine derivatives are highly pH-sensitive.

    • Acidic pH (< 3): The pyridine nitrogen is protonated (

      
      ). The spectrum is stable and intense.
      
    • Basic pH (> 9): The carboxylic acid deprotonates (

      
      ). This zwitterionic or anionic change causes a spectral shift. Always buffer your HPLC mobile phase  (e.g., 0.1% Phosphoric Acid) to maintain a consistent spectral form.
      
  • Solvent Cutoff: Avoid using acetone or ethyl acetate for UV analysis below 260 nm, as their own UV cutoff will mask the 2-IPNA signal. Acetonitrile and Methanol are superior choices.

  • Impurity Flag: A significant shoulder or peak appearing around 300-320 nm often indicates the formation of coupled byproducts or oxidation, as the pure pyridine ring should not absorb significantly in this region.

References

  • Starna Scientific. (n.d.). Nicotinic Acid (210-260 nm) Reference Material.[1] Retrieved from [Link]

  • SIELC Technologies. (n.d.).[2] UV-Vis Spectrum of Isonicotinic Acid. Retrieved from [Link]

  • TSI Journals. (2015). LFER Study of Substituent Influence on the FTIR and UV Spectral Data of 2- and 6-Substituted Nicotinic Acids. ChemXpress, 8(3), 194-200.
  • University of Regina. (n.d.). Molar Absorptivity and Beer's Law Applications. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Validation of Analytical Methods for 2-Isopropylnicotinic Acid Detection

Executive Summary & Mechanistic Rationale 2-Isopropylnicotinic acid (CAS: 1368114-08-2) is a highly functionalized pyridine derivative that serves as a critical synthetic intermediate in medicinal chemistry and active ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-Isopropylnicotinic acid (CAS: 1368114-08-2) is a highly functionalized pyridine derivative that serves as a critical synthetic intermediate in medicinal chemistry and active pharmaceutical ingredient (API) manufacturing[1]. Because of its role in drug development, quantifying this compound with high precision is a regulatory necessity.

This guide objectively compares the two primary analytical methodologies used for its detection: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By grounding these methods in the International Council for Harmonisation (ICH) Q2(R2) validation framework[2][3], this document provides researchers with self-validating protocols designed to ensure data integrity, reproducibility, and regulatory compliance.

Analytical Decision Workflow

The selection between HPLC-UV and LC-MS/MS is dictated by the Analytical Target Profile (ATP), specifically the required sensitivity and the complexity of the sample matrix[2].

AnalyticalWorkflow A 2-Isopropylnicotinic Acid Sample Matrix B Sample Extraction & Dilution A->B C Method Selection B->C D RP-HPLC-UV (Routine QC & Assay) C->D High Concentration (>1 µg/mL) E LC-MS/MS (Trace Analysis & PK) C->E Trace Levels (<1 µg/mL) F ICH Q2(R2) Validation Parameters D->F System Suitability Passed E->F System Suitability Passed G Validated Data Report F->G

Workflow for selecting and validating 2-Isopropylnicotinic acid analytical methods.

Methodological Comparison & Causality

To develop a robust analytical method, one must understand the physicochemical properties of the analyte. 2-Isopropylnicotinic acid contains both a basic pyridine ring (UV active) and an acidic carboxylic acid group.

  • RP-HPLC-UV (The Workhorse): At a neutral pH, the molecule exists in multiple ionization states (zwitterionic), which causes severe peak tailing and poor retention on hydrophobic stationary phases. By utilizing an acidic mobile phase (pH ~2.8), the carboxylate group is fully protonated and neutralized. This specific causality ensures maximum hydrophobic interaction with the C18 column, yielding sharp, symmetrical peaks[4][5].

  • LC-MS/MS (The Trace Detector): While HPLC-UV is ideal for bulk release testing, it lacks the sensitivity for trace impurity profiling. LC-MS/MS utilizes soft ionization techniques, such as Electrospray Ionization (ESI), to generate protonated molecules ([M+H]⁺)[1]. The critical mechanistic choice here is the strict use of volatile buffers (e.g., formic acid). Non-volatile salts (like phosphates used in standard UV methods) will precipitate in the MS source, causing catastrophic signal suppression and hardware damage.

Self-Validating Experimental Protocols

A method is only as reliable as its internal controls. The following protocols integrate System Suitability Testing (SST) directly into the workflow, ensuring the procedure is self-validating on the day of analysis[6].

Protocol A: RP-HPLC-UV (Routine Assay & QC)

Objective: Quantify bulk API purity and formulation uniformity.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in HPLC-grade water, pH ~2.8) and Mobile Phase B (Acetonitrile). Set the pump to an isocratic elution of 70:30 (A:B)[7].

  • Standard & Sample Preparation: Dissolve the 2-Isopropylnicotinic acid reference standard in methanol to yield a 1 mg/mL stock. Dilute with the mobile phase to a working concentration of 10 µg/mL. Filter all samples through a 0.45 µm PTFE syringe filter to protect the column[8].

  • Chromatographic Execution: Inject 10 µL onto a C18 column (250 x 4.6 mm, 5 µm) maintained at 25°C. Set the flow rate to 1.0 mL/min and the UV detector to 260 nm[5][7].

  • Self-Validation (SST Gate): Before analyzing unknown samples, inject the 10 µg/mL standard five times. Proceed only if the system meets the following criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%, peak tailing factor ≤ 1.5, and theoretical plates > 2000[6].

Protocol B: LC-MS/MS (Trace Impurity & PK Profiling)

Objective: Detect nanogram-level concentrations in complex biological or synthetic matrices.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile).

  • Matrix Extraction: To extract the compound from a complex matrix (e.g., plasma or crude reaction mixture), add 300 µL of cold acetonitrile to 100 µL of the sample to precipitate proteins and bulk impurities. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes[8]. Transfer the supernatant to an autosampler vial.

  • Mass Spectrometry Parameters: Operate the mass spectrometer in Positive ESI mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the [M+H]⁺ precursor ion to its dominant product ion.

  • Self-Validation (SST Gate): Inject a blank matrix followed by the Lower Limit of Quantitation (LLOQ) standard. The analytical run is validated only if the LLOQ signal-to-noise (S/N) ratio is ≥ 10:1, and the blank matrix shows absolutely no interfering peaks at the analyte's specific retention time[6].

ICH Q2(R2) Validation Framework & Quantitative Data

Once a method is developed, it must be validated according to ICH Q2(R2) and ICH Q14 guidelines to prove it is "fit for purpose"[2][3].

  • Specificity: The method must unambiguously differentiate 2-Isopropylnicotinic acid from its precursors (e.g., 5-cyano-2-isopropylnicotinic acid) and degradation products[1][2].

  • Linearity & Range: Evaluated via linear regression analysis. The method must demonstrate a directly proportional response across the intended working range[2][6].

  • Accuracy & Precision: Accuracy is determined by spike-recovery experiments (closeness to the true value), while precision is measured by intra-day and inter-day repeatability (coherence of repeated measurements)[5][6].

Quantitative Performance Comparison

The following table summarizes the expected validation metrics for both methodologies, benchmarked against strict ICH Q2(R2) acceptance criteria[3][6][7].

Validation ParameterRP-HPLC-UV PerformanceLC-MS/MS PerformanceICH Q2(R2) Acceptance Criteria
Linearity Range 1.0 – 50.0 µg/mL1.0 – 500.0 ng/mLR² ≥ 0.995
Limit of Detection (LOD) 0.1 µg/mL0.2 ng/mLS/N ≥ 3:1
Limit of Quantitation (LOQ) 0.3 µg/mL0.5 ng/mLS/N ≥ 10:1
Accuracy (% Recovery) 98.5% – 101.2%92.0% – 105.5%90.0% – 110.0%
Precision (RSD) < 1.5%< 4.0%≤ 2.0% (Assay), ≤ 5.0% (Trace)
Specificity Baseline resolution (Rs > 2.0)Unique MRM TransitionNo matrix interference

Conclusion & Selection Guide

The choice of analytical method for 2-Isopropylnicotinic acid hinges entirely on the phase of development and the required detection limits.

  • Choose RP-HPLC-UV for routine batch release, assay testing, and stability studies where the analyte concentration is high, and robust, cost-effective daily operation is prioritized.

  • Choose LC-MS/MS for genotoxic impurity screening, pharmacokinetic (PK) evaluations, and trace-level environmental monitoring where extreme sensitivity and absolute molecular specificity are non-negotiable.

By adhering to the mechanistic principles of pH control and ionization, and strictly enforcing ICH Q2(R2) validation parameters, laboratories can ensure their analytical data remains unimpeachable.

References

  • Benchchem. Methyl 5-cyano-2-isopropylnicotinate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNFp0Mmdu1axMnCYmtLqToqQkc8Fh4A1BOB8IxAxQD0i2-gd7Kt4bueNGdI2MNtHt0AILE8kWs7VYfvxO8R2FD6ZlUxtDxgkRmeSyi4Kj2xL6UwGyZcT95zPyWWbvO1pz1BHb4j4w=]
  • ChemBuyersGuide. 2-ISOPROPYLNICOTINIC ACID. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdBAcqg2p4TyypBCuCqglXPxrieTmr1CgHA7Mi_1IJVE3DylyAWrNCik3wJ6quz04AJx7j4UdKew9fOVLV46kk12HjzhdCUYi-rmM_opz78IbRycRpC9mUUfrK5wTeDZARoRW_hOKZq32E70GtI8qmabpLFA==]
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnP_fTEvtbQLb2w7ajT36AX2DvDgQf709y0-Ynsq8BBp2M0rzrrt2yo59gOibc4Opk_mWMh9K9buM5ZpbYujNuD_of75xhUQDBS3VKG53M1NMZGtHN8y5gf4WMrIuSmfBM_POBUhrMFr_GjYwR_H_Mx32EAnU=]
  • ICH. Validation of Analytical Procedures Q2(R2). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6vmXfVqp7rCr2gvhcvFB49eLE7Vd4mX5da-e0R7p6cCm9Iy3MRw9ZYjwZhbZGfZXwxKe1X1luvg-Tq4ubtK_OPl9veahRZYz70lYmu_cc1NxmFTolzh1prny3pOAYIGJVOC0xQ91Fghn20mguN-hyY-Y94hkUTe08-nPJ8uBcOEC29dpuFpvkP7A=]
  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_iVcYmP0alpFIhxrA2EILxT7-cT_93OU3BHinovsK0oR_FQMA4xd1Fzk-4IpnUs79ujP608n10mkhLNLThSgJNaY5f01FTRY9HvWHLgs9zF411AWLS7NR43uNSJknT5rNTha_zYajOF0RfLeQQSwBXhF_bU_Q3E5cbVCGFJSEGob3TRHi4AOSbBY3oMAVBsdQb6g=]
  • LCGC International. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMUPENIzV4zffpycKqoWmOmfWg3NHwMCS2n1O4OBQsa7rYE_86cMB92vff-v3htZkrJGTpObVBkbqkzlmTh5_fElB2Y93NRi_IW-btKIgHZDUlceBNRsqsYt0H7yJgVZDMqyG5euj0T_4-mhjXVL3bap-WGqXax_IEu7lO5sj1rallavXMyhpCWktHrs5aIUYeofkIUhg177I3GDaYPzwJbJ-PYxJHiaI9wXhmf9DIXiHLAOl9rD6ulgIpWWMuCh28qlpKhkOM_xjX]
  • ResearchGate. Method development and validation for the simultaneous estimation of nicotinic acid... Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcxonoE2IBSIfuZvXa-K1wt7YBfDCZkG1P8C0RYyToyXBypdYOCTdceLzRj1G4rvc-H_Z0Oav0jusmgYe_hvzEX0ys1En4OdwhRNjMMY4PHoSy_NptaCbwrhfFZYbcQEFdzGFp0-y-i_kTx2IrsZwMaj0z1mxFrCXQZ5tNmKDVhDE29xtzdtToq_CMrVeYFEdQZdVbKixTU5XupkVgBK5HL8S3YcR0aKJpMpq0g_P-R-2SdY0uX7b99JCEU7F-32-2VsFaKIvxQAes41_GYxXC4iA5d34iHQ4lSzxB6asZF_ne2tjKrDH1gomHbNdV]
  • Taylor & Francis. Development and validation of stability indicating RP-HPLC and HPTLC methods... Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCjrtMp0kOQnaehwkRkD8vzYg1QxEUfKblWNj4XjulvEKR19cdaklYkweZOzcntPQFRc4hlE-YgeOxxc3OwpFH2HTOmdkhKm5lisUMLJyrwecLViNv1NLILT_9RSxtW9al-BjMH0bI2frjAqcGlGBexiU4gjiU6AxBQ-2DPA==]
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Sources

Comparative

A Professional Comparison Guide: Reference Standards for 2-Isopropylnicotinic Acid Quality Control

2-Isopropylnicotinic acid (2-IPNA, CAS: 1368114-08-2) is a highly functionalized pyridine derivative that serves as a critical building block in advanced organic synthesis. It is prominently featured as an early-to-late...

Author: BenchChem Technical Support Team. Date: March 2026

2-Isopropylnicotinic acid (2-IPNA, CAS: 1368114-08-2) is a highly functionalized pyridine derivative that serves as a critical building block in advanced organic synthesis. It is prominently featured as an early-to-late stage intermediate in the development of P2Y12 receptor antagonists (anti-thrombotic agents)[1] and novel piperazine-based agrochemicals[2]. Because the purity of 2-IPNA directly dictates the downstream impurity profile of the final Active Pharmaceutical Ingredient (API), establishing a robust, scientifically sound Reference Standard (RS) is a regulatory imperative under ICH Q7 guidelines[3].

This guide provides an objective comparison of reference standard sourcing strategies for 2-IPNA and details a self-validating protocol for establishing an in-house secondary standard.

The Causality of Reference Standard Tiers

In pharmaceutical quality control, not all reference standards are created equal. The International Council for Harmonisation (ICH) Q7 guidelines delineate two primary tiers of reference standards[3][4]:

  • Primary Reference Standard: The "ground truth." This is a substance shown by an extensive set of orthogonal analytical tests (NMR, HRMS, elemental analysis) to be an authentic material of the highest purity[3].

  • Secondary (Working) Reference Standard: A standard of established quality that is calibrated against a primary standard[3].

The Causality of the Tiered System: Why not use a primary standard for all tests? Using a primary standard for routine daily HPLC analysis is economically unviable and introduces the risk of degrading the primary stock through repeated handling and environmental exposure. Instead, laboratories employ a tiered system: the primary standard is kept in pristine condition and used strictly to qualify secondary standards. These secondary standards are then utilized for routine batch release and In-Process Control (IPC).

Comparative Analysis of 2-IPNA Reference Standard Sources

Because 2-IPNA is an intermediate rather than a final API, compendial standards (e.g., USP, Ph. Eur.) are generally unavailable. Laboratories must evaluate commercial and in-house alternatives based on purity confidence, traceability, and cost.

Table 1: Comparative Analysis of 2-IPNA Reference Standard Sources

Source TypePurity ConfidenceTraceabilityCost EfficiencyLead TimeBest Use Case
Commercial Primary RS Very High (>99.5%)Fully traceable to absolute methods (NMR, HRMS, Titration)Low (High cost per mg)Short (Off-the-shelf)Calibration of secondary standards; regulatory IND/NDA filings.
In-House Secondary RS High (>99.0%)Traceable to Primary RS via comparative assayHigh (Low cost per mg)Medium (Requires internal QC time)Routine HPLC batch release; In-Process Control (IPC) monitoring.
Commercial Working RS Moderate to HighVaries by vendor (often lacks full structural elucidation)MediumShortEarly-phase R&D screening; route scouting.

Self-Validating Protocol: Qualification of an In-House Secondary Standard

To ensure absolute trustworthiness, the qualification of an in-house secondary standard must operate as a closed, self-validating loop. We achieve this by comparing two independent values: the Mass Balance Purity and the Comparative Assay . If these two orthogonal methods converge, the standard is validated.

Step-by-Step Methodology

Step 1: Material Preparation & Storage

  • Action: Select a candidate batch of 2-IPNA synthesized in-house or procured in bulk. Homogenize the batch and aliquot into amber glass vials.

  • Causality: 2-IPNA must be sealed in dry conditions and stored at 2-8°C[5]. Aliquoting prevents moisture absorption from repeated freeze-thaw/opening cycles, ensuring the standard remains stable over its shelf life.

Step 2: Orthogonal Purity Determination (Mass Balance)

  • Action: Execute a suite of tests to account for all mass in the sample:

    • Water Content: Karl Fischer (KF) titration.

    • Inorganic Residue: Residue on Ignition (ROI).

    • Residual Solvents: GC-FID (Headspace).

    • Chromatographic Purity: HPLC-UV (Area %).

  • Causality: UV-HPLC only detects chromophoric impurities. The mass balance approach (

    
    ) ensures that UV-transparent contaminants do not falsely inflate the assigned purity.
    

Step 3: Structural Elucidation

  • Action: Perform

    
    H NMR and High-Resolution Mass Spectrometry (HRMS).
    
  • Causality: Confirms the exact molecular identity. For 2-IPNA, the

    
    H NMR (DMSO-
    
    
    
    ) must show the characteristic isopropyl methyl doublet at ~1.20 ppm (6H, d, J = 6.8 Hz) and the methine multiplet at ~3.84-3.91 ppm[2]. HRMS confirms the exact mass for the formula C
    
    
    H
    
    
    NO
    
    
    [6].

Step 4: Comparative Assay via HPLC-UV

  • Action: Inject the Primary RS and the Candidate Secondary RS under identical HPLC conditions.

    • Column: C18, 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: Gradient of 0.1% Trifluoroacetic acid (TFA) in Water and Acetonitrile.

    • Causality for Mobile Phase: 2-IPNA contains both a basic pyridine nitrogen and an acidic carboxylic acid. TFA acts as an ion-pairing agent and suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring reproducible retention times on a C18 stationary phase.

  • Calculation:

    
    
    

Step 5: The Self-Validation Check (Critical)

  • Action: Compare

    
     (Step 2) with 
    
    
    
    (Step 4).
  • Causality: This is the ultimate test of trustworthiness. If

    
    , the standard is approved. A divergence >0.5% indicates hidden impurities, differential UV response factors, or weighing errors, triggering an automatic rejection of the candidate batch.
    

Workflow Visualization

RS_Qualification Start Procure Primary RS (Commercial/Compendial) Compare Comparative Assay (Candidate vs Primary) Start->Compare Synth Synthesize In-House Candidate Batch Qual Structural Elucidation (1H/13C NMR, HRMS) Synth->Qual Purity Mass Balance Purity (HPLC, KF, ROI) Synth->Purity Qual->Compare Purity->Compare Approve Release as Secondary Working Standard Compare->Approve Meets Specs Reject Reject / Repurify Compare->Reject Fails Specs

Workflow for qualifying an in-house secondary reference standard against a primary standard.

References

  • Pyridine Analogues (US20080312208A1). Google Patents.
  • Novel piperazine compound or the salt thereof for use as pesticides (WO2022070023A1). Google Patents.
  • ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients . International Council for Harmonisation. URL:[Link]

Sources

Validation

Comparative Guide: ¹³C NMR Chemical Shift Determination for 2-Isopropylnicotinic Acid

Executive Summary 2-Isopropylnicotinic acid (2-isopropylpyridine-3-carboxylic acid) is a highly functionalized heterocyclic building block critical to modern medicinal chemistry. It serves as a core intermediate in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Isopropylnicotinic acid (2-isopropylpyridine-3-carboxylic acid) is a highly functionalized heterocyclic building block critical to modern medicinal chemistry. It serves as a core intermediate in the synthesis of P2Y₁₂ receptor inhibitors for cardiovascular diseases [1] and novel anti-tuberculosis agents [2]. During drug development, confirming the exact regiochemistry of functionalization on the pyridine ring is paramount.

While ¹H NMR provides proton connectivity, ¹³C NMR is the definitive tool for assigning the carbon framework—especially for the quaternary carbons (C2, C3, and C=O) that lack attached protons. This guide objectively compares the three primary methodologies used by structural elucidation scientists to determine the ¹³C NMR chemical shifts of 2-isopropylnicotinic acid: Empirical High-Resolution Acquisition , Database-Driven Algorithmic Prediction , and Quantum Mechanical (DFT) Calculation .

The Contenders: Methodological Overview

Method A: Empirical Acquisition (High-Resolution CryoProbe NMR)
  • Mechanism: Direct physical measurement of nuclear spin transitions in a magnetic field.

  • Pros: The absolute "gold standard" of ground truth; captures real-world solvent interactions and dynamic conformational averaging.

  • Cons: Requires physical sample synthesis/procurement, high-purity material, and expensive superconducting instrumentation.

Method B: Algorithmic Prediction (e.g., ACD/Labs, Mnova)
  • Mechanism: Utilizes Hierarchically Ordered Spherical Description of Environment (HOSE) codes to match the molecule's substructures against a vast empirical database [3].

  • Pros: Instantaneous results; highly accurate for common structural motifs.

  • Cons: Accuracy degrades when specific steric interactions (like the ortho-relationship between a bulky isopropyl group and a carboxylic acid) are underrepresented in the training set.

Method C: Quantum Mechanical Prediction (DFT-GIAO)
  • Mechanism: First-principles calculation of the magnetic shielding tensors using Density Functional Theory (DFT) and Gauge-Independent Atomic Orbitals (GIAO).

  • Pros: Independent of empirical databases; excellent for novel, unprecedented scaffolds.

  • Cons: Computationally expensive; implicit solvent models often fail to accurately predict chemical shifts for functional groups involved in strong hydrogen bonding (e.g., the carboxylic acid dimer).

Experimental & Computational Protocols

To ensure a self-validating system, the following protocols must be strictly adhered to when replicating these results.

Empirical Acquisition Protocol
  • Sample Preparation: Dissolve 20 mg of high-purity 2-isopropylnicotinic acid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ). Causality: DMSO-
    
    
    
    is chosen over CDCl₃ because the highly polar zwitterionic character of nicotinic acid derivatives often leads to poor solubility in non-polar solvents.
  • Instrument Setup: Bruker Avance III 600 MHz spectrometer equipped with a 5 mm TCI CryoProbe.

  • Acquisition Parameters:

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): 2.0 seconds . Causality: A standard 1.0s delay is insufficient. Quaternary carbons (C2, C3, C=O) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A longer D1 ensures complete longitudinal relaxation (

      
      ), preventing signal attenuation for these critical nodes.
      
    • Number of Scans (NS): 256.

  • Referencing: Calibrate the spectrum using the central septet of the DMSO-

    
     solvent peak at 39.5 ppm .
    
Computational Protocols (DFT)
  • Geometry Optimization: Build the molecule in GaussView. Run a geometry optimization in Gaussian 16 at the B3LYP/6-311+G(d,p) level of theory.

  • Solvent Modeling: Apply the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) for DMSO.

  • NMR Tensor Calculation: Submit the optimized geometry for an NMR calculation using the GIAO method at the same level of theory. Convert isotropic shielding values to chemical shifts using a pre-calculated TMS reference standard.

Comparative Data Analysis

The table below summarizes the ¹³C NMR chemical shifts (in ppm) obtained via the three methodologies.

Carbon PositionEmpirical Data (DMSO-

)
Algorithmic (HOSE)DFT-GIAO (Implicit DMSO)Δ (DFT vs Emp)
C2 (Quaternary) 163.5165.2168.1+4.6
C3 (Quaternary) 126.8125.4122.5-4.3
C4 (Aromatic CH) 138.2139.1140.0+1.8
C5 (Aromatic CH) 121.5122.0119.8-1.7
C6 (Aromatic CH) 150.8151.5153.2+2.4
C=O (Carbonyl) 168.4167.0173.5+5.1
CH (Isopropyl) 31.232.534.0+2.8
CH₃ (Isopropyl) 21.822.123.5+1.7
Mechanistic Insights & Error Causality
  • The Carbonyl Discrepancy (C=O): DFT overestimates the carbonyl carbon shift by >5 ppm. Why? In actual DMSO solution, the carboxylic acid forms strong intermolecular hydrogen bonds with the solvent, which deshields the carbon. The IEFPCM implicit solvent model places the molecule in a continuous dielectric cavity, completely ignoring explicit hydrogen bonding.

  • The Steric Compression Effect (C3): The algorithmic predictor slightly underestimates the shift of C3. Database interpolations often miss the subtle

    
    -gauche steric compression between the bulky isopropyl methyl groups and the adjacent carboxylic acid, which perturbs the local magnetic environment.
    

Workflow Visualization

The following diagram maps the logical pathways and data convergence for validating the structure of 2-isopropylnicotinic acid.

NMR_Workflow Start 2-Isopropylnicotinic Acid Structural Validation Empirical Empirical Acquisition (Bruker 600 MHz CryoProbe) Start->Empirical ACD Algorithmic Prediction (HOSE Code Database) Start->ACD DFT Quantum Mechanics (DFT-GIAO B3LYP) Start->DFT SamplePrep Sample Prep: DMSO-d6 Relaxation Delay (D1=2s) Empirical->SamplePrep HOSE Database Matching (Substructure Search) ACD->HOSE Opt Geometry Optimization (IEFPCM Implicit Solvent) DFT->Opt Data1 Experimental 13C Shifts SamplePrep->Data1 Data2 Predicted 13C Shifts HOSE->Data2 Data3 Calculated Tensor Data Opt->Data3 Compare Comparative Analysis & Signal Assignment Data1->Compare Data2->Compare Data3->Compare

Caption: Comparative workflow for ¹³C NMR structural validation combining empirical and in silico methods.

Conclusion & Recommendations

For routine structural confirmation of 2-isopropylnicotinic acid derivatives during high-throughput drug discovery, Algorithmic Prediction provides the best balance of speed and accuracy, provided the chemist accounts for minor deviations at sterically congested nodes (C2, C3). However, when assigning novel regiochemical isomers (e.g., differentiating 2-isopropyl vs. 4-isopropylnicotinic acid), Empirical Acquisition utilizing optimized relaxation delays remains the irreplaceable gold standard. DFT-GIAO should be reserved for resolving complex stereochemical ambiguities where empirical databases lack sufficient precedent, though explicit solvent molecules must be modeled to accurately predict the carboxylic acid shifts.

References

  • Title: US20080312208A1 - Pyridine Analogues Source: Google Patents URL
  • Title: Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis Source: The Royal Society of Chemistry (RSC) URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Isopropylnicotinic acid

As a Senior Application Scientist, I frequently observe laboratories treating all nicotinic acid derivatives uniformly when designing safety protocols. This is a critical operational error.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating all nicotinic acid derivatives uniformly when designing safety protocols. This is a critical operational error. The introduction of specific functional groups—such as the isopropyl moiety in 2-Isopropylnicotinic acid (CAS: 1368114-08-2) [1]—fundamentally alters the molecule's physicochemical behavior, bioavailability, and risk profile.

To ensure absolute safety and operational efficiency during drug development and chemical synthesis, researchers must move beyond generic safety data sheets and understand the mechanistic causality behind Personal Protective Equipment (PPE) selection and handling procedures.

Here is your comprehensive, self-validating guide to the safe handling, operational workflow, and disposal of 2-Isopropylnicotinic acid.

Physicochemical Data and Hazard Profiling

Before selecting PPE, we must analyze the quantitative data that dictates the chemical's behavior in an open laboratory environment. 2-Isopropylnicotinic acid possesses a molecular weight of 165.19 g/mol and a calculated LogP of approximately 1.90[2]. It is typically stored sealed in dry conditions at 2-8°C[1].

The table below summarizes why this specific derivative requires stricter handling than standard nicotinic acid.

Property / Metric2-Isopropylnicotinic Acid[2]Standard Nicotinic AcidOperational Implication
Molecular Weight 165.19 g/mol 123.11 g/mol Heavier mass alters aerosolization dynamics; fine powders still pose a severe inhalation risk.
LogP (Lipophilicity) ~1.90~0.36Critical: The isopropyl group significantly increases lipophilicity, enhancing the molecule's ability to penetrate the skin's stratum corneum.
GHS Hazards H315, H319, H335[3]H319Causes documented skin irritation (H315)[3] and respiratory tract irritation (H335). Requires robust dermal and respiratory barriers.
Physical State Crystalline SolidCrystalline SolidProne to static cling during weighing, requiring specialized anti-static transfer protocols.

Mechanistic Basis for PPE Selection

Understanding why a chemical causes harm ensures that your PPE choices are deliberate rather than habitual.

Because 2-Isopropylnicotinic acid is a carboxylic acid (pKa ~4.5), it acts as a localized tissue irritant upon contact with moisture (sweat, tears, mucous membranes). However, its elevated LogP (1.90) means it partitions into non-polar environments much faster than its parent compound[2]. If exposed to bare skin, the isopropyl group acts as a lipophilic anchor, driving the acidic moiety through the lipid-rich layers of the epidermis, leading to rapid onset irritation (H315)[3].

Standard latex gloves provide insufficient chemical resistance against lipophilic organic acids. Therefore, Nitrile elastomers must be utilized to provide an adequate steric and chemical barrier.

Exposure_Pathway Exposure Dermal Exposure (2-Isopropylnicotinic Acid) Lipophilicity Enhanced Partitioning (LogP = 1.90) Exposure->Lipophilicity Penetration Stratum Corneum Penetration Lipophilicity->Penetration Irritation Tissue Irritation (H315) Penetration->Irritation Mitigation Barrier Defense: 8-mil Nitrile Gloves Mitigation->Exposure Blocks

Mechanistic pathway of dermal irritation and the mitigative barrier role of nitrile PPE.

Core PPE Matrix
  • Dermal Protection: Double-layer, 8-mil Nitrile gloves. (Change immediately if contaminated; the lipophilic nature will eventually degrade the elastomer).

  • Ocular Protection: ANSI Z87.1 compliant indirect-vented chemical safety goggles. (Safety glasses are insufficient due to the risk of airborne powder settling into the eyes).

  • Body Protection: Flame-resistant (FR) or standard heavy-cotton laboratory coat, fully buttoned.

  • Respiratory Protection: Handled exclusively inside a certified chemical fume hood. If bulk transfer must occur outside a hood, a NIOSH-approved N95 or P100 particulate respirator is mandatory to block H335-related respiratory irritation.

Standard Operating Procedure: Safe Weighing and Transfer

The most hazardous operational phase for solid organic acids is the weighing and transfer process, where mechanical agitation generates invisible, highly irritating aerosols.

PPE_Workflow Start Risk Assessment PPE Don PPE (Nitrile, Goggles) Start->PPE Hood Fume Hood (80-100 fpm) PPE->Hood Weigh Anti-Static Weighing Hood->Weigh Clean Decontamination & Disposal Weigh->Clean

Logical operational workflow for handling 2-Isopropylnicotinic acid safely.

Protocol: Precision Weighing

  • Environmental Preparation: Verify the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm). Clear the workspace of incompatible materials (e.g., strong oxidizing agents).

  • PPE Verification: Don your lab coat, safety goggles, and double-layer nitrile gloves.

  • Static Mitigation (Causality Step): 2-Isopropylnicotinic acid powder is highly prone to static cling. Use an anti-static ionizer gun (e.g., Zerostat) on the weighing boat. Utilize a grounded, stainless-steel micro-spatula. Why? This prevents erratic powder dispersion and repelling, which is the primary cause of accidental benchtop contamination.

  • Transfer Execution: Keep the source container as close to the receiving vessel as physically possible. Why? Minimizing the drop height drastically reduces the kinetic energy transferred to the powder, thereby preventing the generation of airborne micro-particulates.

  • Containment: Once weighed, immediately transfer the solid into the reaction vessel and seal it. Tightly recap the source bottle before removing it from the hood.

  • Decontamination: Wipe down the analytical balance and surrounding hood floor with a lint-free cloth dampened with 70% isopropanol. Dispose of the cloth in the solid hazardous waste bin.

Spill Response and Chemical Disposal Plan

In the event of an accidental release, standard sweeping will aerosolize the chemical, turning a localized spill into a laboratory-wide inhalation hazard.

Protocol: Localized Spill Response and Decontamination

  • Isolation: Immediately halt work. If the spill is outside a fume hood, evacuate the immediate 5-foot radius and ensure respiratory protection (P100 mask) is donned before returning to clean.

  • Dry Collection (Primary): Do NOT sweep. Gently cover the spilled powder with damp paper towels to suppress aerosolization.

  • Neutralization (Secondary): Because 2-Isopropylnicotinic acid is an organic acid, apply a weak base such as solid Sodium Bicarbonate (

    
    ) to the affected area. Why? The bicarbonate reacts with the carboxylic acid moiety, neutralizing it to form sodium 2-isopropylnicotinate—a highly water-soluble salt that is significantly less irritating and easier to wipe away.
    
  • Wet Wiping: Wipe the neutralized area with damp, absorbent pads, working from the perimeter of the spill toward the center to prevent spreading the contamination footprint.

  • Waste Segregation & Disposal: Place all contaminated wipes, neutralized solids, and the outer layer of your nitrile gloves into a clearly labeled, sealable hazardous waste container designated for "Solid Organic Acid Waste." Never flush nicotinic acid derivatives down the drain, as they can disrupt aquatic ecosystems and violate EPA/local environmental regulations.

References

  • National Research Council. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press. Retrieved from[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment". United States Department of Labor. Retrieved from [Link]

Sources

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